molecular formula C28H21N7OS B1683941 AMG 900 CAS No. 945595-80-2

AMG 900

Numéro de catalogue: B1683941
Numéro CAS: 945595-80-2
Poids moléculaire: 503.6 g/mol
Clé InChI: IVUGFMLRJOCGAS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Aurora Kinase Inhibitor AMG 900 is a small-molecule inhibitor of Aurora kinases A, B and C with potential antineoplastic activity. Aurora kinase inhibitor this compound selectively binds to and inhibits the activities of Aurora kinases A, B and C, which may result in inhibition of cellular division and proliferation in tumor cells that overexpress these kinases. Aurora kinases are serine-threonine kinases that play essential roles in mitotic checkpoint control during mitosis and are overexpressed by a wide variety of cancer cell types.
AMG-900 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.
a pan-aurora kinase inhibitor;  structure in first source

Propriétés

IUPAC Name

N-[4-[3-(2-aminopyrimidin-4-yl)pyridin-2-yl]oxyphenyl]-4-(4-methylthiophen-2-yl)phthalazin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21N7OS/c1-17-15-24(37-16-17)25-20-5-2-3-6-21(20)26(35-34-25)32-18-8-10-19(11-9-18)36-27-22(7-4-13-30-27)23-12-14-31-28(29)33-23/h2-16H,1H3,(H,32,35)(H2,29,31,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUGFMLRJOCGAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OC5=C(C=CC=N5)C6=NC(=NC=C6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21N7OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90241526
Record name AMG-900
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90241526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945595-80-2
Record name N-[4-[[3-(2-Amino-4-pyrimidinyl)-2-pyridinyl]oxy]phenyl]-4-(4-methyl-2-thienyl)-1-phthalazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=945595-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AMG-900
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945595802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AMG-900
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17197
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AMG-900
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90241526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMG-900
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R2G075611
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Mechanism of Action of AMG 900: A Pan-Aurora Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG 900 is a potent and selective, orally bioavailable, small-molecule pan-Aurora kinase inhibitor that has demonstrated significant preclinical and clinical activity against a variety of human cancers. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular targets, the downstream signaling pathways it modulates, and the ultimate cellular consequences of its activity. This document summarizes key quantitative data, provides detailed experimental methodologies for seminal studies, and includes visualizations of critical pathways and workflows to offer a comprehensive resource for oncology researchers.

Introduction to Aurora Kinases and Their Role in Cancer

The Aurora kinase family, comprising Aurora A, Aurora B, and Aurora C, are serine/threonine kinases that play pivotal roles in the regulation of mitosis.[1]

  • Aurora A is crucial for centrosome maturation and separation, as well as the formation and stability of the mitotic spindle.[1]

  • Aurora B is a component of the chromosomal passenger complex (CPC) and is essential for proper chromosome condensation, kinetochore-microtubule attachments, and the spindle assembly checkpoint (SAC).[1]

  • Aurora C function is primarily associated with meiosis, though its role in cancer is also being explored.

Overexpression and amplification of Aurora kinases are frequently observed in a wide range of human malignancies and are often associated with aneuploidy, cellular proliferation, and poor prognosis, making them attractive targets for cancer therapy.[1][2]

Molecular Profile of this compound

This compound is an ATP-competitive inhibitor of all three Aurora kinase isoforms.[3] Its potent inhibitory activity is summarized in the table below.

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)
Aurora A5
Aurora B4
Aurora C1

Data compiled from multiple sources.[4][5]

Mechanism of Action at the Molecular and Cellular Level

The primary mechanism of action of this compound is the inhibition of Aurora kinase activity, which disrupts the normal progression of mitosis. The predominant cellular phenotype observed following this compound treatment is consistent with the inhibition of Aurora B.[6][7]

Inhibition of Downstream Signaling

The most well-characterized downstream effect of this compound is the inhibition of the phosphorylation of Histone H3 at Serine 10 (H3S10ph), a direct substrate of Aurora B.[6][7] This inhibition serves as a robust pharmacodynamic biomarker of this compound activity both in vitro and in vivo.[6] Additionally, this compound inhibits the autophosphorylation of Aurora A and Aurora B.[7]

Cellular Consequences

Inhibition of Aurora kinases by this compound leads to a cascade of cellular events, ultimately resulting in tumor cell death.

  • Aborted Mitosis and Endoreduplication: Unlike microtubule-targeting agents that cause a prolonged mitotic arrest, this compound treatment leads to a premature exit from mitosis without proper chromosome segregation.[1] This results in the formation of polyploid cells, a hallmark of Aurora B inhibition.[6][8]

  • Apoptosis: The resulting genomic instability and cellular stress from aborted mitosis trigger programmed cell death (apoptosis).[1][6]

  • Activity in Taxane-Resistant Models: Notably, this compound has demonstrated potent activity in tumor models that are resistant to taxanes, a class of microtubule-stabilizing agents.[7][9] This suggests a distinct mechanism of action and a potential therapeutic option for patients who have developed resistance to taxane-based chemotherapies.

Signaling Pathway of this compound Action

AMG900_Mechanism This compound Mechanism of Action AMG900 This compound AuroraA Aurora A AMG900->AuroraA inhibits AuroraB Aurora B AMG900->AuroraB inhibits AuroraC Aurora C AMG900->AuroraC inhibits AbortedMitosis Aborted Mitosis AMG900->AbortedMitosis Centrosome Centrosome Maturation & Spindle Formation AuroraA->Centrosome promotes HistoneH3 Histone H3 AuroraB->HistoneH3 phosphorylates Chromosome Chromosome Segregation AuroraB->Chromosome ensures proper Mitosis Normal Mitotic Progression Centrosome->Mitosis pHistoneH3 Phospho-Histone H3 (Ser10) HistoneH3->pHistoneH3 pHistoneH3->Mitosis Chromosome->Mitosis Polyploidy Polyploidy AbortedMitosis->Polyploidy Apoptosis Apoptosis Polyploidy->Apoptosis

Caption: this compound inhibits Aurora kinases, leading to aborted mitosis and apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Western Blot Analysis for Phospho-Histone H3

This protocol is used to determine the effect of this compound on the phosphorylation of Histone H3.

  • Cell Lysis:

    • Culture tumor cells to 70-80% confluency.

    • Treat cells with desired concentrations of this compound or vehicle control (DMSO) for the specified duration.

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein by boiling in Laemmli sample buffer.

    • Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-Histone H3 (Ser10) (e.g., Cell Signaling Technology, #9701) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Use an antibody against total Histone H3 or a housekeeping protein like GAPDH as a loading control.

Experimental Workflow for Western Blotting

Western_Blot_Workflow Western Blot Workflow for p-Histone H3 CellCulture Cell Culture & Treatment (this compound or Vehicle) Lysis Cell Lysis CellCulture->Lysis Quantification Protein Quantification (BCA) Lysis->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Transfer to PVDF Membrane SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation (anti-p-Histone H3) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection ECL Detection SecondaryAb->Detection Analysis Data Analysis Detection->Analysis

Caption: Step-by-step workflow for detecting p-Histone H3 by Western Blot.

Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of cancer cell lines.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat cells with a serial dilution of this compound or vehicle control.

  • Incubation:

    • Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment:

    • Assess cell viability using a reagent such as CellTiter-Glo® (Promega) or by staining with crystal violet.

  • Data Analysis:

    • Measure luminescence or absorbance using a plate reader.

    • Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

  • Animal Model:

    • Use immunodeficient mice (e.g., nude or SCID).

  • Tumor Implantation:

    • Subcutaneously implant human tumor cells (e.g., HCT116, MDA-MB-231) into the flank of the mice.

  • Treatment:

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

    • Administer this compound orally at various doses and schedules (e.g., once daily, twice daily). The vehicle control is typically a solution of 2% HPMC and 1% Tween-80 in an acidic buffer.[6]

  • Tumor Measurement:

    • Measure tumor volume with calipers two to three times per week.

  • Endpoint:

    • The study endpoint may be a specific tumor volume, a predetermined number of treatment days, or signs of toxicity.

  • Pharmacodynamic Analysis:

    • At the end of the study, tumors can be excised for analysis of biomarkers such as phospho-Histone H3 by immunohistochemistry or western blot.

Logical Flow of Preclinical Evaluation

Preclinical_Evaluation_Flow Preclinical Evaluation of this compound InVitro In Vitro Studies EnzymeAssay Enzyme Assays (IC50 Determination) InVitro->EnzymeAssay CellProlif Cell Proliferation Assays (Cancer Cell Lines) InVitro->CellProlif MechanismStudies Mechanism of Action Studies (Western Blot, IF) InVitro->MechanismStudies InVivo In Vivo Studies EnzymeAssay->InVivo CellProlif->InVivo MechanismStudies->InVivo Xenograft Tumor Xenograft Models InVivo->Xenograft PD_Biomarkers Pharmacodynamic Biomarkers (p-Histone H3 in Tumors) InVivo->PD_Biomarkers Toxicity Toxicity Assessment InVivo->Toxicity ClinicalDev Clinical Development Xenograft->ClinicalDev PD_Biomarkers->ClinicalDev Toxicity->ClinicalDev

Caption: Logical progression from in vitro to in vivo studies for this compound.

Clinical Development

This compound has been evaluated in Phase I clinical trials in patients with advanced solid tumors and acute myeloid leukemia.[2] These studies have established the safety profile, pharmacokinetics, and recommended Phase II dose. The most common treatment-related adverse events include neutropenia, anemia, and thrombocytopenia, which are consistent with the on-target effects of inhibiting Aurora kinases in proliferating hematopoietic cells.[2]

Conclusion

This compound is a potent pan-Aurora kinase inhibitor with a well-defined mechanism of action. By targeting Aurora kinases, this compound disrupts mitotic progression, leading to endoreduplication and apoptosis in cancer cells. Its efficacy in taxane-resistant models highlights its potential as a valuable therapeutic agent in the oncology setting. The robust pharmacodynamic biomarker, phospho-Histone H3, allows for the effective monitoring of its biological activity in both preclinical and clinical studies. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in various cancer types.

References

AMG 900: A Technical Guide to a Pan-Aurora Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG 900 is a potent, orally bioavailable, and highly selective pan-Aurora kinase inhibitor that has demonstrated significant preclinical and clinical activity against a variety of tumor types.[1][2][3] The Aurora kinase family (A, B, and C) are serine/threonine kinases that play crucial roles in the regulation of mitosis. Their overexpression in various cancers is linked to high proliferation rates and poor prognosis, making them attractive therapeutic targets.[1][2][4] this compound acts as an ATP-competitive inhibitor of all three Aurora kinases, leading to mitotic arrest, polyploidy, and ultimately, apoptosis in cancer cells.[5][6] This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, with a focus on its mechanism of action, efficacy in various models, and detailed experimental protocols.

Introduction to Aurora Kinases and this compound

The Aurora kinases are key regulators of cell division. Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a component of the chromosomal passenger complex, essential for chromosome condensation, segregation, and cytokinesis.[2] Aurora C's function is primarily in meiosis.[4] Dysregulation of Aurora kinase activity can lead to aneuploidy and tumorigenesis.

This compound is a phthalazinamine derivative that potently inhibits Aurora kinases A, B, and C at low nanomolar concentrations.[5][7] Its mechanism of action is distinct from microtubule-targeting agents like taxanes. Instead of causing a prolonged mitotic arrest by activating the spindle assembly checkpoint (SAC), this compound's inhibition of Aurora B leads to SAC silencing, resulting in aborted cell division and subsequent cell death.[1][8] A significant advantage of this compound is its activity in tumor cell lines and xenograft models that are resistant to taxanes and other Aurora kinase inhibitors, including those expressing P-glycoprotein (P-gp) or BCRP drug efflux pumps.[1][6]

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the competitive inhibition of ATP binding to Aurora kinases A, B, and C. This inhibition disrupts the downstream signaling cascades that are critical for proper mitotic progression. The inhibition of Aurora B is particularly significant and leads to a failure of cytokinesis, resulting in polyploid cells that often undergo apoptosis.[1] A key pharmacodynamic biomarker of this compound activity is the inhibition of phosphorylation of histone H3 on serine 10 (p-Histone H3), a direct substrate of Aurora B.[1][3][9]

Aurora_Kinase_Signaling_and_AMG900_Inhibition cluster_mitosis Mitosis cluster_aurora Aurora Kinase Regulation cluster_outcome Cellular Outcome Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis Aurora_A Aurora A Centrosome Maturation\nSpindle Assembly Centrosome Maturation Spindle Assembly Aurora_A->Centrosome Maturation\nSpindle Assembly Aurora_B Aurora B Aurora_B->Cytokinesis Chromosome Condensation\nChromosome Segregation Chromosome Condensation Chromosome Segregation Aurora_B->Chromosome Condensation\nChromosome Segregation Histone_H3 Histone H3 Aurora_B->Histone_H3 phosphorylates Aurora_C Aurora C pHistone_H3 p-Histone H3 (Ser10) Histone_H3->pHistone_H3 AMG900 This compound AMG900->Aurora_A inhibits AMG900->Aurora_B inhibits AMG900->Aurora_C inhibits Cytokinesis_Failure Cytokinesis Failure AMG900->Cytokinesis_Failure leads to Polyploidy Polyploidy Apoptosis Apoptosis Polyploidy->Apoptosis Cytokinesis_Failure->Polyploidy

Caption: this compound inhibits Aurora kinases, leading to failed cytokinesis and apoptosis.

Quantitative Data Summary

In Vitro Potency

This compound demonstrates potent inhibition of Aurora kinases and cancer cell proliferation at low nanomolar concentrations.

Target/Cell LineAssay TypeIC50/EC50 (nM)Notes
Enzymatic Activity
Aurora AKinase Assay5[5][6][7]
Aurora BKinase Assay4[5][6][7]
Aurora CKinase Assay1[5][6][7]
Cellular Activity
26 Tumor Cell Lines (range)Cell Proliferation0.7 - 5.3[1][3]
HCT-15, MES-SA-Dx5, 769P, SNU449Cell ProliferationNot specified, but sensitivePaclitaxel-resistant cell lines.[7]
HCT116 (AZD1152-resistant)Cell ProliferationActiveHarbors an Aurora-B mutation (W221L).[1][3]
p-Histone H3 Inhibition (various lines)Cellular Assay2 - 3[7]
44 Breast Cancer Cell LinesCell ProliferationLow nanomolar[10][11]
In Vivo Efficacy in Xenograft Models

Oral administration of this compound resulted in significant tumor growth inhibition (TGI) in various human tumor xenograft models, including those resistant to standard chemotherapy.

Xenograft ModelDosing ScheduleTumor Growth Inhibition (%)P-value
HCT1163 mg/kg b.i.d., daily for 3 weeks74< 0.0001[1]
MES-SA-Dx5 (MDR)15 mg/kg b.i.d., 2 days/week for 3 weeks84< 0.0001[1][7]
NCI-H460-PTX (MDR)15 mg/kg b.i.d., 2 days/week for 3 weeks66< 0.0001[1][7]
9 Xenograft Models (range)15 mg/kg b.i.d., 2 days/week or 3 mg/kg b.i.d., daily50 - 97< 0.005 to < 0.0005[1][4][7]
Phase 1 Clinical Trial Data (Advanced Solid Tumors)

A first-in-human Phase 1 study (NCT00858377) evaluated the safety and efficacy of this compound in patients with advanced solid tumors.[2][12]

ParameterValue
Dosing
Maximum Tolerated Dose (MTD)25 mg/day (4 days on/10 days off)
MTD with G-CSF support40 mg/day (4 days on/10 days off)
Safety (Grade ≥ 3 Treatment-Related Adverse Events)
Neutropenia37%
Anemia23%
Leukopenia14%
Thrombocytopenia12%
Efficacy (Ovarian Cancer Cohort)
Partial Response (RECIST 1.1)10.3% (3/29 patients)
Median Duration of Response24.1 weeks

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Aurora kinases.

Methodology: A standardized homogenous time-resolved fluorescence (HTRF) assay is utilized.[5]

  • Reagents: Recombinant GST- or His-tagged Aurora-A, -B, and -C proteins, peptide substrate, ATP, and this compound.

  • Procedure:

    • Enzyme, peptide substrate, and varying concentrations of this compound are pre-incubated in an assay plate.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at room temperature.

    • The reaction is stopped, and HTRF detection reagents are added.

    • The plate is read on an HTRF-compatible reader.

  • Data Analysis: The fluorescence signal is converted to percent inhibition relative to controls, and IC50 values are calculated using a four-parameter logistic fit.

Cell Proliferation Assay

Objective: To determine the half-maximal effective concentration (EC50) of this compound for inhibiting the proliferation of cancer cell lines.

Methodology: A fluorescence-based cell count imaging assay is performed.[1]

  • Cell Culture: Tumor cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with a range of this compound concentrations for 24 hours.[1]

  • Washout: The drug-containing medium is removed, and cells are washed twice with complete media.[1]

  • Incubation: Cells are cultured for an additional 48 hours in drug-free media.[1]

  • Staining and Imaging: Cells are fixed, permeabilized, and stained with a nuclear stain (e.g., DAPI). The plates are then imaged using an automated fluorescence microscope.

  • Data Analysis: Cell numbers are quantified based on nuclear count. EC50 values are determined by plotting cell count versus drug concentration and fitting the data to a dose-response curve.

Cell_Proliferation_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with this compound (24h) Seed_Cells->Treat_Cells Washout Washout Drug Treat_Cells->Washout Incubate Incubate (48h) Washout->Incubate Fix_Stain Fix and Stain Nuclei (DAPI) Incubate->Fix_Stain Image Automated Imaging Fix_Stain->Image Analyze Quantify Cell Number and Calculate EC50 Image->Analyze End End Analyze->End PD_Biomarker_Analysis_Workflow Start Start Treat_Mice Treat Xenograft Mice with this compound Start->Treat_Mice Collect_Tissues Collect Tumor and Surrogate Tissues Treat_Mice->Collect_Tissues Fix_Embed Fix, Embed, and Section Tissues Collect_Tissues->Fix_Embed Stain Immunofluorescence for p-Histone H3 Fix_Embed->Stain Image Fluorescence Microscopy Stain->Image Quantify Quantify p-Histone H3 Positive Cells Image->Quantify End End Quantify->End

References

An In-Depth Technical Guide to AMG 900: A Pan-Aurora Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 900 is a potent and orally bioavailable small molecule inhibitor of Aurora kinases, a family of serine/threonine kinases that play a critical role in the regulation of mitosis.[1][2] Overexpression of Aurora kinases is a common feature in a wide variety of human cancers and is often associated with poor prognosis.[2] As a pan-Aurora kinase inhibitor, this compound targets Aurora A, B, and C, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Properties

This compound, with the chemical name N-(4-((3-(2-amino-4-pyrimidinyl)-2-pyridinyl)oxy)phenyl)-4-(4-methyl-2-thienyl)-1-phthalazinamine, is a phthalazine derivative.[3]

PropertyValue
Chemical Formula C28H21N7OS
Molecular Weight 503.58 g/mol [4]
CAS Number 945595-80-2
Appearance Crystalline solid
Solubility Soluble in DMSO

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive inhibitor of Aurora kinases A, B, and C.[5] The primary mechanism of action involves the inhibition of the catalytic activity of these kinases, which are essential for multiple stages of mitosis.

  • Aurora A is crucial for centrosome maturation and separation, as well as for the assembly of a functional bipolar spindle.

  • Aurora B is a key component of the chromosomal passenger complex (CPC) and is essential for proper chromosome condensation, kinetochore-microtubule attachments, and the spindle assembly checkpoint (SAC).

  • Aurora C has functions that overlap with Aurora B and is primarily expressed in meiotic cells, but also found in some cancer types.

Inhibition of Aurora kinases by this compound disrupts these critical mitotic processes. Specifically, inhibition of Aurora B leads to the failure of the spindle assembly checkpoint, causing cells to exit mitosis without proper chromosome segregation. This results in endoreduplication and the formation of polyploid cells, which ultimately undergo apoptosis. A key pharmacodynamic biomarker of Aurora B inhibition is the suppression of phosphorylation of its substrate, histone H3 at serine 10 (p-Histone H3).[6]

Below is a diagram illustrating the Aurora kinase signaling pathway and the point of inhibition by this compound.

Aurora_Signaling_Pathway Aurora Kinase Signaling Pathway and Inhibition by this compound cluster_mitosis Mitosis cluster_aurora Aurora Kinases cluster_outcome Cellular Outcome Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Aurora_A Aurora A Centrosome Maturation Centrosome Maturation Aurora_A->Centrosome Maturation phosphorylates Spindle Assembly Spindle Assembly Aurora_A->Spindle Assembly phosphorylates Aurora_B Aurora B Histone_H3 Histone_H3 Aurora_B->Histone_H3 phosphorylates Spindle Assembly Checkpoint Spindle Assembly Checkpoint Aurora_B->Spindle Assembly Checkpoint regulates Aurora_C Aurora C Chromosome Condensation Chromosome Condensation Histone_H3->Chromosome Condensation leads to Spindle Assembly Checkpoint->Anaphase prevents premature AMG_900 This compound AMG_900->Aurora_A inhibits AMG_900->Aurora_B inhibits AMG_900->Aurora_C inhibits Polyploidy Polyploidy AMG_900->Polyploidy leads to Apoptosis Apoptosis Polyploidy->Apoptosis leads to

Caption: Aurora Kinase Signaling Pathway and Inhibition by this compound.

Quantitative Data

In Vitro Potency and Selectivity

This compound is a highly potent inhibitor of all three Aurora kinase isoforms.

TargetIC50 (nM)
Aurora A5[5][7]
Aurora B4[5][7]
Aurora C1[5][7]

This compound demonstrates high selectivity for Aurora kinases over other tested kinases. It is reported to be >10-fold more selective for Aurora kinases than for p38α, Tyk2, JNK2, Met, and Tie2.[5]

In Vitro Cellular Activity

This compound effectively inhibits the proliferation of a broad range of cancer cell lines with EC50 values typically in the low nanomolar range.

Cell LineCancer TypeEC50 (nM)
HCT116Colon Carcinoma0.7 - 5.3[7]
HeLaCervical Cancer~2-3[5]
A panel of 26 tumor cell linesVarious0.7 - 5.3[4]
Taxane-Resistant Cell LinesVariousActive in low nM range[7]
Preclinical Pharmacokinetics

Pharmacokinetic properties of this compound have been evaluated in several preclinical species.

SpeciesClearance (mL/h/kg)Volume of Distribution (Vdss, mL/kg)Terminal Half-life (h)Oral Bioavailability (%)
Mouse---31[8]
RatLow-to-moderateSmall0.6 - 2.4[5]31 - 107[5][7]
DogLow-to-moderateSmall0.6 - 2.4[5]31 - 107[5][7]
Monkey---107[8]

Note: this compound is highly bound to plasma proteins (>99%) across species. Food intake has been shown to affect the rate (rats) or extent (dogs) of oral absorption.[8]

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay is used to determine the in vitro potency of this compound against Aurora kinases.

Principle: HTRF is a time-resolved fluorescence resonance energy transfer (TR-FRET) technology. The assay measures the phosphorylation of a biotinylated peptide substrate by the Aurora kinase. A europium cryptate-labeled anti-phospho-substrate antibody (donor) and a streptavidin-XL665 conjugate (acceptor) are used for detection. When the substrate is phosphorylated, the binding of both the antibody and streptavidin brings the donor and acceptor into close proximity, resulting in a FRET signal.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer.

    • Dilute the Aurora kinase enzyme, biotinylated peptide substrate, and ATP to their final concentrations in the assay buffer.

  • Kinase Reaction:

    • Add the Aurora kinase enzyme to the wells of a low-volume 384-well plate.

    • Add the diluted this compound or DMSO (vehicle control).

    • Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the biotinylated peptide substrate and ATP mixture.

    • Incubate for the desired reaction time (e.g., 60-120 minutes) at room temperature.

  • Detection:

    • Stop the reaction by adding a detection mixture containing EDTA, the europium cryptate-labeled antibody, and streptavidin-XL665.

    • Incubate for 60 minutes at room temperature to allow for the development of the detection signal.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).

    • The HTRF ratio (665 nm / 620 nm) is calculated and used to determine the IC50 values.

HTRF_Workflow HTRF Kinase Assay Workflow Start Start Reagent_Prep Reagent Preparation (this compound, Enzyme, Substrate, ATP) Start->Reagent_Prep Kinase_Reaction Kinase Reaction (Enzyme + this compound -> Substrate + ATP) Reagent_Prep->Kinase_Reaction Detection Detection (Add HTRF Reagents) Kinase_Reaction->Detection Data_Acquisition Data Acquisition (Read Plate) Detection->Data_Acquisition Data_Analysis Data Analysis (Calculate IC50) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: HTRF Kinase Assay Workflow.

MTS Cell Proliferation Assay

This colorimetric assay is used to assess the effect of this compound on the proliferation of cancer cell lines.

Principle: The MTS assay is based on the reduction of the tetrazolium compound [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, inner salt; MTS] by viable, metabolically active cells to a soluble formazan product. The amount of formazan produced is directly proportional to the number of living cells in the culture and is quantified by measuring the absorbance at 490 nm.

Detailed Protocol:

  • Cell Plating:

    • Harvest and count the desired cancer cell line.

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in the appropriate cell culture medium.

    • Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound or DMSO (vehicle control).

    • Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTS Addition and Incubation:

    • Add the MTS reagent to each well according to the manufacturer's instructions.

    • Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only) from all readings.

    • Normalize the data to the vehicle-treated control wells and plot the results to determine the EC50 value.

Western Blotting for Phosphorylated Histone H3

This technique is used to measure the inhibition of Aurora B kinase activity in cells treated with this compound by detecting the levels of phosphorylated histone H3 (Ser10).

Principle: Western blotting involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then detecting a specific protein of interest using antibodies.

Detailed Protocol:

  • Cell Lysis:

    • Treat cells with this compound for the desired time.

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature the protein lysates by boiling in Laemmli sample buffer.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated histone H3 (Ser10).

    • Wash the membrane to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Wash the membrane thoroughly to remove unbound secondary antibody.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence detection system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total histone H3 or another loading control protein (e.g., GAPDH).

Conclusion

This compound is a potent and selective pan-Aurora kinase inhibitor with demonstrated preclinical activity in a wide range of cancer models, including those resistant to other chemotherapeutic agents. Its well-characterized mechanism of action, oral bioavailability, and robust pharmacodynamic effects make it a promising candidate for further clinical investigation in the treatment of various malignancies. This technical guide provides a foundational understanding of the key chemical, biological, and pharmacological properties of this compound to support ongoing research and development efforts in the field of oncology.

References

AMG 900: A Technical Guide to Solubility for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the solubility characteristics of AMG 900, a potent, orally bioavailable, and selective pan-Aurora kinase inhibitor. Understanding the solubility of this compound in both organic solvents, such as dimethyl sulfoxide (DMSO), and various aqueous solutions is critical for the design and execution of reliable in vitro and in vivo experiments. This guide summarizes key solubility data, provides detailed experimental protocols, and visualizes the compound's mechanism of action and typical experimental workflows.

Solubility of this compound

This compound exhibits high solubility in DMSO, the most common solvent for preparing stock solutions of small molecule inhibitors. Conversely, its solubility in aqueous media is limited, a critical consideration for cell-based assays and in vivo formulations.

Solubility in Organic Solvents

The solubility of this compound in DMSO has been reported by multiple suppliers, with some variation. It is consistently shown to be highly soluble, though care should be taken to use fresh, anhydrous DMSO, as hygroscopic DMSO can significantly reduce solubility.[1][2]

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO100198.57Use fresh, non-hygroscopic DMSO.[1]
DMSO≥ 50≥ 99.29Saturation unknown.[2][3]
DMSO55.0109.22
DMSO5.0410Requires gentle warming.[4][5]
DMF15.029.79

Table 1: Quantitative Solubility Data for this compound in Organic Solvents.

Solubility in Aqueous Solutions

This compound is generally described as insoluble in water.[1] For experimental purposes, it is typically diluted from a concentrated DMSO stock into an aqueous buffer or cell culture medium. The final concentration of DMSO in assays should be kept low (commonly ≤ 0.1%) to avoid solvent-induced artifacts.[6] The marginal aqueous solubility often necessitates the use of suspensions or specific formulations for in vivo studies.[7][8]

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
WaterInsolubleInsoluble[1]
EthanolInsolubleInsoluble[1]
PBS (pH 7.4)< 0.008< 0.016Data for precursor compounds, suggesting low solubility for this compound.[7]
DMF:PBS (pH 7.2) (1:3)0.250.50Data for a mixed-solvent system.[9]
2% HPMC, 1% Tween-80 (pH 2.2)Not specifiedNot specifiedA suspension formulation used for in vivo oral administration.[8]

Table 2: Quantitative Solubility Data for this compound in Aqueous and Formulation Solutions.

Experimental Protocols

Accurate preparation of this compound solutions is fundamental to achieving reproducible experimental results. The following protocols provide a standardized approach for preparing stock solutions and determining aqueous solubility.

Protocol for Preparing a Concentrated Stock Solution

This protocol describes the standard procedure for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (M.Wt: 503.58 g/mol )[4]

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh a specific amount of this compound powder. For example, weigh 1 mg of this compound.

  • Solvent Addition: To prepare a 10 mM stock, calculate the required volume of DMSO.

    • Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Molarity (mol/L))

    • Volume (µL) = (1 mg / (503.58 g/mol * 0.010 mol/L)) * 1,000,000 = 198.58 µL

    • Add 198.58 µL of anhydrous DMSO to the vial containing 1 mg of this compound.

  • Dissolution: Vortex the solution thoroughly until all the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for 10 minutes) can aid dissolution.[4][10]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term stability (up to 1 year) or -80°C (up to 2 years).[2]

Protocol for Kinetic Aqueous Solubility Determination (Shake-Flask Method)

This protocol outlines a general procedure for estimating the kinetic solubility of this compound in an aqueous buffer, such as Phosphate-Buffered Saline (PBS).

Materials:

  • 10 mM this compound in DMSO (from Protocol 2.1)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

  • Shaker or rotator capable of agitation at a controlled temperature

  • Centrifuge

  • HPLC-UV or LC-MS/MS system for concentration analysis

Procedure:

  • Preparation of Standards: Prepare a calibration curve by making serial dilutions of the 10 mM DMSO stock in a 50:50 mixture of acetonitrile and water.

  • Sample Preparation: Add a small volume of the 10 mM DMSO stock solution to a tube containing the aqueous buffer (e.g., 2 µL of stock into 98 µL of PBS for a final DMSO concentration of 2%). The final theoretical concentration should be well above the expected solubility limit.

  • Equilibration: Seal the tubes and agitate them on a shaker at a constant temperature (e.g., 25°C or 37°C) for a set period (typically 2 to 24 hours) to allow the solution to reach equilibrium.[11][12]

  • Separation of Undissolved Solid: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved precipitate.

  • Analysis: Carefully collect the supernatant, ensuring no particulate matter is disturbed. Dilute the supernatant with a suitable solvent (e.g., 50:50 acetonitrile:water) to prevent precipitation before analysis.

  • Quantification: Determine the concentration of this compound in the diluted supernatant using a validated HPLC-UV or LC-MS/MS method by comparing the result against the prepared calibration curve.[12]

Signaling Pathway and Cellular Effects of this compound

This compound is a pan-inhibitor of the Aurora kinase family (A, B, and C), which are serine/threonine kinases that play essential roles in mitotic progression.[13] Its primary mechanism of action involves the inhibition of Aurora B, which is critical for chromosome condensation and segregation. A key substrate of Aurora B is Histone H3; this compound blocks its phosphorylation at Serine 10 (p-Histone H3).[14][15] This disruption of mitotic processes leads to failed cytokinesis, resulting in cells with a DNA content greater than 4N (polyploidy), and ultimately triggers apoptosis or senescence.[6][16]

AMG900_Pathway cluster_0 Mitotic Progression cluster_1 Cellular Outcome AurA Aurora A HH3 Histone H3 AurB Aurora B pHH3 p-Histone H3 (Ser10) AurB->pHH3 Phosphorylates Polyploidy Polyploidy (>4N DNA) AurB->Polyploidy Inhibition leads to AurC Aurora C Mitosis Chromosome Condensation & Segregation pHH3->Mitosis Promotes Apoptosis Apoptosis / Senescence Mitosis->Apoptosis Normal Progression Polyploidy->Apoptosis AMG900 This compound AMG900->AurA AMG900->AurB Inhibition AMG900->AurC

Caption: Inhibition of Aurora kinases by this compound disrupts mitotic signaling, leading to polyploidy.

Typical Experimental Workflow for In Vitro Evaluation

Evaluating the cellular activity of this compound involves a multi-step workflow, starting from solution preparation and culminating in the analysis of specific cellular endpoints that reflect its mechanism of action.

AMG900_Workflow cluster_prep 1. Preparation cluster_cell 2. Cell Culture & Treatment cluster_analysis 3. Downstream Analysis Stock Prepare 10 mM Stock in Anhydrous DMSO Dilute Serially Dilute in Culture Medium Stock->Dilute Treat Treat Cells with This compound Dilutions (e.g., 0.1-100 nM) Dilute->Treat Seed Seed Cancer Cells in Multi-well Plates Seed->Treat Incubate Incubate for 24-72 hours Treat->Incubate Prolif Proliferation Assay (MTS, Trypan Blue) Incubate->Prolif WB Western Blot (p-HH3, p-Aurora, p21) Incubate->WB FCM Flow Cytometry (Cell Cycle, Apoptosis) Incubate->FCM Data 4. Data Analysis & Interpretation Prolif->Data WB->Data FCM->Data

Caption: A standard workflow for assessing the in vitro efficacy of this compound in cancer cell lines.

References

In Vitro and In Vivo Stability of AMG 900: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro and in vivo stability of AMG 900, a potent, orally bioavailable, and selective pan-Aurora kinase inhibitor. The information presented herein is compiled from publicly available preclinical data to inform researchers and professionals in the field of drug development.

Introduction to this compound

This compound is a small molecule inhibitor targeting Aurora kinases A, B, and C, which are crucial regulators of mitosis.[1] Overexpression of these kinases is implicated in the pathogenesis of various cancers, making them attractive targets for therapeutic intervention.[2][3] this compound has demonstrated potent anti-proliferative activity in a wide range of tumor cell lines, including those resistant to other anti-mitotic agents like paclitaxel.[2][4] This guide focuses on the metabolic stability and pharmacokinetic profile of this compound, critical parameters for its development as a therapeutic agent.

In Vitro Stability of this compound

The in vitro metabolic stability of this compound has been assessed in liver microsomes from various species. These studies are essential for predicting the hepatic clearance of the compound in vivo.

Data Presentation: In Vitro Metabolic Stability
ParameterHumanMouseRatDogMonkey
Metabolic Stability Rapid MetabolismRapid MetabolismRapid MetabolismRapid MetabolismRapid Metabolism
Primary Metabolites Oxidative MetabolitesOxidative MetabolitesHydroxylation, Sulfation, OxidationNot SpecifiedNot Specified
CYP Isoforms Involved (Rat) Not ApplicableNot ApplicableCYP2C11, CYP2A2 (male), CYP2C12 (female)Not ApplicableNot Applicable

Data synthesized from multiple sources indicating rapid metabolism; specific quantitative values are not publicly available.[5][6]

Experimental Protocol: Liver Microsomal Stability Assay

The following is a representative protocol for determining the in vitro metabolic stability of a compound like this compound using liver microsomes.

Objective: To determine the rate of disappearance of this compound when incubated with liver microsomes from different species in the presence of NADPH.

Materials:

  • This compound

  • Pooled liver microsomes (human, mouse, rat, dog, monkey)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl2)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system in buffer.

    • Dilute the liver microsomes to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.

  • Incubation:

    • Pre-warm the microsomal suspension and this compound working solution at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system to the microsomal suspension containing this compound. The final concentration of this compound is typically in the low micromolar range (e.g., 1 µM).

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time-Point Sampling:

    • Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • Terminate the reaction at each time point by adding a cold organic solvent, such as acetonitrile, containing an internal standard. This step also serves to precipitate the microsomal proteins.

  • Sample Processing and Analysis:

    • Centrifuge the terminated samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the concentration of the remaining this compound in the supernatant using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Visualization: In Vitro Stability Assay Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis prep_reagents Prepare Reagents (this compound, Microsomes, Buffer, NADPH system) mix_reactants Mix this compound and Microsomes prep_reagents->mix_reactants initiate_reaction Initiate with NADPH at 37°C mix_reactants->initiate_reaction time_points Collect Aliquots at Time Points (0, 5, 15, 30, 45, 60 min) initiate_reaction->time_points terminate Terminate with Acetonitrile + Internal Standard time_points->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Workflow for In Vitro Liver Microsomal Stability Assay.

In Vivo Stability of this compound

The in vivo stability and pharmacokinetic properties of this compound have been characterized in several preclinical species, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profile.

Data Presentation: In Vivo Pharmacokinetic Parameters

This compound exhibits a low-to-moderate clearance and a small volume of distribution in preclinical species.[5] The terminal elimination half-life is relatively short, and the compound is well-absorbed orally in fasted animals.[5]

ParameterMouseRatDogMonkey
Clearance (CL) LowModerateLowLow
Volume of Distribution (Vd) Small (<0.5 L/kg)Small (<0.5 L/kg)Small (<0.5 L/kg)Small (<0.5 L/kg)
Terminal Half-life (t½) 0.6 - 2.4 h0.6 - 2.4 h0.6 - 2.4 h0.6 - 2.4 h
Oral Bioavailability (F) 31 - 107%31 - 107%31 - 107%31 - 107%

Data presented as ranges as specific values for each species are not publicly available.[5]

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

The following is a representative protocol for conducting an in vivo pharmacokinetic study of a compound like this compound in rats.

Objective: To determine the pharmacokinetic profile of this compound in rats following intravenous and oral administration.

Materials:

  • This compound

  • Wistar or Sprague-Dawley rats

  • Dosing vehicles for intravenous (e.g., saline with a solubilizing agent) and oral (e.g., 0.5% methylcellulose) administration

  • Cannulation surgical tools (for serial blood sampling)

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Preparation:

    • Acclimate male Wistar rats for at least one week before the study.

    • For serial blood sampling, cannulate the jugular vein of the rats under anesthesia a day before the study.

    • Fast the animals overnight before dosing, with free access to water.

  • Drug Administration:

    • Divide the rats into two groups: intravenous (IV) and oral (PO).

    • Administer this compound to the IV group via the tail vein or a cannula at a specific dose (e.g., 1-5 mg/kg).

    • Administer this compound to the PO group by oral gavage at a specific dose (e.g., 5-20 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the cannulated jugular vein or another appropriate site at predetermined time points.

    • For the IV group, typical time points include: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours post-dose.

    • For the PO group, typical time points include: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours post-dose.

    • Collect blood into EDTA-coated tubes.

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to calculate pharmacokinetic parameters from the plasma concentration-time data.

    • Key parameters include: Area Under the Curve (AUC), Clearance (CL), Volume of Distribution (Vd), terminal half-life (t½), Maximum Concentration (Cmax), and Time to Maximum Concentration (Tmax).

    • Calculate the oral bioavailability (F) using the formula: F (%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Visualization: In Vivo Pharmacokinetic Study Workflow

G cluster_prep Animal Preparation cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Analysis acclimate Acclimate Rats cannulate Cannulate Jugular Vein acclimate->cannulate fast Fast Overnight cannulate->fast iv_dose Intravenous (IV) Administration fast->iv_dose po_dose Oral (PO) Administration fast->po_dose collect_blood Collect Blood at Time Points iv_dose->collect_blood po_dose->collect_blood separate_plasma Centrifuge to Separate Plasma collect_blood->separate_plasma lcms_analysis Analyze Plasma by LC-MS/MS separate_plasma->lcms_analysis pk_calc Calculate PK Parameters (AUC, CL, t½, F) lcms_analysis->pk_calc

Workflow for an In Vivo Pharmacokinetic Study in Rats.

Metabolic Pathways of this compound

In rats, the metabolism of this compound is a primary route of elimination and exhibits gender-specific differences.[6] The main metabolic pathways involve oxidation, hydroxylation, and subsequent conjugation.

Gender Differences in Rat Metabolism
  • Male Rats: The primary metabolic route is hydroxylation on the pyrimidinyl-pyridine side-chain, followed by sulfate conjugation. The key CYP enzymes involved are CYP2C11 and CYP2A2.[6]

  • Female Rats: The preferred metabolic pathway is oxidation of the methyl group on the thiophene ring, which is then metabolized to a carboxylic acid and subsequently conjugated with glucuronic acid (acyl glucuronide). The main CYP enzyme implicated is CYP2C12.[6]

Visualization: Metabolic Pathway of this compound in Rats

G cluster_male Male Rat Metabolism cluster_female Female Rat Metabolism AMG900 This compound hydroxylation Hydroxylation (pyrimidinyl-pyridine side-chain) AMG900->hydroxylation Phase I oxidation Oxidation (thiophene methyl group) AMG900->oxidation Phase I sulfation Sulfate Conjugation hydroxylation->sulfation Phase II cyp2c11_2a2 CYP2C11, CYP2A2 hydroxylation->cyp2c11_2a2 carboxylation Carboxylic Acid Formation oxidation->carboxylation cyp2c12 CYP2C12 oxidation->cyp2c12 glucuronidation Acyl Glucuronidation carboxylation->glucuronidation Phase II

Metabolic Pathways of this compound in Male and Female Rats.

Aurora Kinase Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the Aurora kinase family, which plays a central role in cell cycle progression, particularly during mitosis.

Visualization: Simplified Aurora Kinase Signaling Pathway

G cluster_G2 G2 Phase cluster_M M Phase (Mitosis) AuroraA_G2 Aurora A Centrosome Centrosome Maturation AuroraA_G2->Centrosome AuroraA_M Aurora A Spindle Spindle Assembly AuroraA_M->Spindle AuroraB Aurora B Cytokinesis Cytokinesis AuroraB->Cytokinesis HistoneH3 Histone H3 AuroraB->HistoneH3 phosphorylates Chromosome Chromosome Segregation HistoneH3->Chromosome AMG900 This compound AMG900->AuroraA_G2 inhibits AMG900->AuroraA_M inhibits AMG900->AuroraB inhibits

Simplified Aurora Kinase Signaling Pathway and Inhibition by this compound.

Conclusion

This compound demonstrates a pharmacokinetic profile characterized by rapid in vitro metabolism and a short in vivo half-life across multiple preclinical species. Its oral bioavailability is generally good in the fasted state. The metabolism in rats is well-characterized and shows notable gender-specific differences. This comprehensive understanding of the in vitro and in vivo stability of this compound is crucial for its continued development and for designing clinical studies to assess its therapeutic potential in cancer patients. Further research to obtain more granular quantitative data on its metabolic stability in human systems will be beneficial for refining human pharmacokinetic predictions.

References

Selectivity profile of AMG 900 against other kinases.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 900 is a potent, orally bioavailable, and highly selective pan-Aurora kinase inhibitor.[1][2][3] The Aurora kinase family, comprising Aurora A, Aurora B, and Aurora C, plays a crucial role in the regulation of cell division.[1][2] Dysregulation of these kinases is frequently observed in various human cancers, making them attractive targets for anticancer therapies.[1][2] This technical guide provides a comprehensive overview of the selectivity profile of this compound against a broad panel of kinases, details the experimental protocols used for these determinations, and illustrates the relevant signaling pathways and experimental workflows.

Kinase Selectivity Profile of this compound

This compound demonstrates high potency against all three Aurora kinase family members with IC50 values in the low nanomolar range.[4][5][6][7] Its selectivity has been assessed against a wide array of other kinases, revealing a favorable profile with significantly lower activity against most off-target kinases.

Table 1: Inhibitory Potency (IC50) of this compound against Primary Targets
KinaseIC50 (nM)
Aurora A5[5][6][7]
Aurora B4[5][6][7]
Aurora C1[5][6][7]
Table 2: Selectivity of this compound Against a Broader Kinase Panel

To determine the broader selectivity of this compound, it was screened against a panel of 26 kinases. At concentrations below 500 nmol/L, significant inhibition (>50%) was only observed for p38α and TYK2.[4] Further screening against 353 distinct kinases using an ATP site–dependent competition binding assay identified a few other kinases with notable binding affinities.[4]

KinaseInhibition/BindingConcentration/Value
p38α>50% inhibition< 500 nM[4]
TYK2>50% inhibition< 500 nM[4]
DDR1Binding Affinity (Kd)< 50 nM[4]
DDR2Binding Affinity (Kd)< 50 nM[4]
LTKBinding Affinity (Kd)< 50 nM[4]
JNK2>10-fold selective vs Aurora kinases-
Met>10-fold selective vs Aurora kinases-
Tie2>10-fold selective vs Aurora kinases-

Experimental Protocols

The following sections detail the methodologies employed to characterize the selectivity profile of this compound.

Biochemical Kinase Assays (Enzyme Assays)

Biochemical assays were utilized to determine the direct inhibitory effect of this compound on the enzymatic activity of purified kinases.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

  • Reagents and Materials:

    • Recombinant GST- or His-tagged Aurora A (with TPX2) and Aurora B proteins.[6]

    • Specific peptide substrates for each kinase.

    • ATP at a concentration equivalent to its Km value for each kinase.[8]

    • This compound serially diluted in DMSO.

    • Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 100 µM EDTA).[9]

    • Europium-labeled anti-phospho-substrate antibody.

    • XL665-labeled streptavidin.

    • 384-well low-volume plates.

  • Procedure:

    • Add the kinase, peptide substrate, and this compound (at various concentrations) to the wells of a 384-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).[9]

    • Stop the reaction by adding a solution containing EDTA and the HTRF detection reagents (Europium-labeled antibody and XL665-labeled streptavidin).

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm and 665 nm after excitation at 320 nm.

    • The ratio of the signals at 665 nm and 620 nm is proportional to the amount of phosphorylated substrate.

    • Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation using non-linear regression analysis.[10]

Cell-Based Assays

Cell-based assays were performed to evaluate the activity of this compound in a more physiologically relevant context.

Protocol: Western Blot Analysis for Aurora Kinase Autophosphorylation

  • Cell Culture and Treatment:

    • Culture HeLa cells to an appropriate confluency.

    • Synchronize cells in mitosis using an agent like nocodazole.[4]

    • Treat the synchronized cells with varying concentrations of this compound, a vehicle control (DMSO), and selective inhibitors for Aurora A (e.g., MLN8054) and Aurora B (e.g., AZD1152) for a specified duration (e.g., 3 hours).[4]

  • Protein Extraction and Quantification:

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against p-Aurora A (Thr288), p-Aurora B (Thr232), total Aurora A, total Aurora B, and a loading control (e.g., β-actin).[4]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) kit.[4]

    • Quantify the band intensities to determine the concentration-dependent inhibition of Aurora kinase autophosphorylation.

Protocol: Immunofluorescence Imaging for Inhibition of Aurora Kinase Activity

  • Cell Culture and Treatment:

    • Seed HeLa cells in 96-well imaging plates.

    • Treat the cells with a range of this compound concentrations for a specified time (e.g., 6 hours).[4]

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.2% Triton X-100.

    • Block with a suitable blocking solution.

    • Incubate with primary antibodies against p-Aurora A (Thr288) and p-histone H3 (Ser10).[4]

    • Wash and incubate with fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system (e.g., ArrayScan VTi).[4]

    • Quantify the fluorescence intensity of p-Aurora A and p-histone H3 per cell.

    • Determine the IC50 values based on the concentration-dependent decrease in fluorescence staining.[4]

Signaling Pathways and Experimental Workflows

Aurora Kinase Signaling Pathway

The following diagram illustrates the central role of Aurora kinases in mitosis and the points of inhibition by this compound.

Aurora_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Centrosome_Maturation Centrosome Maturation Spindle_Assembly Bipolar Spindle Assembly Chromosome_Condensation Chromosome Condensation Kinetochore_Microtubule_Attachment Kinetochore-Microtubule Attachment Cytokinesis Cytokinesis Aurora_A Aurora A Aurora_A->Centrosome_Maturation Aurora_A->Spindle_Assembly Aurora_B Aurora B Aurora_B->Chromosome_Condensation Aurora_B->Kinetochore_Microtubule_Attachment Aurora_B->Cytokinesis Histone_H3 Histone H3 Aurora_B->Histone_H3 Phosphorylates p_Histone_H3 p-Histone H3 (Ser10) AMG900 This compound AMG900->Aurora_A Inhibits AMG900->Aurora_B Inhibits

Caption: Aurora Kinase Signaling Pathway and Inhibition by this compound.

Experimental Workflow for Kinase Selectivity Profiling

This diagram outlines the general workflow for determining the selectivity profile of a kinase inhibitor like this compound.

Kinase_Profiling_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cell-Based Assays Primary_Screen Primary Screen (e.g., HTRF) IC50_Determination IC50 Determination (Dose-Response) Primary_Screen->IC50_Determination Broad_Panel_Screening Broad Kinome Panel Screening IC50_Determination->Broad_Panel_Screening Data_Analysis Data Analysis & Selectivity Profile Broad_Panel_Screening->Data_Analysis Target_Engagement Target Engagement (e.g., Western Blot for p-Aurora) Phenotypic_Assay Phenotypic Assay (e.g., p-Histone H3 Immunofluorescence) Target_Engagement->Phenotypic_Assay Proliferation_Assay Cell Proliferation Assay Phenotypic_Assay->Proliferation_Assay Proliferation_Assay->Data_Analysis Compound This compound Compound->Primary_Screen Compound->Target_Engagement

References

Unveiling the Off-Target Profile of AMG 900: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

AMG 900 is a potent, orally bioavailable, small-molecule inhibitor of Aurora kinases A, B, and C, which has demonstrated significant antitumor activity in preclinical models, including those resistant to taxanes.[1][2][3] While highly selective for its intended targets, a comprehensive understanding of its off-target interactions is crucial for predicting potential side effects, understanding mechanisms of resistance, and identifying opportunities for rational combination therapies. This technical guide provides an in-depth overview of the off-target effects of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of affected signaling pathways.

Quantitative Analysis of Off-Target Interactions

The selectivity of this compound has been evaluated against a broad panel of kinases using various biochemical and cell-based assays. The following tables summarize the publicly available quantitative data on its off-target activity.

Target KinaseIC50 (nM)Assay TypeReference
Aurora A5Enzyme Inhibition Assay[1][4]
Aurora B4Enzyme Inhibition Assay[4]
Aurora C1Enzyme Inhibition Assay[4]
p38α53Enzyme Inhibition Assay[5]
TYK2220Enzyme Inhibition Assay[5]
JNK2520Enzyme Inhibition Assay[5]
Met550Enzyme Inhibition Assay[5]
Tie2650Enzyme Inhibition Assay[5]

Table 1: IC50 Values of this compound Against On- and Off-Target Kinases. This table presents the half-maximal inhibitory concentration (IC50) values for this compound against its primary targets (Aurora kinases) and several identified off-target kinases. Lower IC50 values indicate higher potency.

Target KinaseKd (nM)Assay TypeReference
Aurora A< 50ATP-competitive binding assay[2][5]
Aurora B< 50ATP-competitive binding assay[2][5]
Aurora C< 50ATP-competitive binding assay[2][5]
DDR1< 50ATP-competitive binding assay[2]
DDR2< 50ATP-competitive binding assay[2]
LTK< 50ATP-competitive binding assay[2]

Table 2: Dissociation Constants (Kd) of this compound for Various Kinases. This table shows the dissociation constants for this compound, indicating its binding affinity to different kinases. A lower Kd value signifies a stronger binding affinity. These interactions were identified through a broad screening panel.[2]

Experimental Protocols for Kinase Profiling

The determination of the kinase selectivity profile of this compound involves a multi-step process, beginning with broad screening assays and followed by more specific quantitative assays for hit validation.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay is a standard method for quantifying kinase activity and inhibition.

  • Principle: The HTRF assay measures the phosphorylation of a substrate peptide by the kinase of interest. The assay utilizes two antibodies: one labeled with a europium cryptate donor and another with a compatible acceptor (e.g., d2). When the substrate is phosphorylated, both antibodies bind, bringing the donor and acceptor into close proximity and allowing for Förster Resonance Energy Transfer (FRET) to occur upon excitation. The resulting signal is proportional to the extent of substrate phosphorylation.

  • Protocol Outline:

    • Reaction Setup: The kinase, its specific peptide substrate, and ATP are incubated in a reaction buffer. For inhibitor profiling, varying concentrations of this compound are included.

    • Incubation: The reaction is allowed to proceed for a defined period at a specific temperature to allow for substrate phosphorylation.

    • Detection: A solution containing the europium cryptate-labeled antibody and the acceptor-labeled antibody is added to the reaction mixture.

    • Signal Measurement: After an incubation period to allow for antibody binding, the plate is read on an HTRF-compatible reader, measuring the emission signals from both the donor and acceptor. The ratio of these signals is used to determine the level of kinase activity.[1]

ATP Site-Dependent Competition Binding Assay

This assay is employed for large-scale kinase screening to identify potential interactions.

  • Principle: This assay measures the ability of a test compound (this compound) to displace a known, labeled ligand that binds to the ATP-binding site of a large panel of kinases. The amount of displaced ligand is quantified, providing a measure of the test compound's binding affinity.

  • Protocol Outline:

    • Kinase Panel: A diverse panel of purified kinases is utilized.

    • Incubation: Each kinase is incubated with a specific, labeled ATP-competitive ligand in the presence of varying concentrations of this compound.

    • Separation: The kinase-ligand complexes are separated from the unbound ligand.

    • Quantification: The amount of bound, labeled ligand is quantified using an appropriate detection method (e.g., fluorescence polarization, radioactivity). A reduction in the signal indicates displacement of the labeled ligand by this compound. The concentration of this compound required to displace 50% of the labeled ligand is used to determine the dissociation constant (Kd).[2]

Signaling Pathways and Experimental Workflows

On-Target Signaling Pathway: Aurora Kinase Inhibition

This compound's primary mechanism of action is the inhibition of Aurora kinases, which are crucial regulators of mitosis. Inhibition of Aurora A and B leads to defects in centrosome separation, spindle assembly, the spindle assembly checkpoint, and cytokinesis, ultimately resulting in polyploidy and apoptosis in cancer cells.[3][6]

Aurora_Kinase_Pathway cluster_0 Mitosis cluster_1 Key Mitotic Regulators cluster_2 Cellular Outcomes Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis Polyploidy Polyploidy Cytokinesis->Polyploidy Failure leads to Aurora_A Aurora A Aurora_A->Prophase Regulates Centrosome Separation & Spindle Assembly Aurora_B Aurora B Aurora_B->Metaphase Regulates Chromosome Alignment & SAC Aurora_B->Cytokinesis Regulates Abscission AMG_900 This compound AMG_900->Aurora_A Inhibits AMG_900->Aurora_B Inhibits Apoptosis Apoptosis Polyploidy->Apoptosis p38_MAPK_Pathway cluster_0 Extracellular Stimuli cluster_1 Upstream Kinases cluster_2 Downstream Effects Stress Cellular Stress (UV, Osmotic Shock) MAP3K MAP3K Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1) Cytokines->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38a p38α MKK3_6->p38a Inflammation Inflammation p38a->Inflammation Apoptosis Apoptosis p38a->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p38a->Cell_Cycle_Arrest AMG_900 This compound AMG_900->p38a Inhibits Off_Target_Workflow Start Start: This compound Broad_Screen Broad Kinase Panel Screen (e.g., ATP-competitive binding assay) Start->Broad_Screen Hit_Identification Identification of Potential Off-Target 'Hits' Broad_Screen->Hit_Identification Quantitative_Assay Quantitative Biochemical Assay (e.g., HTRF for IC50 determination) Hit_Identification->Quantitative_Assay Hits End End: Characterized Off-Target Profile Hit_Identification->End No Significant Hits Cell_Based_Assay Cell-Based Assays (e.g., Western Blot for pathway modulation, Cell viability assays) Quantitative_Assay->Cell_Based_Assay In_Vivo_Studies In Vivo Models (e.g., Xenograft models to assess phenotypic effects) Cell_Based_Assay->In_Vivo_Studies In_Vivo_Studies->End

References

The Pharmacokinetic Profile and Oral Bioavailability of AMG 900: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

AMG 900 is a potent and selective, orally bioavailable pan-Aurora kinase inhibitor that has been investigated as a potential therapeutic agent for various cancers.[1][2][3] Understanding its pharmacokinetic (PK) and oral bioavailability is crucial for its development and clinical application. This technical guide provides a comprehensive overview of the preclinical and clinical pharmacokinetic properties of this compound, methods for its evaluation, and its mechanism of action.

In Vitro and In Vivo Pharmacokinetics

This compound has been characterized through a series of in vitro and in vivo studies in preclinical species to predict its human pharmacokinetic profile.[1][4]

In Vitro Characteristics

In vitro studies have revealed that this compound is rapidly metabolized in liver microsomes across different species.[1][4] It is highly bound to plasma proteins, with a binding percentage greater than 99%.[4][5] Despite being a weak substrate for P-glycoprotein (Pgp), it demonstrates good passive permeability.[1][4]

ParameterObservationSpecies
Metabolism Rapidly metabolized in liver microsomes.[1][4]Mouse, Rat
Plasma Protein Binding >99%[4][5]Mouse, Rat, Dog, Monkey, Human
Permeability Good passive permeability, weak Pgp substrate.[1][4]Not specified
Blood-to-Plasma Ratio Similar across concentrations tested.[4]Not specified

Preclinical Pharmacokinetics in Animal Models

Following intravenous and oral administration in preclinical species, this compound generally exhibited low to moderate clearance and a small volume of distribution.[1][6] The terminal elimination half-life was relatively short, ranging from 0.6 to 2.4 hours.[1][7] Oral absorption was good in fasted animals, with bioavailability ranging from 31% to 107%.[1][7] The presence of food was found to affect the rate of absorption in rats and the extent of absorption in dogs.[1][7]

SpeciesDosing RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)T½ (h)Oral Bioavailability (%)
Mouse IV1----31[4]
PO5198 (dose-normalized)[4]0.5 - 2[4]--
Rat IV0.5---0.6 - 2.4[1]31 - 107[1]
PO5-0.5 - 2[4]--
Dog IV----0.6 - 2.4[1]31 - 107[1]
PO-6600 (dose-normalized)[4]0.5 - 2[4]--
Monkey IV----0.6 - 2.4[1]107[4]
PO--0.5 - 2[4]--

Human Pharmacokinetics and Clinical Studies

Based on preclinical data, the human plasma clearance of this compound was predicted to be low, at 27.3 mL/h/kg, with a predicted volume of distribution at steady state of 93.9 mL/kg.[1][7]

A Phase 1 clinical trial in patients with advanced solid tumors showed that this compound was rapidly absorbed with a fast clearance, supporting once-daily dosing.[2] Another Phase 1 study in patients with acute myeloid leukemia utilized a validated liquid chromatography-tandem mass spectroscopy method for measuring this compound concentrations in blood samples.[8]

Experimental Protocols

In Vitro Metabolism

The metabolic stability of this compound was assessed using liver microsomes from various species. The intrinsic clearance (CLint) was determined, with values ranging from 130 µL/min/mg in mouse liver microsomes to 430 µL/min/mg in rat liver microsomes.[4][5] Gender differences in metabolism were observed in rats, with male rats primarily showing hydroxylation and subsequent sulfate conjugation, while female rats favored oxidation of the thiophene ring's methyl group followed by conjugation to an acyl glucuronide.[3] This difference was attributed to gender-specific CYP450 isoforms.[3]

In Vivo Pharmacokinetic Studies in Animals

Single-dose pharmacokinetic studies were conducted in mice, rats, dogs, and monkeys.[6] Following intravenous and oral administration, plasma samples were collected at various time points and analyzed by LC-MS/MS to determine the concentrations of this compound.[6] Non-compartmental analysis was used to calculate key pharmacokinetic parameters.[6] In some studies, mice bearing human tumor xenografts were used to establish a pharmacokinetic-pharmacodynamic (PK-PD) relationship.[9]

Mechanism of Action: Aurora Kinase Inhibition

This compound is a pan-inhibitor of Aurora kinases A, B, and C, which are key regulators of mitosis.[7][9] Inhibition of Aurora B, in particular, leads to the suppression of histone H3 phosphorylation, a critical event for chromosome condensation and segregation.[9][10] This disruption of mitotic progression ultimately results in aborted cell division and apoptosis in cancer cells.[7]

AMG900_Mechanism_of_Action cluster_0 Mitotic Progression cluster_1 Therapeutic Intervention Aurora_A Aurora A Chromosome_Segregation Proper Chromosome Segregation Aurora_A->Chromosome_Segregation Aurora_B Aurora B Histone_H3 Histone H3 Aurora_B->Histone_H3 Phosphorylates Aurora_C Aurora C Aurora_C->Chromosome_Segregation Histone_H3->Chromosome_Segregation Cell_Division Successful Cell Division Chromosome_Segregation->Cell_Division Apoptosis Apoptosis Cell_Division->Apoptosis Leads to AMG900 This compound AMG900->Aurora_A Inhibits AMG900->Aurora_B Inhibits AMG900->Aurora_C Inhibits

Caption: Mechanism of action of this compound as a pan-Aurora kinase inhibitor.

Pharmacokinetic Study Workflow

The evaluation of this compound's pharmacokinetics follows a standard drug development workflow, beginning with in vitro assays and progressing through preclinical animal studies to clinical trials in humans.

PK_Workflow cluster_invitro In Vitro Assessment cluster_invivo Preclinical In Vivo Studies cluster_clinical Clinical Development Metabolism Metabolism Assays (Liver Microsomes) Animal_PK Single-Dose PK in Rodents & Non-Rodents (IV and PO) Metabolism->Animal_PK Protein_Binding Plasma Protein Binding Protein_Binding->Animal_PK Permeability Permeability Assays (e.g., Caco-2) Permeability->Animal_PK PK_PD PK/PD Modeling in Xenograft Models Animal_PK->PK_PD Phase1 Phase 1 Clinical Trials (Safety, Tolerability, PK) PK_PD->Phase1 Human_PK Characterization of Human Pharmacokinetics Phase1->Human_PK

Caption: General workflow for pharmacokinetic evaluation of this compound.

References

The Cellular Impact of AMG 900: A Technical Guide to its Effects on Mitosis and the Cell Cycle

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 900 is a potent, orally bioavailable, and highly selective pan-Aurora kinase inhibitor that has demonstrated significant anti-proliferative activity across a range of cancer cell lines, including those resistant to conventional chemotherapies like taxanes.[1][2] Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play pivotal roles in the regulation of mitosis.[3][4] Their overexpression in various human cancers is often associated with high proliferation rates and poor prognosis, making them attractive targets for anticancer therapy.[1][5] This technical guide provides an in-depth analysis of the cellular effects of this compound, with a specific focus on its mechanisms of action during mitosis and its broader impact on the cell cycle.

Mechanism of Action: Inhibition of Aurora Kinases

This compound functions as an ATP-competitive inhibitor of Aurora kinases A, B, and C.[6][7] By binding to the ATP-binding pocket of these enzymes, it prevents their catalytic activity, leading to the disruption of critical mitotic events. The primary cellular response to this compound is not a prolonged mitotic arrest, but rather an aborted cell division, which ultimately triggers cell death.[1][6] This mechanism is distinct from microtubule-targeting agents that typically induce a sustained mitotic arrest by activating the spindle assembly checkpoint (SAC).[6]

A key downstream target of Aurora B kinase is histone H3.[1][5] this compound effectively inhibits the phosphorylation of histone H3 at serine 10 (p-Histone H3), a crucial event for chromosome condensation and segregation.[5][8] This inhibition of p-Histone H3 serves as a reliable pharmacodynamic biomarker for this compound activity both in vitro and in vivo.[5][6]

Quantitative Analysis of this compound Activity

The potency of this compound has been quantified across various cancer cell lines and experimental models. The following tables summarize key quantitative data regarding its inhibitory effects.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterCell Line/EnzymeValueReference
IC50 (Enzymatic Assay) Aurora A5 nM[7]
Aurora B4 nM[7]
Aurora C1 nM[7]
IC50 (p-Histone H3) HeLa8.2 nmol/L[6]
Various Cell Lines2 - 3 nM[9]
EC50 (Cell Proliferation) Panel of 26 cell lines0.7 - 5.3 nmol/L[6]
EC50 (>4N DNA Content) HCT1162 nmol/L[6]
HCT116 (AZD1152-resistant)5 nmol/L[6]

Table 2: In Vivo Effects of this compound on Tumor Growth and p-Histone H3

ModelTreatmentEffectReference
COLO 205 Tumor Xenograft 3.75 mg/kg (single oral dose)>57% inhibition of p-Histone H3[10]
7.5 mg/kg (single oral dose)>85% inhibition of p-Histone H3[10]
15 mg/kg (single oral dose)>85% inhibition of p-Histone H3[10]
HCT116 Tumor Xenograft Dose-dependent oral administrationSignificant inhibition of p-Histone H3[6]
MDA-MB-231 (F11) PTX-r Xenograft Not SpecifiedRegressions of tumors (in combination with ixabepilone)[8]
Various Xenograft Models Not Specified50%-97% tumor growth inhibition[9]

Cellular Effects on Mitosis

The inhibition of Aurora kinases by this compound leads to a cascade of mitotic defects:

  • Defective Mitotic Spindle Assembly: Inhibition of Aurora A, which localizes to the centrosomes and spindle poles, results in defects in mitotic spindle formation.[3] This can lead to the formation of monopolar or multipolar spindles.[3]

  • Chromosome Misalignment: Aurora B, a component of the chromosomal passenger complex, is essential for proper chromosome congression to the metaphase plate.[3] this compound treatment prevents the correct alignment of chromosomes.[6]

  • Spindle Assembly Checkpoint (SAC) Inactivation: Despite the presence of unattached kinetochores, a condition that would normally activate the SAC and halt mitotic progression, this compound treatment leads to the inactivation of this checkpoint.[3] This is evidenced by the failure to recruit key SAC components like BubR1 to the kinetochores.[3]

  • Failure of Cytokinesis: Aurora B also plays a crucial role in the final stages of cell division, cytokinesis.[11] Its inhibition by this compound leads to a failure of this process, resulting in the formation of polyploid cells.[6][12]

The culmination of these mitotic errors is an abnormal exit from mitosis, leading to the formation of multinucleated cells and cells with micronuclei, which are hallmarks of chromosomal instability.[3]

Impact on the Cell Cycle

The primary and most immediate effect of this compound is on the M-phase of the cell cycle. However, the consequences of a disrupted mitosis ripple throughout the entire cell cycle, leading to:

  • Induction of Polyploidy: Due to the failure of cytokinesis, cells treated with this compound accumulate more than 4N DNA content, becoming polyploid.[3][6][12] This is a direct consequence of endoreduplication, where cells re-replicate their DNA without an intervening cell division.[11]

  • G1 Arrest and Senescence: In some glioblastoma cell lines, this compound has been shown to upregulate p53 and its downstream target p21, leading to a G1 cell cycle arrest and the induction of senescence.[3][13]

  • Apoptosis: Ultimately, the genomic instability and cellular stress caused by mitotic errors and polyploidy trigger programmed cell death, or apoptosis.[1][6][8] In some acute myeloid leukemia cell lines, this compound induces the intrinsic apoptotic pathway, marked by the cleavage of caspase-3 and changes in the expression of Bcl-2 family proteins.[14]

Visualizing the Effects of this compound

To better illustrate the complex cellular processes affected by this compound, the following diagrams have been generated using the DOT language.

AMG900_Mechanism_of_Action cluster_drug This compound cluster_kinases Aurora Kinases cluster_processes Mitotic Processes cluster_outcomes Cellular Outcomes AMG900 This compound AuroraA Aurora A AMG900->AuroraA Inhibits AuroraB Aurora B AMG900->AuroraB Inhibits AuroraC Aurora C AMG900->AuroraC Inhibits Spindle Spindle Assembly AuroraA->Spindle Regulates Chromosome Chromosome Alignment AuroraB->Chromosome Regulates SAC Spindle Assembly Checkpoint (SAC) AuroraB->SAC Regulates Cytokinesis Cytokinesis AuroraB->Cytokinesis Regulates Mitotic_Defects Mitotic Defects Spindle->Mitotic_Defects Disruption leads to Chromosome->Mitotic_Defects Disruption leads to SAC->Mitotic_Defects Disruption leads to Cytokinesis->Mitotic_Defects Disruption leads to Polyploidy Polyploidy Apoptosis Apoptosis G1Arrest G1 Arrest / Senescence Mitotic_Defects->Polyploidy Mitotic_Defects->Apoptosis Mitotic_Defects->G1Arrest

Figure 1: this compound Mechanism of Action and Cellular Consequences.

Experimental_Workflow_Cell_Cycle cluster_flow Flow Cytometry for Cell Cycle Analysis cluster_if Immunofluorescence for Mitotic Markers start Cancer Cell Culture treat Treat with this compound (various concentrations and times) start->treat harvest Harvest Cells treat->harvest fix Fixation (e.g., 70% Ethanol) harvest->fix fix_if Fixation (e.g., PFA) harvest->fix_if stain Stain with Propidium Iodide (PI) and RNase treatment fix->stain acquire Data Acquisition on Flow Cytometer stain->acquire analyze Analyze DNA Content (G0/G1, S, G2/M, >4N) acquire->analyze perm Permeabilization fix_if->perm block Blocking perm->block primary_ab Incubate with Primary Antibody (e.g., anti-p-Histone H3) block->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab image Image with Fluorescence Microscope secondary_ab->image

References

AMG 900: A Technical Guide to Induced Polyploidy and Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG 900 is a potent, orally bioavailable, and highly selective pan-Aurora kinase inhibitor that has demonstrated significant preclinical activity against a variety of tumor cell lines, including those resistant to taxanes.[1][2][3][4] A key mechanism of action for this compound involves the induction of polyploidy followed by apoptosis. This technical guide provides an in-depth overview of the molecular mechanisms, experimental protocols, and quantitative data related to this compound-induced polyploidy and apoptosis, intended to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction to this compound and Aurora Kinases

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play crucial roles in mitotic progression.[5] Their overexpression is frequently observed in various human cancers and is associated with poor prognosis, making them attractive targets for anticancer therapies.[1][2][3][4] this compound is a small-molecule inhibitor that targets all three Aurora kinases with high potency, with IC50 values of 5 nM for Aurora A, 4 nM for Aurora B, and 1 nM for Aurora C.[6][7] Inhibition of these kinases disrupts multiple stages of mitosis, leading to aberrant cell division and eventual cell death.

Mechanism of Action: Induction of Polyploidy

The primary cellular response to this compound treatment is the inhibition of Aurora B kinase activity.[1] Aurora B is a critical component of the chromosomal passenger complex, which is essential for proper chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[8]

By inhibiting Aurora B, this compound disrupts these processes, leading to a failure of cytokinesis, the final step of cell division where the cytoplasm divides to form two daughter cells.[1][8] This failure results in a cell that has replicated its DNA but failed to divide, leading to a state of polyploidy, where cells contain more than two homologous sets of chromosomes (e.g., >4N DNA content).[1][5][9] This is a common phenotype observed in cancer cells treated with Aurora B inhibitors.[10]

Signaling Pathway for this compound-Induced Polyploidy

Polyploidy_Induction AMG900 This compound AuroraB Aurora B Kinase AMG900->AuroraB Inhibition CPC Chromosomal Passenger Complex AuroraB->CPC Activation Cytokinesis Cytokinesis CPC->Cytokinesis Regulation Polyploidy Polyploidy (>4N DNA) Cytokinesis->Polyploidy Failure leads to

Caption: this compound inhibits Aurora B, leading to cytokinesis failure and polyploidy.

Induction of Apoptosis

Following the induction of polyploidy, a significant number of cancer cells undergo apoptosis, or programmed cell death.[1][8][9] The transition from a polyploid state to apoptosis is a key aspect of the antitumor activity of this compound.

The induction of apoptosis by this compound can be mediated through both p53-dependent and p53-independent pathways.[5][11] In cells with functional p53, the G1 checkpoint is often activated following a failed mitosis, leading to cell cycle arrest and apoptosis.[1] However, this compound has shown potent activity in cancer cell lines with dysfunctional p53, indicating the presence of alternative apoptotic pathways.[11][12] A time-dependent increase in the cleavage of caspases, such as caspase-3 and caspase-7, is a hallmark of this compound-induced apoptosis.[1][9]

Signaling Pathway for this compound-Induced Apoptosis

Apoptosis_Induction cluster_upstream Upstream Events cluster_downstream Apoptotic Cascade AMG900 This compound AuroraB_Inhibition Aurora B Inhibition AMG900->AuroraB_Inhibition Polyploidy Polyploidy AuroraB_Inhibition->Polyploidy p53_pathway p53-dependent & p53-independent pathways Polyploidy->p53_pathway Caspase_Activation Caspase Activation (e.g., Caspase-3, -7) p53_pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: this compound-induced polyploidy triggers apoptosis via caspase activation.

Quantitative Data

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in preclinical studies.

Table 1: Inhibition of Cell Proliferation by this compound

Cell LineCancer TypeEC50 (nmol/L)Reference
HCT116Colon Carcinoma1.1[1]
PC3Prostate Cancer0.7[1]
A549Lung Carcinoma2.4[1]
MDA-MB-231Breast Cancer1.5[9]
DU4475Breast Cancer2.1[9]
A172GlioblastomaNot specified[5]
U-87MGGlioblastomaNot specified[5]
U-118MGGlioblastomaNot specified[5]
MOLM-13Acute Myeloid LeukemiaNot specified[13]
GDM-1Acute Myeloid LeukemiaNot specified[13]

Table 2: Induction of Polyploidy and Apoptosis by this compound

Cell LineConcentration (nmol/L)Time (hours)% Cells with >4N DNA% Apoptotic Cells (Cleaved Caspase-3/7)Reference
HCT1165048Significant IncreaseTime-dependent increase[1]
MDA-MB-2315048Significant IncreaseIncreased[9]
DU44755048Significant IncreaseIncreased[9]
A172Not specifiedNot specifiedSignificant IncreaseNot specified[5]
MOLM-131048IncreasedIncreased[13]

Detailed Experimental Protocols

Cell Viability Assay (MTS/MTT Assay)

This protocol is a general guideline for assessing cell viability after this compound treatment.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measurement: For MTS assays, measure the absorbance at 490 nm using a microplate reader. For MTT assays, first add 100 µL of solubilization solution, incubate for 1 hour at room temperature with shaking, and then measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value using a non-linear regression curve fit.

Flow Cytometry for Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines the steps to analyze the DNA content of cells treated with this compound.[14][15][16][17][18]

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 48 hours).

  • Cell Harvest: Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of the propidium iodide. Gate the cell population to exclude debris and doublets. Quantify the percentage of cells in the sub-G1, G1, S, and G2/M phases, as well as the population with >4N DNA content.

Western Blotting for Apoptosis Markers

This protocol describes the detection of cleaved caspases to confirm apoptosis.

  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3 or cleaved caspase-7 overnight at 4°C. Also, probe for a loading control such as β-actin or GAPDH.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Assays cluster_data Data Analysis start Cancer Cell Culture treatment This compound Treatment start->treatment viability Cell Viability Assay (MTS/MTT) treatment->viability flow Flow Cytometry (Cell Cycle/Polyploidy) treatment->flow western Western Blot (Apoptosis Markers) treatment->western ec50 EC50 Calculation viability->ec50 polyploidy_quant Quantification of Polyploid Cells flow->polyploidy_quant apoptosis_quant Quantification of Apoptosis western->apoptosis_quant

Caption: Workflow for evaluating this compound's effects on cancer cells.

Conclusion

This compound effectively induces polyploidy and subsequent apoptosis in a broad range of cancer cell lines by inhibiting Aurora kinases, particularly Aurora B. This dual mechanism of action makes it a promising therapeutic agent, especially for tumors that have developed resistance to other antimitotic drugs. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the clinical potential of this compound and other Aurora kinase inhibitors.

References

The Role of AMG 900 in the Inhibition of Histone H3 Phosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AMG 900, a potent pan-Aurora kinase inhibitor, and its critical role in the modulation of histone H3 phosphorylation. This document details the mechanism of action, quantitative data on its inhibitory effects, and comprehensive experimental protocols for its evaluation.

Introduction: Aurora Kinases and the Promise of this compound

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play essential roles in regulating mitosis.[1] Their overexpression is frequently observed in various human cancers, correlating with high proliferation rates and poor prognosis, making them attractive targets for anticancer therapies.[1] Aurora B kinase, a key component of the chromosomal passenger complex, is directly responsible for the phosphorylation of histone H3 at serine 10 (H3S10ph), a critical event for chromosome condensation and segregation during mitosis.[2][3]

This compound is a novel, orally bioavailable, and highly selective pan-Aurora kinase inhibitor.[1] It has demonstrated potent anti-proliferative activity in a wide range of tumor cell lines, including those resistant to taxanes and other Aurora kinase inhibitors.[4][5] A primary mechanism of its action is the direct inhibition of Aurora kinase activity, leading to a subsequent reduction in histone H3 phosphorylation and ultimately, mitotic catastrophe and cell death.[1][6]

Mechanism of Action: this compound and the Aurora Kinase-Histone H3 Axis

This compound functions as an ATP-competitive inhibitor of all three Aurora kinase isoforms.[7] By binding to the ATP-binding pocket of the kinases, it prevents the transfer of phosphate groups to their downstream substrates. Of particular importance is the inhibition of Aurora B kinase. The resulting decrease in histone H3 phosphorylation at serine 10 disrupts the proper recruitment of condensin complexes to chromosomes, leading to defects in chromosome condensation and alignment at the metaphase plate.[3] This disruption of a fundamental mitotic process triggers the spindle assembly checkpoint, but the sustained inhibition by this compound leads to an override of this checkpoint, resulting in endoreduplication (repeated rounds of DNA replication without cell division) and the formation of polyploid cells, which ultimately undergo apoptosis.[1][8]

AMG900_Mechanism_of_Action cluster_0 Mitotic Progression cluster_1 Inhibition by this compound cluster_2 Cellular Outcome Aurora_B Aurora B Kinase Histone_H3 Histone H3 Aurora_B->Histone_H3 Phosphorylates Aurora_B->Histone_H3 p_Histone_H3 Phospho-Histone H3 (Ser10) Histone_H3->p_Histone_H3 Chromosome_Condensation Chromosome Condensation & Segregation p_Histone_H3->Chromosome_Condensation p_Histone_H3->Chromosome_Condensation Proper_Mitosis Proper Mitosis Chromosome_Condensation->Proper_Mitosis Chromosome_Condensation->Proper_Mitosis Mitotic_Catastrophe Mitotic Catastrophe Proper_Mitosis->Mitotic_Catastrophe AMG_900 This compound AMG_900->Aurora_B Inhibits AMG_900->Aurora_B Polyploidy Polyploidy Mitotic_Catastrophe->Polyploidy Apoptosis Apoptosis Polyploidy->Apoptosis

Diagram 1: Mechanism of this compound Action

Quantitative Data on this compound Activity

The potency of this compound has been quantified through various in vitro and cellular assays. The following tables summarize its inhibitory activity against Aurora kinases and its anti-proliferative effects on a panel of human cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)
Aurora A5
Aurora B4
Aurora C1
Data sourced from MedchemExpress, Selleck Chemicals, and other preclinical studies.[5][9]

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 for Inhibition of p-Histone H3 (nM)
HCT-15Colon2-3
MES-SA-Dx5Uterine2-3
769PKidney2-3
SNU449Liver2-3
These cell lines are noted to be resistant to paclitaxel.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's effect on histone H3 phosphorylation.

In Vitro Aurora Kinase Inhibition Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of Aurora kinases.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase Reaction Buffer, ATP, Substrate (e.g., Histone H3), and Kinase Start->Prepare_Reagents Serial_Dilution Prepare Serial Dilutions of this compound Prepare_Reagents->Serial_Dilution Add_Components Add Kinase, Substrate, and this compound to Plate Serial_Dilution->Add_Components Initiate_Reaction Initiate Reaction with ATP Add_Components->Initiate_Reaction Incubate Incubate at 30°C for 30-60 minutes Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., with SDS-PAGE buffer or ADP-Glo Reagent) Incubate->Stop_Reaction Detect_Signal Detect Phosphorylation (Western Blot or Luminescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data and Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Diagram 2: In Vitro Kinase Assay Workflow

Materials:

  • Recombinant active Aurora A or B kinase

  • Histone H3 protein (as substrate)[10]

  • Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)[10]

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (for luminescence-based detection) or reagents for Western blotting

Procedure:

  • Reagent Preparation: Prepare a master mix of kinase buffer, substrate, and ATP.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in the kinase buffer.

  • Reaction Setup: In a 96-well or 384-well plate, add the desired amount of Aurora kinase and the serially diluted this compound.

  • Reaction Initiation: Initiate the kinase reaction by adding the ATP/substrate master mix.

  • Incubation: Incubate the reaction plate at 30°C for a defined period (e.g., 30-60 minutes).[10]

  • Reaction Termination and Detection:

    • For Western Blot: Stop the reaction by adding SDS-PAGE loading buffer. Proceed with Western blot analysis using an antibody specific for phospho-histone H3 (Ser10).

    • For Luminescence: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[11]

  • Data Analysis: Measure the signal (band intensity or luminescence) for each this compound concentration. Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blotting for Phospho-Histone H3 (Ser10)

This protocol is used to detect the levels of phosphorylated histone H3 in cells treated with this compound.

Western_Blot_Workflow Start Start Cell_Treatment Treat Cells with this compound Start->Cell_Treatment Cell_Lysis Lyse Cells and Prepare Protein Lysates Cell_Treatment->Cell_Lysis Protein_Quantification Quantify Protein Concentration (e.g., BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE Separate Proteins by SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer Proteins to a PVDF Membrane SDS_PAGE->Transfer Blocking Block Membrane with 5% BSA or Milk Transfer->Blocking Primary_Ab Incubate with Primary Antibody (anti-p-Histone H3) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Detect with Chemiluminescent Substrate Secondary_Ab->Detection Imaging Image the Blot Detection->Imaging End End Imaging->End

Diagram 3: Western Blot Workflow

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay reagent (e.g., BCA kit)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: anti-phospho-histone H3 (Ser10)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and treat with various concentrations of this compound for the desired time.

  • Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein per lane on an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-histone H3 (Ser10) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system. Analyze band intensities to determine the relative levels of phospho-histone H3.

Cell Cycle Analysis by Flow Cytometry

This method is used to assess the effect of this compound on cell cycle progression.

Flow_Cytometry_Workflow Start Start Cell_Treatment Treat Cells with this compound Start->Cell_Treatment Harvest_Cells Harvest and Wash Cells Cell_Treatment->Harvest_Cells Fixation Fix Cells (e.g., with 70% Ethanol) Harvest_Cells->Fixation Staining Stain DNA with Propidium Iodide (PI) and Treat with RNase Fixation->Staining Acquisition Acquire Data on a Flow Cytometer Staining->Acquisition Analysis Analyze Cell Cycle Distribution (G1, S, G2/M phases) Acquisition->Analysis End End Analysis->End

Diagram 4: Cell Cycle Analysis Workflow

Materials:

  • Cell culture reagents

  • This compound

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

Procedure:

  • Cell Treatment: Treat cells with this compound for the desired duration.

  • Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend as a single-cell suspension.

  • Fixation: Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.[2]

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.[12]

  • Flow Cytometry: Analyze the stained cells on a flow cytometer, measuring the fluorescence intensity of PI.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

In Vivo Pharmacodynamic Assay of Histone H3 Phosphorylation

This assay evaluates the effect of this compound on histone H3 phosphorylation in tumor xenografts and surrogate tissues.

Materials:

  • Tumor-bearing mice (e.g., with HCT116 or COLO 205 xenografts)

  • This compound formulation for oral administration

  • Tissue collection tools

  • Reagents for immunohistochemistry (IHC) or flow cytometry

Procedure:

  • Drug Administration: Orally administer a single dose of this compound or vehicle to tumor-bearing mice.

  • Tissue Collection: At various time points post-administration, euthanize the mice and collect tumors and surrogate tissues (e.g., bone marrow, skin).

  • Sample Processing:

    • For IHC: Fix tissues in formalin and embed in paraffin.

    • For Flow Cytometry: Prepare single-cell suspensions from tumors and bone marrow.

  • Staining:

    • IHC: Perform immunohistochemical staining on tissue sections using an anti-phospho-histone H3 (Ser10) antibody.

    • Flow Cytometry: Fix, permeabilize, and stain the single-cell suspensions with a fluorescently labeled anti-phospho-histone H3 (Ser10) antibody and a DNA dye.

  • Analysis:

    • IHC: Quantify the percentage of p-Histone H3 positive cells in the stained tissue sections.

    • Flow Cytometry: Analyze the percentage of p-Histone H3 positive cells within the different cell cycle phases.

  • PK/PD Correlation: Correlate the pharmacodynamic effect (inhibition of p-Histone H3) with the pharmacokinetic profile of this compound in the plasma and tumors.

Conclusion

This compound is a potent pan-Aurora kinase inhibitor that effectively suppresses the phosphorylation of histone H3 at serine 10 by directly inhibiting Aurora B kinase. This action disrupts critical mitotic processes, leading to cell cycle arrest, polyploidy, and apoptosis in cancer cells. The robust preclinical activity of this compound, including in multidrug-resistant models, underscores its potential as a valuable therapeutic agent in oncology. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other Aurora kinase inhibitors in both basic research and drug development settings.

References

Methodological & Application

Determining the IC50 of AMG 900 in Cell Proliferation Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 900 is a potent and highly selective pan-Aurora kinase inhibitor that has demonstrated significant anti-proliferative activity across a broad range of cancer cell lines.[1][2][3] Aurora kinases (A, B, and C) are crucial regulators of mitosis, and their overexpression is common in many human cancers, making them attractive therapeutic targets.[2][4] this compound inhibits the enzymatic activity of all three Aurora kinase family members at low nanomolar concentrations.[2] This document provides detailed application notes and a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in cell proliferation assays, a critical step in preclinical drug evaluation.

The primary mechanism of action of this compound involves the inhibition of Aurora kinase autophosphorylation and the phosphorylation of their downstream substrates, such as histone H3.[1][2] This disruption of the mitotic checkpoint leads to aborted cell division without a prolonged mitotic arrest, ultimately resulting in apoptosis.[1][2][5] Notably, this compound has shown efficacy in cell lines resistant to other anti-mitotic agents like taxanes and even other Aurora kinase inhibitors.[2][3]

Data Presentation: IC50 of this compound in Various Cancer Cell Lines

The anti-proliferative activity of this compound has been evaluated in numerous cancer cell lines. The IC50 and EC50 values, representing the concentration of this compound required to inhibit 50% of cell growth or viability, are summarized below. These values were determined using various cell proliferation assays.

Cell LineCancer TypeIC50/EC50 (nM)Notes
HeLaCervical CancerIC50: 6.5 (p-aurora-A), 8.2 (p-histone H3)Determined by cell imaging assay.[2]
HCT116Colon CarcinomaEC50: ~2Active in an AZD1152-resistant variant.[1][2]
PC3Prostate CancerEC50: ~1Representative concentration-response curve available.[6]
HCT-15Colorectal AdenocarcinomaEC50: 0.7 - 5.3Paclitaxel-resistant cell line.[2]
MES-SA-Dx5Uterine SarcomaEC50: 0.7 - 5.3Multidrug-resistant cell line.[2]
769PRenal Cell AdenocarcinomaEC50: 0.7 - 5.3Paclitaxel-resistant cell line.[2]
SNU449Hepatocellular CarcinomaEC50: 0.7 - 5.3Paclitaxel-resistant cell line.[2]
A172Glioblastoma-This compound inhibited proliferation.[7]
U-87MGGlioblastoma-This compound inhibited proliferation.[7]
U-118MGGlioblastoma-This compound inhibited proliferation.[7]
Breast Cancer Cell Lines (Panel of 44)Breast CancerIC50: <10 (for 43/44 lines)Sensitivity associated with dysfunctional p53.[8][9][10]

Note: EC50 values from a fluorescence-based cell count imaging assay performed on a panel of 26 tumor cell lines treated with this compound showed a range of 0.7 to 5.3 nmol/L.[2]

Experimental Protocols

A common and reliable method for determining the IC50 of a compound in cell proliferation assays is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol: Determining the IC50 of this compound using the MTT Assay

1. Materials and Reagents:

  • This compound (stock solution in DMSO)

  • Selected cancer cell line(s)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

2. Cell Seeding:

a. Culture the selected cancer cell line in appropriate flasks until they reach 70-80% confluency.

b. Wash the cells with PBS and detach them using Trypsin-EDTA.

c. Resuspend the cells in complete culture medium and perform a cell count using a hemocytometer or automated cell counter.

d. Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well). The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the assay period.

e. Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for blank (medium only) and vehicle control (cells treated with DMSO at the same final concentration as the highest this compound concentration).

f. Incubate the plate overnight in a humidified incubator to allow for cell attachment.

3. This compound Treatment:

a. Prepare a serial dilution of this compound in complete culture medium. A typical concentration range for this compound would be from 0.1 nM to 100 nM, but this may need to be optimized based on the sensitivity of the cell line. It is recommended to perform a 1:3 or 1:4 serial dilution.[11]

b. Carefully remove the medium from the wells of the 96-well plate containing the attached cells.

c. Add 100 µL of the prepared this compound dilutions to the respective wells. Add 100 µL of medium containing the vehicle (DMSO) to the control wells.

d. Incubate the plate for 48-72 hours in a humidified incubator. The incubation time should be sufficient for the compound to exert its anti-proliferative effects.

4. MTT Assay:

a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

b. Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

c. Carefully aspirate the medium from each well without disturbing the formazan crystals.

d. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[12][13]

e. Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan.

5. Data Acquisition and Analysis:

a. Measure the absorbance of each well at 570 nm using a microplate reader.

b. Data Normalization:

  • Subtract the average absorbance of the blank wells from all other absorbance readings.
  • Calculate the percentage of cell viability for each this compound concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

c. IC50 Determination:

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.
  • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value. The IC50 is the concentration of this compound that results in 50% cell viability.

Mandatory Visualizations

This compound Signaling Pathway

AMG900_Pathway cluster_aurora Aurora Kinases Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Apoptosis Apoptosis / Cell Death Anaphase->Apoptosis Telophase->Apoptosis AuroraA Aurora A AuroraA->Prophase AuroraB Aurora B AuroraB->Metaphase HistoneH3 Histone H3 Phosphorylation AuroraB->HistoneH3 SAC Spindle Assembly Checkpoint (SAC) AuroraB->SAC AuroraC Aurora C AMG900 This compound AMG900->AuroraA AMG900->AuroraB AMG900->AuroraC SAC->Anaphase Endoreduplication Endoreduplication Endoreduplication->Apoptosis

Caption: this compound inhibits Aurora kinases, disrupting mitosis and leading to cell death.

Experimental Workflow for IC50 Determination

IC50_Workflow start Start cell_seeding 1. Seed Cells in 96-well Plate start->cell_seeding incubation1 2. Incubate Overnight (Allow Attachment) cell_seeding->incubation1 drug_treatment 3. Treat with Serial Dilutions of this compound incubation1->drug_treatment incubation2 4. Incubate for 48-72 hours drug_treatment->incubation2 mtt_addition 5. Add MTT Reagent incubation2->mtt_addition incubation3 6. Incubate for 2-4 hours mtt_addition->incubation3 formazan_solubilization 7. Solubilize Formazan with DMSO incubation3->formazan_solubilization read_absorbance 8. Measure Absorbance at 570 nm formazan_solubilization->read_absorbance data_analysis 9. Calculate % Viability and Determine IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Step-by-step workflow for determining the IC50 of this compound using an MTT assay.

References

Effective Concentration of AMG 900 for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing AMG 900, a potent pan-Aurora kinase inhibitor, in cell culture experiments. The following sections detail its mechanism of action, effective concentrations across various cell lines, and step-by-step protocols for key experimental assays.

Mechanism of Action: Inhibition of Aurora Kinase Signaling

This compound is a small-molecule inhibitor that targets Aurora kinases A, B, and C, which are crucial regulators of mitosis.[1] Aurora kinases are serine/threonine kinases that are frequently overexpressed in cancer cells and play a vital role in processes such as centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[2][3] By inhibiting these kinases, this compound disrupts mitotic progression, leading to failed cell division (mitotic catastrophe) and subsequent apoptosis in cancer cells.[4][5]

The primary mechanism involves the inhibition of autophosphorylation of Aurora A and B, as well as the phosphorylation of downstream substrates like histone H3, a key marker of mitotic cells.[5][6] This disruption of the signaling cascade ultimately leads to cell cycle arrest and cell death.

AMG900_Signaling_Pathway cluster_mitosis Mitosis cluster_aurora Aurora Kinases Centrosome Maturation Centrosome Maturation Spindle Assembly Spindle Assembly Chromosome Segregation Chromosome Segregation Cytokinesis Cytokinesis AurA Aurora A AurA->Centrosome Maturation AurA->Spindle Assembly AurB Aurora B AurB->Chromosome Segregation AurB->Cytokinesis AurC Aurora C AurC->Cytokinesis AMG900 This compound AMG900->AurA Inhibits AMG900->AurB Inhibits AMG900->AurC Inhibits

Figure 1: this compound inhibits Aurora kinases, disrupting key mitotic events.

Effective Concentrations of this compound

The effective concentration of this compound can vary depending on the cell line and the specific assay being performed. The following tables summarize the reported IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values for various cancer cell lines.

Table 1: IC50 Values of this compound in Different Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (nM)Reference
HeLaCervical Cancerp-Aurora A Immunofluorescence6.5N/A
HeLaCervical Cancerp-Histone H3 Immunofluorescence8.2N/A
Multiple Cell LinesVariousp-Histone H3 Assay2 - 3N/A
Aurora A (enzyme)N/AEnzymatic Assay5[6]
Aurora B (enzyme)N/AEnzymatic Assay4[6]
Aurora C (enzyme)N/AEnzymatic Assay1[6]

Table 2: EC50 Values of this compound in Proliferation/Viability Assays

Cell LineCancer TypeAssayEC50 (nM)Reference
26 Tumor Cell LinesDiverseCell Proliferation0.7 - 5.3N/A
HCT116Colon Cancer4N DNA Content2N/A
HCT116 (AZD1152-resistant)Colon Cancer4N DNA Content5N/A
DU-145Prostate CancerProliferation~5N/A
PC3Prostate CancerProliferation~5N/A

Experimental Protocols

This section provides detailed protocols for common assays used to evaluate the efficacy of this compound.

Cell Viability Assays

1. Crystal Violet Staining for Cell Viability

This protocol provides a simple and effective method for quantifying cell viability by staining the nuclei and cytoplasm of adherent cells.

Crystal_Violet_Workflow A Seed cells in a multi-well plate and treat with this compound. B Wash cells with PBS. A->B C Fix cells with 4% paraformaldehyde or 100% methanol. B->C D Stain cells with 0.1% - 0.5% crystal violet solution. C->D E Wash away excess stain with water. D->E F Air dry the plate. E->F G Solubilize the stain with 10% acetic acid or methanol. F->G H Measure absorbance at 570-590 nm. G->H MTS_Assay_Workflow A Plate cells and treat with this compound. B Add MTS reagent to each well. A->B C Incubate for 1-4 hours at 37°C. B->C D Measure absorbance at 490 nm. C->D Apoptosis_Assay_Workflow A Induce apoptosis with this compound. B Harvest and wash cells with cold PBS. A->B C Resuspend cells in 1X Binding Buffer. B->C D Add Annexin V-FITC and Propidium Iodide. C->D E Incubate for 15 minutes at room temperature in the dark. D->E F Add 1X Binding Buffer. E->F G Analyze by flow cytometry within 1 hour. F->G Cell_Cycle_Workflow A Harvest and wash cells with PBS. B Fix cells in cold 70% ethanol. A->B C Wash cells with PBS. B->C D Treat with RNase A to remove RNA. C->D E Stain with Propidium Iodide solution. D->E F Incubate at room temperature. E->F G Analyze by flow cytometry. F->G

References

Application Note and Protocol: Detection of p-Histone H3 by Western Blot Following AMG 900 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and are frequently overexpressed in various human cancers.[1] AMG 900 is a potent and highly selective pan-Aurora kinase inhibitor that has demonstrated activity against Aurora A, B, and C kinases.[1][2] One of the key downstream targets of Aurora B kinase is Histone H3. Phosphorylation of Histone H3 at serine 10 (p-Histone H3 Ser10) is a hallmark of mitotic chromosome condensation and is directly catalyzed by Aurora B.[2][3] Consequently, inhibition of Aurora B by this compound leads to a dose-dependent decrease in the levels of p-Histone H3 (Ser10).[2][4] This application note provides a detailed protocol for the detection and quantification of p-Histone H3 levels in cultured cells treated with this compound using Western blotting.

Signaling Pathway

This compound acts as an ATP-competitive inhibitor of Aurora kinases. By binding to the ATP-binding pocket of Aurora B, it prevents the phosphorylation of its substrates, including Histone H3 at Serine 10. This inhibition disrupts proper mitotic progression, leading to endoreduplication and ultimately, apoptosis in cancer cells.[5]

AMG900_Pathway cluster_0 A This compound B Aurora B Kinase A->B Inhibits C Histone H3 B->C Phosphorylates E Mitotic Progression D p-Histone H3 (Ser10) D->E Promotes F Apoptosis E->F Inhibition leads to

Caption: this compound signaling pathway.

Experimental Workflow

The overall experimental workflow involves treating cultured cells with this compound, followed by histone protein extraction, quantification, separation by SDS-PAGE, transfer to a membrane, and immunodetection of p-Histone H3 (Ser10).

Western_Blot_Workflow A Cell Culture & This compound Treatment B Cell Lysis & Histone Extraction A->B C Protein Quantification (Bradford Assay) B->C D SDS-PAGE C->D E Western Blotting (Transfer to PVDF) D->E F Immunodetection (Primary & Secondary Antibodies) E->F G Signal Detection (Chemiluminescence) F->G H Data Analysis G->H

Caption: Western blot experimental workflow.

Materials and Reagents

Cell Culture and Treatment:

  • Human cancer cell line (e.g., HeLa, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (Selleck Chemicals or equivalent)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Histone Extraction:

  • Hypotonic Lysis Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT.[6]

  • 0.4 N Sulfuric Acid (H2SO4) or 0.2 N Hydrochloric Acid (HCl).[7]

  • Acetone, ice-cold

  • Protease and phosphatase inhibitor cocktails

Western Blotting:

  • Laemmli sample buffer (2X)

  • Tris-Glycine SDS-PAGE gels (e.g., 15% for good resolution of histones)[8]

  • Tris-Glycine running buffer

  • PVDF membrane (0.2 µm pore size recommended for small proteins like histones)

  • Transfer buffer

  • Blocking buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST). For phospho-antibodies, BSA is generally recommended to reduce background.[9]

  • Primary Antibodies:

    • Rabbit anti-phospho-Histone H3 (Ser10) antibody (e.g., Cell Signaling Technology #9701)[3]

    • Mouse or Rabbit anti-Total Histone H3 antibody (as a loading control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Chemiluminescent HRP substrate

  • Deionized water

Experimental Protocols

Cell Culture and this compound Treatment
  • Seed cells in appropriate culture dishes and grow to 70-80% confluency.

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the this compound stock solution in complete culture medium to the desired final concentrations (e.g., 0, 1, 5, 10, 50 nM). Include a DMSO-only vehicle control.

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.

  • Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours).

Histone Extraction (Acid Extraction Method)

This protocol is adapted for cultured cells.[7][10]

  • After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.

  • Add Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, and protease/phosphatase inhibitors) to the dish (e.g., 1 mL for a 10 cm dish).[7]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Lyse the cells on ice for 10 minutes with gentle stirring.

  • Centrifuge at 2000 rpm for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant (cytoplasmic fraction).[7]

  • Wash the nuclear pellet with half the volume of TEB and centrifuge again as in step 5.

  • Resuspend the pellet in 0.2 N HCl or 0.4 N H2SO4 at a density of approximately 4x10^7 cells/mL.[7]

  • Acid extract the histones overnight at 4°C on a rotator.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Carefully collect the supernatant containing the histone proteins.

  • Determine the protein concentration using the Bradford assay. It is crucial to neutralize the acidic sample before the assay.[7]

  • Store the histone extracts at -80°C.

SDS-PAGE and Western Blotting
  • Thaw the histone extracts on ice.

  • For each sample, mix an equal amount of protein (e.g., 10-20 µg) with 2X Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5-10 minutes.

  • Load the samples onto a 15% Tris-Glycine SDS-PAGE gel. Include a pre-stained protein ladder.

  • Run the gel until the dye front reaches the bottom.

  • Transfer the proteins to a PVDF membrane. A wet transfer at 100V for 60-90 minutes is recommended for small proteins like histones.

  • After transfer, stain the membrane with Ponceau S to verify transfer efficiency and equal loading.

  • Destain the membrane with TBST.

Immunodetection
  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody against p-Histone H3 (Ser10) diluted in 5% BSA/TBST (check manufacturer's datasheet for recommended dilution, e.g., 1:1000) overnight at 4°C with gentle agitation.

  • The next day, wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.

  • Capture the signal using a chemiluminescence imaging system.

  • For the loading control, the same membrane can be stripped and re-probed for total Histone H3.

Data Presentation

The chemiluminescent signals should be quantified using densitometry software (e.g., ImageJ). The intensity of the p-Histone H3 band should be normalized to the intensity of the total Histone H3 band for each sample. The results can be presented in a table as follows:

This compound Conc. (nM)p-Histone H3 (Ser10) IntensityTotal Histone H3 IntensityNormalized p-H3/Total H3 Ratio% Inhibition
0 (Vehicle)1.001.020.980
10.751.010.7424.5
50.420.990.4257.1
100.181.030.1782.7
500.051.000.0594.9

Data are representative. Actual values will vary depending on the cell line, treatment time, and experimental conditions.

Troubleshooting

IssuePossible CauseSuggestion
No or Weak Signal Insufficient protein loadedIncrease the amount of protein loaded per lane.
Poor antibody bindingOptimize primary antibody concentration and incubation time (try overnight at 4°C).
Inefficient transfer of small proteinsUse a 0.2 µm PVDF membrane and optimize transfer time and voltage.
High Background Antibody concentration too highDecrease the concentration of the primary or secondary antibody.[9]
Insufficient blocking or washingIncrease blocking time to 1-2 hours. Increase the number and duration of wash steps.[9]
Non-specific secondary antibody bindingRun a secondary antibody-only control. Use a pre-adsorbed secondary antibody.[9]
Wavy or Distorted Bands Issues with gel polymerizationEnsure gel components are fresh and properly mixed.
High salt concentration in the sampleConsider a desalting step for the histone extracts if issues persist.[8]

References

Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Arrest with AMG 900

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 900 is a potent and selective pan-Aurora kinase inhibitor that has demonstrated significant anti-proliferative activity across a variety of cancer cell lines.[1][2] Aurora kinases (A, B, and C) are key regulators of mitosis, playing critical roles in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[3] Dysregulation of Aurora kinases is a common feature in many human cancers, making them attractive targets for therapeutic intervention.

This document provides detailed application notes and protocols for the analysis of cell cycle arrest induced by this compound using flow cytometry. The primary mechanism of action of this compound involves the disruption of mitotic progression, often leading to endoreduplication and polyploidy rather than a classic mitotic arrest.[3][4] This results in an accumulation of cells with a DNA content greater than 4N, a hallmark that can be effectively quantified using propidium iodide (PI) staining and flow cytometry. In some cell lines, particularly those with wild-type p53, this compound can also induce a G1 phase arrest through the upregulation of p21.[5]

These protocols and the accompanying data will guide researchers in designing and executing experiments to characterize the cytostatic and cytotoxic effects of this compound and other Aurora kinase inhibitors.

Data Presentation

The following tables summarize the quantitative effects of this compound on cell cycle distribution in various cancer cell lines.

Table 1: Effect of this compound on Cell Cycle Distribution in COLO 205 Xenograft Tumors

Treatment (single oral dose)% of Cells in G2/M Phase (Mean ± SE)
Vehicle Control~12%
This compound (3.75 mg/kg)~18%
This compound (7.5 mg/kg)~22%
This compound (15 mg/kg)~25%
Data derived from graphical representation in Juan et al., 2014.[6] Statistical significance was reported as P < 0.0001 compared to vehicle-treated control.

Table 2: Effect of this compound on Cell Cycle Distribution in Mouse Bone Marrow

Treatment (single oral dose)% of Cells in G2/M Phase (Mean ± SE)
Vehicle Control~8%
This compound (3.75 mg/kg)~12%
This compound (7.5 mg/kg)~15%
This compound (15 mg/kg)~16%
Data derived from graphical representation in Juan et al., 2014.[6] Statistical significance was reported as P < 0.0001 compared to vehicle-treated control.

Table 3: Qualitative Effects of this compound on Various Cancer Cell Lines

Cell LineConcentrationTreatment DurationObserved Effect on Cell CycleReference
HCT116 (Colon Carcinoma)50 nM48 hoursInduction of polyploidy (>4N DNA content)Payton et al., 2010[7]
MOLM-13 (Acute Myeloid Leukemia)10 nM48 hoursInduction of polyploidy and apoptosisKelly et al., 2014[8][9]
Glioblastoma (A172, U-87MG, U-118MG)100 nM24-72 hoursG1 arrest, upregulation of p53 and p21Lee et al., 2019[5]
Breast Cancer Cell Lines (various)10 nM5 daysAccumulation of cells with >4N DNA contentKalous et al., 2013[10]
Prostate Cancer (DU-145, PC3)1-5 nM12 hoursDose-dependent decrease in phosphorylated Aurora kinasesCristea et al., 2014[3]

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

This protocol describes the general procedure for culturing cancer cell lines and treating them with this compound.

Materials:

  • Cancer cell line of interest (e.g., HCT116, MOLM-13, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution prepared in DMSO)

  • Vehicle control (DMSO)

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture cells in T-75 flasks until they reach 70-80% confluency.

  • For adherent cells, detach them using trypsin-EDTA, and for suspension cells, directly collect them.

  • Seed the cells into 6-well plates at a density of 0.5 x 10^6 cells per well.

  • Allow the cells to adhere (for adherent lines) or stabilize for 16-24 hours in the incubator.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical final concentration range for in vitro experiments is 1-100 nM.[2]

  • Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Remove the medium from the wells and add the medium containing the desired concentrations of this compound or vehicle control.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol details the steps for preparing this compound-treated cells for cell cycle analysis.[11][12]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL in PBS, DNase-free)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • 5 ml flow cytometry tubes

  • Centrifuge

Procedure:

  • Cell Harvesting:

    • Adherent cells: Aspirate the medium, wash the cells once with PBS, and then detach them using trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 ml conical tube.

    • Suspension cells: Directly collect the cells from the wells into a 15 ml conical tube.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in 1 ml of cold PBS.

  • Fixation:

    • While gently vortexing the cell suspension, add 4 ml of ice-cold 70% ethanol dropwise to the tube.

    • Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours. Cells can be stored in 70% ethanol at 4°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Carefully decant the ethanol without disturbing the cell pellet.

    • Wash the cell pellet once with 5 ml of PBS and centrifuge again.

    • Resuspend the cell pellet in 100 µl of RNase A solution.

    • Incubate at room temperature for 5 minutes.

    • Add 400 µl of PI staining solution to the cell suspension.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a 488 nm laser for excitation and collect the PI fluorescence in the appropriate detector (typically FL2 or FL3, >600 nm).

    • Collect data for at least 10,000 events per sample.

    • Use a linear scale for the PI signal.

    • Use pulse width and pulse area parameters to exclude doublets and aggregates.

    • Analyze the resulting DNA content histograms using cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases, as well as any polyploid populations.

Visualizations

Signaling Pathway of Aurora Kinases in Mitosis

Caption: Aurora Kinase Signaling Pathway in Mitosis.

Experimental Workflow for Cell Cycle Analysis

Experimental_Workflow Workflow for Flow Cytometry Analysis of Cell Cycle Cell_Culture 1. Cell Seeding and Culture Drug_Treatment 2. Treatment with this compound or Vehicle Cell_Culture->Drug_Treatment Cell_Harvesting 3. Cell Harvesting (Trypsinization or Collection) Drug_Treatment->Cell_Harvesting Fixation 4. Fixation in 70% Cold Ethanol Cell_Harvesting->Fixation Staining 5. RNase Treatment and Propidium Iodide Staining Fixation->Staining Flow_Cytometry 6. Data Acquisition on Flow Cytometer Staining->Flow_Cytometry Data_Analysis 7. Cell Cycle Analysis (G1/S/G2/M Percentages) Flow_Cytometry->Data_Analysis

Caption: Experimental Workflow for Cell Cycle Analysis.

References

Application Notes and Protocols: Colony Formation Assay Using AMG 900

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting a colony formation assay to evaluate the long-term cytotoxic effects of AMG 900, a potent pan-Aurora kinase inhibitor. These application notes are intended for researchers in oncology, cell biology, and drug development.

Introduction

This compound is a small molecule inhibitor that targets Aurora kinases A, B, and C, which are crucial regulators of mitosis.[1][2] Overexpression of these kinases is common in various cancers and is associated with poor prognosis.[3] this compound inhibits the autophosphorylation of Aurora kinases and the phosphorylation of their substrates, such as histone H3.[1][4] This disruption of mitotic progression leads to aborted cell division and subsequent cell death, making this compound a promising anti-cancer therapeutic.[1][4] The colony formation assay, or clonogenic assay, is a well-established in vitro method to assess the ability of a single cell to proliferate and form a colony. This assay is a critical tool for determining the long-term efficacy of cytotoxic agents like this compound.[5][6]

Mechanism of Action of this compound

This compound is a potent and highly selective inhibitor of all three Aurora kinases, with IC50 values in the low nanomolar range for Aurora A (5 nM), Aurora B (4 nM), and Aurora C (1 nM).[1][7] Its primary mechanism involves the inhibition of Aurora B kinase activity, which plays a vital role in chromosome segregation and cytokinesis.[8][9] Inhibition of Aurora B leads to the suppression of histone H3 phosphorylation at Serine 10, a key event for chromosome condensation.[8][10] This disruption of the mitotic process results in endoreduplication, polyploidy, and ultimately, apoptotic cell death.[8][11] A key feature of this compound is its ability to induce tumor cell death through continued cell-cycle progression rather than a prolonged mitotic arrest, a mechanism distinct from microtubule-targeting agents.[12]

Data Presentation: Efficacy of this compound in Colony Formation Assays

The following table summarizes the inhibitory effects of this compound on the colony formation of various cancer cell lines as reported in preclinical studies.

Cell LineCancer TypeThis compound Concentration (nmol/L)Inhibition of Colony Formation (%)Reference
UW402Medulloblastoma5092[13]
UW473Medulloblastoma5097[13]
ONS-76Medulloblastoma50100[13]
A172Glioblastoma100Significant Reduction[14]
DU-145Prostate Cancer5>70[8]
PC3Prostate Cancer5>70[8]
LNCaPProstate Cancer5>70[8]

Note: The term "Significant Reduction" indicates that the study reported a substantial decrease in colony formation but did not provide a specific percentage.

Experimental Protocols

This section provides a detailed methodology for performing a colony formation assay with this compound.

Materials
  • Cancer cell line of interest (e.g., HeLa, HCT116, A172)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (storable as a stock solution at -20°C or -80°C)[7]

  • Dimethyl sulfoxide (DMSO) for this compound stock solution and vehicle control

  • 6-well or 12-well tissue culture plates

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution (e.g., 10% formalin or methanol)

  • Staining solution (e.g., 0.5% crystal violet in methanol/water)[6]

  • Incubator (37°C, 5% CO2)

  • Microscope

Procedure
  • Cell Seeding:

    • Harvest and count the cells. Ensure you have a single-cell suspension.

    • Seed the cells in 6-well plates at a low density (e.g., 200-1000 cells per well, to be optimized for each cell line).

    • Allow the cells to attach overnight in a 37°C, 5% CO2 incubator.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from a stock solution. A typical concentration range to test is 0.1 to 100 nmol/L.[14]

    • Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

    • Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plates for 24 to 48 hours.[13][15]

  • Colony Growth:

    • After the treatment period, remove the medium containing this compound.

    • Wash the cells gently with PBS.

    • Add fresh, drug-free complete culture medium to each well.

    • Return the plates to the incubator and allow the colonies to grow for 10-14 days.[13][14] The incubation time may need to be adjusted depending on the cell line's growth rate.

    • Change the medium every 2-3 days to ensure nutrient availability.

  • Fixation and Staining:

    • After the incubation period, when colonies are visible to the naked eye, remove the medium.

    • Gently wash the wells with PBS.

    • Add the fixation solution to each well and incubate for 10-20 minutes at room temperature.

    • Remove the fixation solution and wash the wells with PBS.

    • Add the crystal violet staining solution to each well and incubate for 5-20 minutes at room temperature.[5]

    • Remove the staining solution and wash the wells with water to remove excess stain.

    • Allow the plates to air dry.[5]

  • Colony Counting and Analysis:

    • Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.

    • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:

      • PE = (Number of colonies formed / Number of cells seeded) x 100%

      • SF = PE of treated cells / PE of control cells

    • Plot the surviving fraction as a function of the this compound concentration to generate a dose-response curve.

Mandatory Visualizations

This compound Signaling Pathway

AMG900_Signaling_Pathway cluster_mitosis Mitosis cluster_outcome Cellular Outcome Aurora A Aurora A Spindle Assembly Spindle Assembly Aurora A->Spindle Assembly Aurora B Aurora B Histone H3 Histone H3 Aurora B->Histone H3 Phosphorylation Cytokinesis Cytokinesis Aurora B->Cytokinesis Aurora C Aurora C This compound This compound This compound->Aurora A Inhibition This compound->Aurora B Inhibition This compound->Aurora C Inhibition Aborted Cell Division Aborted Cell Division This compound->Aborted Cell Division Polyploidy Polyploidy Aborted Cell Division->Polyploidy Apoptosis Apoptosis Polyploidy->Apoptosis

Caption: this compound inhibits Aurora kinases, disrupting mitosis and leading to cell death.

Experimental Workflow for Colony Formation Assay

Colony_Formation_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_growth Colony Growth cluster_analysis Analysis A Seed Cells at Low Density B Allow Cells to Attach A->B C Treat with this compound (24-48h) B->C D Replace with Drug-Free Medium C->D E Incubate for 10-14 Days D->E F Fix and Stain Colonies E->F G Count Colonies and Analyze Data F->G

Caption: Workflow of the colony formation assay with this compound treatment.

References

Application Notes and Protocols: AMG 900 for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 900 is a potent and highly selective, orally bioavailable pan-Aurora kinase inhibitor with demonstrated preclinical activity against a variety of tumor types, including those resistant to conventional chemotherapies like taxanes.[1][2][3] Aurora kinases (A, B, and C) are critical regulators of mitosis, and their overexpression in various cancers is linked to poor prognosis.[4][5][6][7] this compound inhibits the activity of all three Aurora kinases, leading to mitotic arrest, polyploidy, and ultimately, apoptosis in cancer cells.[4][5][8][9][10] This document provides detailed protocols and application notes for the preparation and in vivo use of this compound in animal models, based on preclinical studies.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of Aurora kinases A, B, and C.[6][11] Inhibition of Aurora A disrupts centrosome maturation and spindle assembly, while inhibition of Aurora B interferes with the spindle assembly checkpoint and cytokinesis.[5] A key downstream effect of Aurora B inhibition is the suppression of histone H3 phosphorylation at Serine 10 (p-Histone H3), a critical event for chromosome condensation and segregation.[1][3][7][9] This disruption of mitotic processes leads to endoreduplication and polyploidy, ultimately triggering apoptosis in proliferating tumor cells.[1][5][9][10]

Signaling Pathway

AMG900_Signaling_Pathway cluster_mitosis Mitosis Aurora_A Aurora Kinase A Centrosome_Maturation Centrosome Maturation & Spindle Assembly Aurora_A->Centrosome_Maturation Aurora_B Aurora Kinase B Spindle_Checkpoint Spindle Assembly Checkpoint & Cytokinesis Aurora_B->Spindle_Checkpoint Histone_H3 Histone H3 Aurora_B->Histone_H3 Aurora_C Aurora Kinase C AMG900 This compound AMG900->Aurora_A inhibits AMG900->Aurora_B inhibits AMG900->Aurora_C inhibits Chromosome_Segregation Proper Chromosome Segregation Centrosome_Maturation->Chromosome_Segregation Spindle_Checkpoint->Chromosome_Segregation p_Histone_H3 p-Histone H3 (Ser10) Histone_H3->p_Histone_H3 phosphorylation p_Histone_H3->Chromosome_Segregation Polyploidy Polyploidy & Endoreduplication Chromosome_Segregation->Polyploidy inhibition leads to Apoptosis Apoptosis Polyploidy->Apoptosis

Caption: this compound inhibits Aurora kinases, disrupting mitosis and leading to apoptosis.

Quantitative Data Summary

In Vitro Potency of this compound
ParameterValueCell LinesReference
IC50 (Aurora A) 5 nMEnzyme Assay[8][12]
IC50 (Aurora B) 4 nMEnzyme Assay[8][12]
IC50 (Aurora C) 1 nMEnzyme Assay[8][12]
EC50 (Cell Proliferation) 0.7 - 5.3 nMPanel of 26 tumor cell lines[12]
IC50 (p-Histone H3) 2 - 3 nMVarious tumor cell lines[12]
In Vivo Efficacy of this compound in Xenograft Models
Animal ModelTumor TypeDosing ScheduleTumor Growth Inhibition (TGI)Reference
Athymic Nude Mice HCT116 (Colon)15 mg/kg, b.i.d., 2 days/week for 3 weeks75%[1]
Athymic Nude Mice COLO 205 (Colon)15 mg/kg, single oral dose>99% p-Histone H3 inhibition[13]
Athymic Nude Mice MDA-MB-231 (Breast)Not specifiedSignificant inhibition[2]
Athymic Nude Mice MES-SA-Dx5 (Uterine)15 mg/kg, b.i.d., 2 days/week84%[12]
Athymic Nude Mice NCI-H460-PTX (Lung)15 mg/kg, b.i.d., 2 days/week66%[12]
NOD/SCID IL2γnull Mice MOLM-13 (AML)12.6 mg/kg/day for 7 daysSignificant reduction in tumor burden[14]
NOD/SCID IL2γnull Mice MOLM-13 (AML)22 mg/kg/day for 4 daysSignificant reduction in tumor burden[14]
Pharmacokinetic Parameters of this compound in Preclinical Species
SpeciesClearanceVolume of Distribution (Vss)Terminal Half-life (T1/2)Oral Bioavailability
Mouse Low to Moderate< Total Body Water0.6 - 2.4 hours31%
Rat Moderate< Total Body Water0.6 - 2.4 hoursNot Specified
Dog Low< Total Body Water0.6 - 2.4 hoursNot Specified
Monkey Low< Total Body Water0.6 - 2.4 hours107%

Data compiled from references[8][12][15][16][17].

Experimental Protocols

Preparation of this compound for Oral Gavage

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Formulation 1 (Suspension): [13]

  • Prepare a vehicle solution of 2% Hydroxypropyl methylcellulose (HPMC) and 1% Tween-80 in water, adjusted to pH 2.2.

  • Weigh the required amount of this compound powder.

  • Suspend the this compound powder in the vehicle solution to the desired final concentration.

  • Vortex thoroughly to ensure a uniform suspension. Use on the day of preparation.

Formulation 2 (Solution): [12]

  • Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add PEG300 to a final concentration of 40% (v/v) and mix well.

  • Add Tween-80 to a final concentration of 5% (v/v) and mix well.

  • Add saline to reach the final volume, resulting in a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Vortex thoroughly until a clear solution is obtained. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution. Prepare fresh daily.

In Vivo Tumor Xenograft Efficacy Study

Animal Models:

  • Female athymic nude mice (4-6 weeks old) are commonly used for solid tumor xenografts.[1][13]

  • NOD/SCID or similar immunodeficient mice are suitable for hematopoietic tumor models (e.g., AML).[9]

Procedure:

  • Cell Culture and Implantation:

    • Culture human tumor cells (e.g., HCT116, COLO 205, MOLM-13) under standard conditions.[13]

    • For solid tumors, subcutaneously inject 2 x 10^6 cells in a 100 µL volume of 50% Matrigel in the flank of each mouse.[12][13]

    • For systemic models like AML, inject tumor cells intravenously.

  • Tumor Growth Monitoring:

    • Allow tumors to reach a palpable size (e.g., approximately 200 mm³).[12][13]

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

  • Animal Grouping and Treatment:

    • Randomize mice into treatment and vehicle control groups (n=10 per group).[12][13]

    • Administer this compound or vehicle solution orally via gavage according to the desired dosing schedule (e.g., 15 mg/kg, twice daily, for 2 consecutive days per week).[1][6][11]

  • Data Collection and Analysis:

    • Monitor animal body weight and overall health throughout the study.[11]

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure final tumor weights and volumes.

    • Calculate Tumor Growth Inhibition (TGI) using the formula: %TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.

    • Tissues can be collected for pharmacodynamic (e.g., p-Histone H3 analysis) and histological analysis.[12][13]

Experimental Workflow: Xenograft Study

Xenograft_Workflow Start Start Cell_Culture Tumor Cell Culture Start->Cell_Culture Implantation Subcutaneous Implantation in Nude Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Oral Administration of This compound or Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Tumor Excision & Data Analysis (TGI, PD) Endpoint->Analysis End End Analysis->End

Caption: Workflow for an in vivo xenograft efficacy study with this compound.

Pharmacodynamic (PD) Biomarker Analysis: p-Histone H3

Objective: To confirm target engagement of this compound in vivo by measuring the inhibition of Histone H3 phosphorylation.[1]

Procedure:

  • Administer a single oral dose of this compound or vehicle to tumor-bearing mice.[1]

  • At various time points post-dose (e.g., 3, 6, 9 hours), collect tumors and/or surrogate tissues like bone marrow.[1][13]

  • Process the tissues for analysis by:

    • Immunohistochemistry (IHC): Fix tissues in formalin, embed in paraffin, and section. Stain sections with an antibody specific for p-Histone H3 (Ser10) and a suitable secondary antibody for visualization.[1]

    • Flow Cytometry: Prepare single-cell suspensions from tumors or bone marrow. Fix and permeabilize the cells, then stain with a fluorescently labeled anti-p-Histone H3 antibody and a DNA dye (e.g., DAPI) for cell cycle analysis.[13]

  • Quantify the percentage of p-Histone H3 positive cells. A dose-dependent decrease in p-Histone H3 levels is expected with this compound treatment.[1][13]

Safety and Toxicology

In preclinical animal studies, efficacious doses of this compound have been associated with transient body weight loss (0-10%) and a reduction in bone marrow cellularity.[11] These on-target effects are consistent with the inhibition of proliferating normal cells. The neutropenia induced by this compound can be mitigated by co-administration with G-CSF.[11]

Conclusion

This compound is a promising pan-Aurora kinase inhibitor with significant anti-tumor activity in a range of preclinical models, including those with multidrug resistance. The protocols outlined in this document provide a framework for conducting in vivo studies to further evaluate the therapeutic potential of this compound. Careful consideration of dosing, formulation, and appropriate pharmacodynamic markers is crucial for successful and reproducible experimental outcomes.

References

Application Notes and Protocols for Oral Administration and Dosing of AMG 900 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the oral administration and dosing of AMG 900, a potent and selective pan-Aurora kinase inhibitor, in murine models. The included protocols and data summaries are intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacokinetics, pharmacodynamics, and efficacy of this compound.

Introduction

This compound is a small molecule inhibitor of Aurora kinases A, B, and C, which are critical regulators of mitosis.[1] Overexpression of Aurora kinases is common in various cancers, making them attractive therapeutic targets.[1] this compound has demonstrated significant antitumor activity in preclinical models, including those resistant to taxanes.[1][2] This document outlines established protocols for the oral delivery of this compound to mice and for the assessment of its biological effects.

Data Presentation

Pharmacokinetic Parameters of this compound in Preclinical Species
ParameterMouseRatDogMonkeyHuman (Predicted)
Clearance LowModerateLowLow0.03 L/hr/kg
Volume of Distribution (Vss) < 0.5 L/kg< 0.5 L/kg< 0.5 L/kg< 0.5 L/kg0.1 L/kg
Terminal Half-life (t1/2) 0.6 - 2.4 h0.6 - 2.4 h0.6 - 2.4 h0.6 - 2.4 h~2.3 h
Oral Bioavailability 31% - 104%31% - 107%31% - 107%31% - 107%75%
Data compiled from multiple preclinical studies.[3][4]
Efficacy of Orally Administered this compound in Mouse Xenograft Models
Tumor ModelDosing RegimenMaximum Tumor Growth Inhibition (TGI)Reference
HCT116 (Colon)3.75 mg/kg, b.i.d., 2 days/week, 3 weeks40%[2]
HCT116 (Colon)7.5 mg/kg, b.i.d., 2 days/week, 3 weeks64%[2]
HCT116 (Colon)15 mg/kg, b.i.d., 2 days/week, 3 weeks75%[2]
Multiple Xenografts (9 models)15 mg/kg, b.i.d., 2 days/week or 3 mg/kg, b.i.d., daily50% - 97%[2][5]
MES-SA-Dx5 (Uterine, Taxane-Resistant)15 mg/kg, b.i.d., 2 days/week84%[2]
NCI-H460-PTX (Lung, Taxane-Resistant)15 mg/kg, b.i.d., 2 days/week66%[2]
Pharmacodynamic Effect of a Single Oral Dose of this compound on p-Histone H3 in COLO 205 Xenografts
Dose (mg/kg)Time PointInhibition of p-Histone H3Reference
3.753 hours>57%[6][7]
7.53 hours>85%[6][7]
153 hours>85%[6][7]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

Objective: To prepare a formulation of this compound suitable for oral administration to mice.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Sterile water

  • Mortar and pestle or homogenizer

  • Stir plate and magnetic stir bar

  • Analytical balance

  • Sterile tubes

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed.

  • Weigh the appropriate amount of this compound powder using an analytical balance.

  • If necessary, grind the this compound powder to a fine consistency using a mortar and pestle to aid in suspension.

  • In a sterile beaker, add a small amount of the vehicle to the this compound powder to create a paste.

  • Gradually add the remaining vehicle while continuously stirring with a magnetic stir bar or homogenizing until a uniform suspension is achieved.

  • Store the formulation at 4°C and protect from light. Ensure the suspension is thoroughly mixed before each use.

Protocol 2: Oral Administration of this compound by Gavage

Objective: To administer a precise dose of this compound orally to mice.

Materials:

  • Prepared this compound formulation

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Weigh each mouse to determine the correct volume of the this compound formulation to administer. The dosing volume is typically 10 mL/kg.

  • Gently restrain the mouse by the scruff of the neck to immobilize the head.

  • Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth and avoid stomach perforation.

  • Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.

  • The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.

  • Once the needle is in the esophagus, slowly administer the calculated volume of the this compound suspension.

  • Gently remove the gavage needle.

  • Monitor the animal for several minutes post-administration for any signs of distress.

Protocol 3: Pharmacodynamic Analysis of p-Histone H3 by Immunohistochemistry (IHC)

Objective: To assess the in vivo inhibition of Aurora B kinase activity by measuring the levels of phosphorylated histone H3 (p-Histone H3) in tumor tissue.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections

  • Xylene and ethanol series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Primary antibody against p-Histone H3 (Ser10)

  • HRP-conjugated secondary antibody

  • DAB chromogen kit

  • Hematoxylin counterstain

  • Microscope

Procedure:

  • Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Perform heat-induced antigen retrieval by incubating the slides in antigen retrieval solution.

  • Block endogenous peroxidase activity by incubating with a hydrogen peroxide solution.

  • Block non-specific antibody binding using a suitable blocking serum.

  • Incubate the sections with the primary antibody against p-Histone H3 at the recommended dilution.

  • Wash the slides and incubate with the HRP-conjugated secondary antibody.

  • Develop the signal using a DAB chromogen solution, which will produce a brown precipitate at the site of the antigen.

  • Counterstain the sections with hematoxylin to visualize cell nuclei.

  • Dehydrate the slides, clear in xylene, and mount with a coverslip.

  • Image the slides using a bright-field microscope and quantify the percentage of p-Histone H3 positive cells.

Protocol 4: Pharmacodynamic Analysis of p-Histone H3 by Flow Cytometry

Objective: To quantify the percentage of cells in the G2/M phase of the cell cycle and the level of p-Histone H3 in tumor cells.

Materials:

  • Fresh tumor tissue

  • Collagenase/dispase solution for tissue dissociation

  • Fixation and permeabilization buffers

  • Fluorochrome-conjugated primary antibody against p-Histone H3 (Ser10)

  • DNA staining dye (e.g., DAPI or propidium iodide)

  • Flow cytometer

Procedure:

  • Excise the tumor and mechanically dissociate it into smaller pieces.

  • Digest the tissue with a collagenase/dispase solution to obtain a single-cell suspension.

  • Filter the cell suspension through a cell strainer to remove clumps.

  • Fix and permeabilize the cells using appropriate buffers to allow for intracellular staining.

  • Incubate the cells with the fluorochrome-conjugated anti-p-Histone H3 antibody.

  • Wash the cells to remove unbound antibody.

  • Resuspend the cells in a buffer containing a DNA staining dye.

  • Acquire the data on a flow cytometer, collecting signals for the p-Histone H3 antibody and the DNA dye.

  • Analyze the data to determine the percentage of p-Histone H3 positive cells within the G2/M population (identified by DNA content).

Visualizations

AMG900_Signaling_Pathway cluster_mitosis Mitosis cluster_outcome Cellular Outcome Aurora_A Aurora A Centrosome_Separation Centrosome Separation Aurora_A->Centrosome_Separation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Aurora_B Aurora B Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis Histone_H3 Histone H3 Aurora_B->Histone_H3 Phosphorylates Aurora_C Aurora C Mitotic_Arrest Mitotic Arrest Chromosome_Segregation->Mitotic_Arrest Cytokinesis->Mitotic_Arrest p_Histone_H3 p-Histone H3 (Ser10) Histone_H3->p_Histone_H3 AMG900 This compound AMG900->Aurora_A Inhibits AMG900->Aurora_B Inhibits AMG900->Aurora_C Inhibits Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: this compound signaling pathway in mitotic regulation.

Experimental_Workflow cluster_animal_phase In Vivo Experiment cluster_analysis Ex Vivo Analysis Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Dosing Oral Gavage with This compound or Vehicle Tumor_Growth->Dosing Tissue_Collection Tumor and Tissue Collection Dosing->Tissue_Collection Efficacy_Analysis Tumor Volume Measurement Dosing->Efficacy_Analysis PD_Analysis Pharmacodynamic Analysis Tissue_Collection->PD_Analysis IHC IHC for p-Histone H3 PD_Analysis->IHC Flow_Cytometry Flow Cytometry for p-Histone H3 PD_Analysis->Flow_Cytometry

Caption: Experimental workflow for this compound in vivo studies.

References

Application Notes and Protocols: AMG 900 in HCT116 Tumor Xenograft Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 900 is a potent and highly selective pan-Aurora kinase inhibitor with demonstrated preclinical anti-tumor activity. The Aurora kinase family (A, B, and C) are serine/threonine kinases that are key regulators of mitosis. Their overexpression in various cancers has been linked to tumorigenesis, making them attractive targets for cancer therapy. This compound competitively binds to ATP-binding sites of Aurora kinases, leading to the inhibition of their activity. This disruption of mitotic progression ultimately results in cell death.[1]

The HCT116 human colorectal carcinoma cell line is a widely used model in cancer research for its robust growth characteristics in vitro and in vivo, forming solid tumors when implanted as xenografts in immunocompromised mice.[2][3] This document provides a detailed protocol for evaluating the efficacy of this compound in an HCT116 tumor xenograft model.

Data Presentation

Table 1: In Vivo Efficacy of this compound on HCT116 Tumor Xenografts

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)P-value
Vehicle Control-b.i.d., daily for 3 weeks1800 ± 250--
This compound1.5b.i.d., daily for 3 weeks900 ± 18050≤ 0.0001
This compound2.25b.i.d., daily for 3 weeks630 ± 15065≤ 0.0001
This compound3b.i.d., daily for 3 weeks450 ± 12075≤ 0.0001
This compound3.75b.i.d., 2 days/week for 3 weeks1080 ± 20040≤ 0.0001
This compound7.5b.i.d., 2 days/week for 3 weeks720 ± 16060≤ 0.0001
This compound15b.i.d., 2 days/week for 3 weeks360 ± 10080≤ 0.0001

Note: Data is representative of typical results and may vary between studies. b.i.d. = twice daily.[4]

Experimental Protocols

HCT116 Cell Culture and Preparation

This protocol outlines the steps for culturing and preparing HCT116 cells for implantation.

Materials:

  • HCT116 cell line (ATCC® CCL-247™)

  • McCoy's 5A Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Matrigel®

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Protocol:

  • Cell Culture:

    • Culture HCT116 cells in McCoy's 5A Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.[5]

    • Renew the culture medium every 2-3 days.

  • Cell Passaging:

    • When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS.

    • Add 0.25% Trypsin-EDTA to detach the cells.

    • Incubate for 2-5 minutes at 37°C until cells are detached.

    • Neutralize the trypsin with complete growth medium and collect the cell suspension.

    • Centrifuge the cell suspension at 1,100 rpm for 4 minutes.[6]

    • Resuspend the cell pellet in fresh medium and re-plate at a split ratio of 1:3 to 1:8.

  • Preparation for Implantation:

    • Harvest cells as described above.

    • Perform a cell count using a hemocytometer or automated cell counter and assess viability with trypan blue exclusion (viability should be >95%).

    • Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 1 x 10⁷ cells/mL.

    • Keep the cell suspension on ice until injection.

HCT116 Tumor Xenograft Model Establishment

This protocol details the subcutaneous implantation of HCT116 cells in immunodeficient mice.

Materials:

  • 6-8 week old female athymic nude mice

  • HCT116 cell suspension (prepared as above)

  • 1 mL sterile syringes with 27-gauge needles

  • Animal clippers

  • 70% ethanol

Protocol:

  • Acclimatization: Acclimate mice to the animal facility for at least one week prior to the experiment.

  • Implantation Site Preparation: Shave the right flank of each mouse and sterilize the area with 70% ethanol.

  • Cell Implantation:

    • Gently mix the HCT116 cell suspension to ensure uniform distribution.

    • Subcutaneously inject 0.1 mL of the cell suspension (containing 1 x 10⁶ cells) into the prepared flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice daily for tumor appearance.

    • Once tumors are palpable, measure the tumor dimensions (length and width) twice weekly using digital calipers.

    • Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .[7]

    • Randomize mice into treatment groups when the average tumor volume reaches approximately 100-200 mm³.

This compound Administration

This protocol describes the preparation and oral administration of this compound.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% Methylcellulose in sterile water)

  • Balance

  • Mortar and pestle or other homogenization equipment

  • Sterile water

  • Oral gavage needles (20-22 gauge, straight or curved)

  • 1 mL syringes

Protocol:

  • This compound Formulation:

    • Calculate the required amount of this compound based on the desired dose and the number of animals.

    • Prepare a suspension of this compound in the chosen vehicle (e.g., 0.5% Methylcellulose). Ensure the final concentration allows for a dosing volume of approximately 10 mL/kg body weight.

    • Homogenize the suspension to ensure uniformity. Prepare fresh daily.

  • Oral Administration (Gavage):

    • Weigh each mouse to determine the precise dosing volume. The maximum recommended volume is 10 mL/kg.[5]

    • Gently restrain the mouse.

    • Insert the gavage needle into the esophagus and administer the calculated volume of the this compound suspension or vehicle control.

    • Administer this compound according to the predetermined dosing schedule (e.g., twice daily, daily for 3 weeks, or twice daily for 2 consecutive days per week for 3 weeks).[4]

Efficacy Evaluation and Endpoint

This protocol outlines the monitoring of treatment efficacy and the criteria for study termination.

Protocol:

  • Monitoring:

    • Measure tumor volumes and body weights twice weekly.

    • Observe the animals daily for any signs of toxicity or distress.

  • Data Analysis:

    • Calculate the mean tumor volume ± SEM for each treatment group at each measurement time point.

    • Calculate the percent tumor growth inhibition (%TGI) at the end of the study using the formula: %TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences between treatment and control groups.

  • Endpoint:

    • The study may be terminated when the mean tumor volume in the control group reaches a predetermined size (e.g., 2000 mm³) or after a specified duration of treatment.

    • Individual animals may be euthanized if tumors exceed a certain size, show signs of ulceration, or if the animal's health deteriorates significantly.

Visualizations

AMG900_Signaling_Pathway This compound Signaling Pathway Inhibition cluster_mitosis Mitosis Aurora_A Aurora A Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Aurora_B Aurora B Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis p_Histone_H3 p-Histone H3 (Ser10) Aurora_B->p_Histone_H3 Phosphorylation Aurora_C Aurora C Inhibition_Outcome Mitotic Arrest & Apoptosis Histone_H3 Histone H3 AMG900 This compound AMG900->Aurora_A AMG900->Aurora_B AMG900->Aurora_C

Caption: this compound inhibits Aurora kinases, disrupting mitosis.

Xenograft_Workflow HCT116 Xenograft Experimental Workflow cluster_cell_prep Cell Preparation cluster_animal_model Animal Model cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Culture Culture HCT116 Cells Harvest Harvest & Count Cells Culture->Harvest Prepare Prepare Cell Suspension (1x10^7 cells/mL in PBS/Matrigel) Harvest->Prepare Implant Subcutaneous Implantation (1x10^6 cells/mouse) Prepare->Implant Monitor Tumor Growth Monitoring Implant->Monitor Randomize Randomize into Groups (Tumor Volume ~100-200 mm³) Monitor->Randomize Treat Administer this compound or Vehicle (Oral Gavage) Randomize->Treat Measure Measure Tumor Volume & Body Weight Treat->Measure Analyze Data Analysis (%TGI, Statistics) Measure->Analyze Euthanize Euthanasia & Tissue Collection Analyze->Euthanize

Caption: Workflow for the HCT116 xenograft study.

References

Application Notes and Protocols for Measuring AMG 900 Pharmacodynamics in Tumor Xenografts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 900 is a potent and selective small-molecule inhibitor of Aurora kinases A, B, and C, which are crucial regulators of cell division.[1][2] Overexpression of Aurora kinases is common in many human cancers and is associated with high proliferation rates and poor prognosis.[3][4] this compound has demonstrated significant antitumor activity in preclinical models, including tumor xenografts resistant to other chemotherapeutic agents like taxanes.[5][6]

The primary mechanism of action of this compound involves the inhibition of Aurora kinase activity, leading to defects in mitosis.[2][6] A key pharmacodynamic (PD) effect of this compound is the inhibition of Aurora B kinase, which results in a significant reduction in the phosphorylation of its substrate, Histone H3, at serine 10 (p-Histone H3).[3][5][7] This suppression of p-Histone H3 is a reliable and quantifiable biomarker for assessing the biological activity of this compound in both preclinical and clinical settings.[3][4][7] The cellular consequence of Aurora kinase inhibition by this compound is typically an aborted cell division without a prolonged mitotic arrest, leading to endoreduplication, polyploidy, and ultimately, apoptosis.[2][6][8]

These application notes provide detailed protocols for measuring the pharmacodynamic effects of this compound in tumor xenograft models, focusing on the key biomarker p-Histone H3 and the resulting impact on the cell cycle.

This compound Signaling Pathway

The following diagram illustrates the simplified signaling pathway affected by this compound.

AMG900_Pathway cluster_0 This compound Action cluster_1 Downstream Effects AMG900 This compound Aurora_Kinases Aurora Kinases (A, B, C) AMG900->Aurora_Kinases pHistoneH3 Phospho-Histone H3 (Ser10) (Mitotic Marker) Aurora_Kinases->pHistoneH3 Mitotic_Events Proper Mitotic Progression Aurora_Kinases->Mitotic_Events Polyploidy Polyploidy & Cell Death Aurora_Kinases->Polyploidy Cell_Division Normal Cell Division Mitotic_Events->Cell_Division

Caption: this compound inhibits Aurora kinases, leading to decreased p-Histone H3 and aberrant cell division.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies of this compound in tumor xenograft models.

Table 1: In Vivo Inhibition of p-Histone H3 by this compound

Xenograft ModelDrug Dose (Oral)Time Point% Inhibition of p-Histone H3Reference
COLO 2053.75 mg/kg3 hoursDose-dependent[3]
COLO 2057.5 mg/kg3 hoursDose-dependent[3]
COLO 20515 mg/kg3 hours>99% (p < 0.0001)[3][9]
HCT1163.75 mg/kg3 hoursSignificant (p ≤ 0.008)[5]
HCT1167.5 mg/kg3 hoursSignificant (p ≤ 0.008)[5]
HCT11615 mg/kg3 hoursSignificant (p ≤ 0.008)[5]
MDA-MB-231 (F11)3.75 mg/kg3 hoursDose-dependent[10]
MDA-MB-231 (F11)7.5 mg/kg3 hoursDose-dependent[10]
MDA-MB-231 (F11)15 mg/kg3 hoursDose-dependent[10]

Table 2: In Vivo Tumor Growth Inhibition by this compound

Xenograft ModelDosing Schedule% Tumor Growth Inhibition (TGI)Reference
HCT1161.5 - 3 mg/kg, b.i.d., daily for 3 weeksSignificant (p ≤ 0.0001)[11]
HCT1163.75 - 15 mg/kg, b.i.d., 2 days/week for 3 weeksSignificant (p ≤ 0.0001)[11]
Various Models15 mg/kg, b.i.d., 2 days/week50-97% (p ≤ 0.0044)[2]
Various Models3 mg/kg, b.i.d., daily50-97% (p ≤ 0.0044)[2]
MES-SA-Dx5 (Docetaxel-resistant)Not specified84% (p < 0.0001)[12]
NCI-H460-PTX (Paclitaxel-resistant)Not specified66% (p < 0.0001)[12]

Experimental Protocols

Protocol 1: Immunohistochemistry (IHC) for p-Histone H3 (Ser10) in Xenograft Tumors

This protocol details the detection of p-Histone H3 in formalin-fixed, paraffin-embedded (FFPE) tumor xenograft sections.

IHC_Workflow cluster_prep Tissue Preparation cluster_stain Staining Procedure cluster_analysis Analysis Harvest Harvest Xenograft Tumor Fix Fix in 10% Neutral Buffered Formalin Harvest->Fix Embed Paraffin Embedding Fix->Embed Section Section at 5 µm Embed->Section Deparaffinize Deparaffinize and Rehydrate Section->Deparaffinize AntigenRetrieval Antigen Retrieval (Citrate Buffer, pH 6.0) Deparaffinize->AntigenRetrieval Block Block Endogenous Peroxidase & Protein AntigenRetrieval->Block PrimaryAb Incubate with anti-p-Histone H3 (Ser10) Ab Block->PrimaryAb SecondaryAb Incubate with HRP-conjugated Secondary Ab PrimaryAb->SecondaryAb Develop Develop with DAB Chromogen SecondaryAb->Develop Counterstain Counterstain with Hematoxylin Develop->Counterstain Dehydrate Dehydrate and Mount Counterstain->Dehydrate Image Image Acquisition (Microscopy) Dehydrate->Image Quantify Quantify p-H3 Positive Nuclei Image->Quantify

Caption: Workflow for Immunohistochemical analysis of p-Histone H3 in xenograft tumors.

Materials:

  • FFPE tumor sections (5 µm) on charged slides

  • Xylene and graded ethanol series

  • Antigen retrieval buffer (10 mM Sodium Citrate, pH 6.0)

  • Peroxide block (e.g., 3% H2O2 in methanol)

  • Blocking buffer (e.g., 10% normal goat serum in PBS)

  • Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10)

  • HRP-conjugated goat anti-rabbit secondary antibody

  • DAB chromogen kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene, 2 changes for 5 minutes each.[13]

    • Rehydrate through graded alcohols: 100% (2x), 95%, 80%, 70% for 3 minutes each.[13]

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Immerse slides in 10 mM citrate buffer (pH 6.0).[13]

    • Heat to 95-100°C for 10-20 minutes.[13]

    • Allow to cool at room temperature for 20 minutes.[13]

  • Blocking:

    • Block endogenous peroxidase activity with 3% H2O2 for 10 minutes.[13]

    • Rinse with PBS (3x, 5 minutes each).

    • Apply blocking buffer and incubate for 1 hour at room temperature.[13]

  • Primary Antibody Incubation:

    • Dilute the anti-p-Histone H3 (Ser10) antibody in antibody diluent.

    • Apply to sections and incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse with PBS (3x, 5 minutes each).

    • Apply HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Detection and Counterstaining:

    • Rinse with PBS (3x, 5 minutes each).

    • Apply DAB substrate solution and incubate until desired stain intensity develops (typically 1-5 minutes).[13]

    • Rinse with distilled water.

    • Counterstain with hematoxylin for 1-2 minutes.[13]

    • "Blue" in running tap water.

  • Dehydration and Mounting:

    • Dehydrate through graded alcohols and clear in xylene.[13]

    • Coverslip with permanent mounting medium.

  • Analysis:

    • Acquire images using a bright-field microscope.

    • Quantify the percentage of p-Histone H3 positive nuclei in tumor sections. This can be done manually by counting or using image analysis software.

Protocol 2: Western Blotting for Aurora Kinase Pathway Proteins

This protocol is for the analysis of p-Histone H3 and other relevant proteins in tumor xenograft lysates.

WB_Workflow cluster_prep Sample Preparation cluster_blot Blotting Procedure cluster_analysis Analysis Harvest Harvest & Snap-Freeze Xenograft Tumor Homogenize Homogenize in RIPA Lysis Buffer (with protease/phosphatase inhibitors) Harvest->Homogenize Centrifuge Centrifuge to Clarify Lysate Homogenize->Centrifuge Quantify Quantify Protein (BCA Assay) Centrifuge->Quantify Load SDS-PAGE Quantify->Load Transfer Transfer to PVDF Membrane Load->Transfer Block Block with 5% Non-fat Milk or BSA Transfer->Block PrimaryAb Incubate with Primary Antibodies (e.g., p-H3, total H3, Aurora A/B) Block->PrimaryAb SecondaryAb Incubate with HRP-conjugated Secondary Ab PrimaryAb->SecondaryAb Detect Detect with ECL Substrate SecondaryAb->Detect Image Image Acquisition (Chemiluminescence) Detect->Image Densitometry Densitometry Analysis Image->Densitometry

Caption: Workflow for Western Blot analysis of proteins from xenograft tumor lysates.

Materials:

  • Snap-frozen tumor tissue

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-Histone H3 (Ser10), anti-Total Histone H3, anti-Aurora A, anti-Aurora B

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Protein Extraction:

    • Homogenize frozen tumor tissue in ice-cold RIPA buffer.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.

    • Collect the supernatant (lysate).

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per lane by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE.[14]

    • Transfer proteins to a PVDF membrane.[14]

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.[14]

    • Incubate the membrane with the primary antibody (e.g., anti-p-Histone H3) overnight at 4°C.

    • Wash the membrane with TBST (3x, 10 minutes each).

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

    • Wash the membrane with TBST (3x, 10 minutes each).

  • Detection:

    • Apply ECL substrate and acquire the chemiluminescent signal using an imaging system.[14]

  • Analysis:

    • Perform densitometry analysis using image analysis software.

    • Normalize the p-Histone H3 signal to the total Histone H3 or a loading control (e.g., β-actin) signal.

Protocol 3: Flow Cytometry for Cell Cycle Analysis

This protocol is designed to assess the induction of polyploidy in tumor cells following this compound treatment.

Flow_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis Harvest Harvest Xenograft Tumor Dissociate Dissociate to Single-Cell Suspension (e.g., enzymatic digestion, mechanical) Harvest->Dissociate Wash Wash Cells with PBS Dissociate->Wash Fix Fix in Cold 70% Ethanol Wash->Fix Rehydrate Wash and Rehydrate Cells in PBS Fix->Rehydrate RNase Treat with RNase A Rehydrate->RNase Stain Stain with Propidium Iodide (PI) RNase->Stain Acquire Acquire Data on Flow Cytometer Stain->Acquire Analyze Analyze DNA Content Histogram (G0/G1, S, G2/M, >4N) Acquire->Analyze

Caption: Workflow for cell cycle analysis of xenograft tumor cells by flow cytometry.

Materials:

  • Fresh tumor tissue

  • Enzymatic dissociation buffer (e.g., collagenase/dispase)

  • Cell strainers (70 µm)

  • PBS

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution with RNase A

Procedure:

  • Single-Cell Suspension Preparation:

    • Mince the fresh tumor tissue into small pieces.

    • Digest with an appropriate enzyme cocktail at 37°C until the tissue is disaggregated.

    • Filter the cell suspension through a 70 µm cell strainer to remove clumps.

    • Wash the cells with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise.[15]

    • Fix for at least 2 hours at -20°C.[15]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.[15]

    • Resuspend the pellet in PI/RNase A staining solution.[15][16]

    • Incubate for 30 minutes at room temperature in the dark.[15]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[15]

    • Use appropriate software to analyze the DNA content histogram.

    • Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) and identify the population with >4N DNA content, which is indicative of polyploidy.

References

Application Notes and Protocols for Utilizing AMG 900 in Taxane-Resistant Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 900 is a potent and highly selective oral pan-Aurora kinase inhibitor that has demonstrated significant preclinical and clinical activity in various cancer models, including those resistant to taxane-based chemotherapies.[1][2][3][4][5] Aurora kinases (A, B, and C) are essential for regulating cell division, and their overexpression in tumors is linked to poor prognosis and therapeutic resistance.[5][6][7] this compound targets these kinases, leading to mitotic arrest and subsequent cell death, offering a promising therapeutic strategy for overcoming taxane resistance.[1][2][8] This document provides detailed application notes and experimental protocols for the use of this compound in taxane-resistant cancer models.

Mechanism of Action

This compound inhibits all three Aurora kinase family members (Aurora A, B, and C) at low nanomolar concentrations.[9] Inhibition of Aurora A disrupts spindle formation, while inhibition of Aurora B interferes with the spindle assembly checkpoint (SAC), leading to aborted cell division without prolonged mitotic arrest.[1][10] This dual action results in endoreduplication, polyploidy, and ultimately apoptosis in cancer cells.[1][11][12] A key pharmacodynamic biomarker of this compound activity is the inhibition of phosphorylation of histone H3 on Serine 10 (p-Histone H3), a direct substrate of Aurora B.[1][2][13]

Data Presentation

In Vitro Efficacy of this compound in Taxane-Resistant and Sensitive Cell Lines
Cell LineCancer TypeP-gp StatusThis compound IC50 (nmol/L) for p-histone H3 inhibitionPaclitaxel SensitivityReference
HCT-15ColonPositive3Resistant[1][9]
MES-SA-Dx5Uterine SarcomaPositiveNot specifiedResistant[9]
769PRenalNot specifiedNot specifiedResistant[9]
SNU449HepatocellularNot specifiedNot specifiedResistant[9]
HCT116ColonNegative2Sensitive[1]
HCT116 (AZD1152-resistant)ColonNegative5Sensitive[1]
MDA-MB-231 (F11)Triple-Negative Breast CancerNot specifiedNot specifiedParental[11]
MDA-MB-231 (F11) PTX-rTriple-Negative Breast CancerHigh P-gp and βIII-tubulinNot specifiedResistant[11]
DU4475Triple-Negative Breast CancerHigh P-gp and βIII-tubulinNot specifiedResistant[11]
In Vivo Efficacy of this compound in Taxane-Resistant Xenograft Models
Xenograft ModelCancer TypeDosing RegimenTumor Growth Inhibition (TGI) (%)Taxane ComparatorReference
MES-SA-Dx5Uterine Sarcoma15 mg/kg b.i.d., 2 days/week for 3 weeks84Resistant to Docetaxel[9]
NCI-H460-PTXLung15 mg/kg b.i.d., 2 days/week for 3 weeks66Resistant to Paclitaxel[9]
MDA-MB-231 (F11) PTX-rTriple-Negative Breast Cancer15 mg/kg b.i.d., 2 days/week for 3 weeks71Insensitive to Docetaxel[11]
DU4475Triple-Negative Breast Cancer7.5 mg/kg b.i.d., 2 days/week for 3 weeks64Insensitive to Docetaxel[11]
DU4475Triple-Negative Breast Cancer15 mg/kg b.i.d., 2 days/week for 3 weeks73Insensitive to Docetaxel[11]

Signaling Pathway and Experimental Workflow Diagrams

AMG900_Mechanism_of_Action cluster_mitosis Mitosis cluster_aurora Aurora Kinases Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis Aurora_A Aurora A Spindle_Pole_Maturation Spindle_Pole_Maturation Aurora_A->Spindle_Pole_Maturation Promotes Inhibition_A Defective Spindle Formation Aurora_A->Inhibition_A Aurora_B Aurora B Chromosome_Alignment Chromosome_Alignment Aurora_B->Chromosome_Alignment Ensures Proper SAC SAC Aurora_B->SAC Activates Inhibition_B SAC Inactivation Aurora_B->Inhibition_B SAC->Metaphase Maintains Arrest AMG900 This compound AMG900->Aurora_A Inhibits AMG900->Aurora_B Inhibits Taxane_Resistance Taxane Resistance (e.g., P-gp efflux, tubulin mutations) AMG900->Taxane_Resistance Bypasses Aborted_Mitosis Aborted Mitosis Inhibition_A->Aborted_Mitosis Inhibition_B->Aborted_Mitosis Polyploidy Polyploidy & Endoreduplication Aborted_Mitosis->Polyploidy Apoptosis Apoptosis Polyploidy->Apoptosis Taxanes Taxanes Microtubules Microtubule Dynamics Taxanes->Microtubules Stabilize Taxanes->Taxane_Resistance Microtubules->Metaphase Required for

Caption: Mechanism of this compound in overcoming taxane resistance.

Experimental_Workflow_In_Vitro cluster_treatment Treatment cluster_assays In Vitro Assays Start Start: Culture Taxane-Resistant and Sensitive Cancer Cell Lines Treat_Cells Treat cells with varying concentrations of this compound and Paclitaxel (control) Start->Treat_Cells Proliferation Cell Proliferation Assay (e.g., MTS/XTT) Treat_Cells->Proliferation Colony_Formation Colony Formation Assay Treat_Cells->Colony_Formation Apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) Treat_Cells->Apoptosis Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) Treat_Cells->Cell_Cycle Western_Blot Western Blot Analysis (p-Histone H3, Aurora Kinases, etc.) Treat_Cells->Western_Blot Data_Analysis Data Analysis: Determine IC50 values, assess apoptosis, and analyze cell cycle distribution Proliferation->Data_Analysis Colony_Formation->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis

Caption: In Vitro experimental workflow for evaluating this compound.

Experimental_Workflow_In_Vivo cluster_treatment Treatment Groups cluster_analysis Ex Vivo Analysis Start Start: Establish Taxane-Resistant Tumor Xenografts in Mice Vehicle Vehicle Control Start->Vehicle AMG900 This compound (various doses/schedules) Start->AMG900 Taxane Taxane (e.g., Paclitaxel/Docetaxel) Start->Taxane Combination This compound + Taxane (optional) Start->Combination Monitor Monitor tumor volume and body weight Vehicle->Monitor AMG900->Monitor Taxane->Monitor Combination->Monitor Endpoint Endpoint: Euthanize mice and collect tumors Monitor->Endpoint TGI Calculate Tumor Growth Inhibition (TGI) Endpoint->TGI IHC Immunohistochemistry (IHC) (p-Histone H3, Ki-67, etc.) Endpoint->IHC Western_Blot Western Blot Analysis from Tumor Lysates Endpoint->Western_Blot PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Endpoint->PK_PD Conclusion Conclusion: Evaluate in vivo efficacy and mechanism of action TGI->Conclusion IHC->Conclusion Western_Blot->Conclusion PK_PD->Conclusion

Caption: In Vivo experimental workflow for evaluating this compound.

Experimental Protocols

In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in taxane-resistant and sensitive cancer cell lines.

Materials:

  • Taxane-resistant and sensitive cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • This compound (stock solution in DMSO)

  • Paclitaxel (stock solution in DMSO)

  • MTS or XTT reagent

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and paclitaxel in complete medium.

  • Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (DMSO) wells.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTS or XTT reagent to each well and incubate for 1-4 hours, or as recommended by the manufacturer.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.

Western Blot Analysis for p-Histone H3

Objective: To assess the inhibition of Aurora B kinase activity by this compound.

Materials:

  • Taxane-resistant and sensitive cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-Histone H3 (Ser10), anti-total Histone H3, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with this compound at various concentrations for a specified time (e.g., 6 hours).[1]

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Denature the protein lysates and load equal amounts onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the p-Histone H3 levels to total Histone H3 and the loading control.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a taxane-resistant tumor model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Taxane-resistant cancer cell line

  • Matrigel (optional)

  • This compound formulation for oral gavage (e.g., in 2% HPMC, 1% Tween-80, pH 2.2)[14]

  • Vehicle control

  • Calipers

  • Animal balance

Protocol:

  • Subcutaneously inject taxane-resistant cancer cells (e.g., 2 x 10^6 cells in 100 µL of 50% Matrigel) into the flank of each mouse.[9]

  • Allow the tumors to reach a palpable size (e.g., ~200 mm³).[9]

  • Randomize the mice into treatment groups (n=10 per group): vehicle control, this compound (e.g., 15 mg/kg, b.i.d., 2 consecutive days per week), and a taxane comparator.[1][11]

  • Administer the treatments for the specified duration (e.g., 3 weeks).[1]

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., IHC for p-Histone H3).

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion

This compound demonstrates potent anti-tumor activity in taxane-resistant cancer models by effectively inhibiting Aurora kinases and disrupting mitotic progression.[1][2][11] The provided protocols and data serve as a comprehensive guide for researchers to investigate the therapeutic potential of this compound in overcoming taxane resistance. Further exploration of combination therapies and predictive biomarkers will be crucial in translating these preclinical findings into clinical benefits for patients with resistant cancers.[8][12]

References

AMG 900: A Potent Pan-Aurora Kinase Inhibitor for Overcoming Multidrug Resistance in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 900 is a potent, orally bioavailable, and highly selective pan-Aurora kinase inhibitor that has demonstrated significant efficacy in overcoming multidrug resistance (MDR) in various cancer models.[1][2][3] Aurora kinases (A, B, and C) are crucial regulators of mitosis, and their overexpression is frequently linked to tumorigenesis and poor prognosis.[3][4] this compound targets all three Aurora kinases, leading to mitotic arrest, polyploidy, and subsequent apoptosis in cancer cells.[1][5] A key feature of this compound is its ability to maintain potency in cancer cell lines that exhibit resistance to other chemotherapeutic agents, such as taxanes, and even other Aurora kinase inhibitors.[2][6] This activity is notably retained in cells overexpressing the P-glycoprotein (P-gp) drug efflux pump, a common mechanism of MDR.[6][7]

This document provides detailed application notes and experimental protocols for utilizing this compound in the study of multidrug resistant cancer.

Mechanism of Action

This compound exerts its anticancer effects by inhibiting the enzymatic activity of Aurora kinases A, B, and C.[6] Inhibition of Aurora B is particularly critical and can be monitored by the reduction of phosphorylation of its substrate, histone H3 at Serine 10.[1][2] This disruption of Aurora kinase function leads to defects in chromosome alignment and segregation during mitosis. Consequently, the spindle assembly checkpoint is silenced, causing cells to exit mitosis without proper cell division, a phenomenon known as mitotic slippage.[5] This results in the formation of polyploid cells, which ultimately undergo apoptosis.[1][5]

AMG900_Mechanism cluster_0 Cancer Cell cluster_1 Multidrug Resistance AMG900 AMG900 Aurora_Kinases Aurora Kinases (A, B, C) AMG900->Aurora_Kinases Inhibition Histone_H3 Histone H3 (Ser10) Phosphorylation Aurora_Kinases->Histone_H3 Phosphorylates Mitotic_Arrest Mitotic Arrest & Spindle Assembly Checkpoint Silencing Polyploidy Polyploidy Mitotic_Arrest->Polyploidy Apoptosis Apoptosis Polyploidy->Apoptosis Pgp P-glycoprotein (P-gp) Drug Efflux Pump Other_Drugs Other Chemotherapeutics (e.g., Paclitaxel) Other_Drugs->Pgp Effluxed AMG900_MDR This compound AMG900_MDR->Pgp Not a substrate

Caption: Mechanism of this compound action and its efficacy in MDR cells.

Quantitative Data

The following tables summarize the in vitro potency of this compound against various cancer cell lines, including multidrug resistant models.

Table 1: In Vitro Inhibitory Activity of this compound against Aurora Kinases [6][8][9]

KinaseIC50 (nM)
Aurora A5
Aurora B4
Aurora C1

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines [2][10]

Cell LineCancer TypeP-gp StatusThis compound EC50 (nM)Notes
HCT116Colorectal CarcinomaNegative0.7 - 5.3Parental, sensitive cell line.
HCT-15Colorectal CarcinomaPositive0.7 - 5.3Paclitaxel-resistant.
MES-SA-Dx5Uterine SarcomaPositive0.7 - 5.3Doxorubicin-resistant.
769PRenal Cell CarcinomaPositive0.7 - 5.3Resistant to multiple agents.
SNU449Hepatocellular CarcinomaPositive0.7 - 5.3Resistant to multiple agents.
MDA-MB-231 (F11)Triple-Negative BreastN/ALow nM rangeParental, sensitive cell line.[1]
MDA-MB-231 (F11) PTX-rTriple-Negative BreastHighLow nM rangePaclitaxel-resistant variant.[1]
DU4475Breast CarcinomaHighLow nM rangeP-gp expressing.[1]

Experimental Protocols

Protocol 1: Cell Proliferation Assay

This protocol is designed to determine the anti-proliferative effect of this compound on both drug-sensitive and drug-resistant cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT116 and HCT-15)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 0.1 nM to 1000 nM. Include a DMSO vehicle control.

  • Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure luminescence or absorbance using a plate reader.

  • Calculate the half-maximal effective concentration (EC50) by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Cell_Proliferation_Workflow A 1. Seed cells in 96-well plate B 2. Prepare serial dilutions of this compound C 3. Treat cells with This compound for 72h B->C D 4. Add cell viability reagent C->D E 5. Measure signal (Luminescence/Absorbance) D->E F 6. Calculate EC50 E->F

Caption: Workflow for the cell proliferation assay.
Protocol 2: Western Blot for Phospho-Histone H3

This protocol is used to assess the pharmacodynamic effect of this compound by measuring the inhibition of Aurora B kinase activity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-Histone H3 (Ser10) and anti-total Histone H3 (or a loading control like β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound (e.g., 0, 10, 50, 100 nM) for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody for total Histone H3 or a loading control to ensure equal protein loading.

Protocol 3: Colony Formation Assay

This assay evaluates the long-term effect of this compound on the ability of single cells to form colonies.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Treat cells with this compound at various concentrations (e.g., 0.5, 5, 50 nM) for 48 hours.[10]

  • After treatment, wash the cells twice with complete medium to remove the drug.[10]

  • Trypsinize and re-plate a low density of cells (e.g., 500-1000 cells per well) in 6-well plates with drug-free medium.[11]

  • Allow the cells to grow for 10-14 days, or until visible colonies form in the control wells.

  • Wash the wells with PBS, fix the colonies with methanol, and stain with crystal violet solution for 20-30 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Image the plates and quantify the number and size of the colonies.

In Vivo Xenograft Studies

This compound has demonstrated significant anti-tumor activity in various xenograft models, including those resistant to taxanes.[2][3] In a typical study, mice bearing established tumors are treated orally with this compound.[2][5]

Example Dosing Regimen:

  • This compound: 15 mg/kg, administered orally twice daily (b.i.d.) for 2 consecutive days per week for 3 weeks.[2]

  • Vehicle Control: Administered on the same schedule.

Pharmacodynamic Assessment:

  • Tumors can be collected at various time points after a single dose of this compound (e.g., 3, 6, or 9 hours) to assess the level of phospho-histone H3 by immunofluorescence or Western blot.[2][5]

Efficacy Assessment:

  • Tumor volume is measured regularly (e.g., twice weekly) to determine tumor growth inhibition.

Xenograft_Study_Workflow A 1. Establish tumor xenografts in mice B 2. Randomize mice into treatment groups A->B C 3. Administer this compound or vehicle orally B->C D 4. Monitor tumor volume and body weight C->D E 5. Pharmacodynamic analysis (p-Histone H3) C->E Collect tumors at specific timepoints F 6. Efficacy analysis (Tumor Growth Inhibition) D->F

Caption: General workflow for an in vivo xenograft study with this compound.

Conclusion

This compound is a valuable tool for investigating the role of Aurora kinases in cancer and for developing strategies to overcome multidrug resistance. Its potent and selective activity, coupled with its efficacy in MDR models, makes it a compelling agent for both basic research and preclinical drug development. The protocols outlined in this document provide a starting point for researchers to explore the potential of this compound in their own cancer models.

References

Application Notes and Protocols: AMG 900 in Glioblastoma Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of AMG 900, a potent pan-Aurora kinase inhibitor, in the context of glioblastoma (GBM) research. The information presented is collated from preclinical studies and is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of this compound in this challenging malignancy.

Introduction

Glioblastoma is the most aggressive and common primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies. The Aurora kinase family (A, B, and C) plays a crucial role in regulating mitotic progression, and their overexpression is frequently observed in various cancers, including glioblastoma, making them attractive therapeutic targets. This compound is a small molecule inhibitor of all three Aurora kinases. In preclinical glioblastoma models, this compound has demonstrated significant anti-proliferative effects by disrupting mitosis, leading to cell cycle arrest and senescence.[1][2]

Mechanism of Action

This compound exerts its anti-glioblastoma effects primarily by inhibiting Aurora kinases A, B, and C. This inhibition disrupts several key mitotic processes, leading to:

  • Mitotic Spindle Assembly Defects: Inhibition of Aurora A leads to abnormalities in the formation of the mitotic spindle.

  • Failed Cytokinesis: Inhibition of Aurora B results in incomplete cell division.

  • Induction of p53 and p21: this compound treatment leads to the upregulation of the tumor suppressor p53 and the cyclin-dependent kinase inhibitor p21.[1][2]

  • Cell Cycle Arrest: The upregulation of p21 induces a G1 cell cycle arrest.[1]

  • Senescence: Prolonged cell cycle arrest ultimately drives the cells into a state of senescence, a form of irreversible growth arrest.[1]

  • Mitotic Catastrophe: The accumulation of mitotic errors due to Aurora kinase inhibition can also lead to mitotic catastrophe and subsequent cell death.[1]

Data Presentation

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound against Aurora Kinases

TargetIC50 (nmol/L)
Aurora A5
Aurora B4
Aurora C1

Data sourced from preclinical studies in various cancer cell lines.

Table 2: Effects of this compound on Glioblastoma Cell Lines

Cell LineEffectConcentrationDurationReference
A172Reduced Growth0.1 - 100 nmol/L24 hours[1]
U-87MGReduced Growth0.1 - 100 nmol/L24 hours[1]
U-118MGReduced Growth0.1 - 100 nmol/L24 hours[1]
A172Senescence100 nmol/L72 hours[1]
U-87MGSenescence100 nmol/L72 hours[1]
U-118MGSenescence100 nmol/L72 hours[1]
A172Colony Formation InhibitionNot specified24-hour exposure, 14-day growth[1]

Note: Specific IC50 values for glioblastoma cell lines were not explicitly stated in the primary research article by Ryu et al., 2018. The data reflects a concentration-dependent reduction in cell growth.

Mandatory Visualizations

Signaling Pathway of this compound in Glioblastoma

AMG900_Signaling_Pathway cluster_0 This compound Action cluster_1 Target Kinases cluster_2 Cellular Processes cluster_3 Downstream Effects cluster_4 Cellular Outcomes This compound This compound Aurora A Aurora A This compound->Aurora A inhibits Aurora B Aurora B This compound->Aurora B inhibits Aurora C Aurora C This compound->Aurora C inhibits Mitotic Spindle Assembly Mitotic Spindle Assembly Aurora A->Mitotic Spindle Assembly regulates Chromosome Segregation Chromosome Segregation Aurora B->Chromosome Segregation regulates Cytokinesis Cytokinesis Aurora B->Cytokinesis regulates p53 p53 Mitotic Spindle Assembly->p53 dysregulation leads to Mitotic Catastrophe Mitotic Catastrophe Mitotic Spindle Assembly->Mitotic Catastrophe failure leads to Chromosome Segregation->p53 dysregulation leads to Chromosome Segregation->Mitotic Catastrophe failure leads to Cytokinesis->p53 dysregulation leads to Cytokinesis->Mitotic Catastrophe failure leads to p21 p21 p53->p21 activates Cell Cycle Arrest (G1) Cell Cycle Arrest (G1) p21->Cell Cycle Arrest (G1) induces Senescence Senescence Cell Cycle Arrest (G1)->Senescence leads to

Caption: this compound inhibits Aurora kinases, leading to mitotic disruption and p53/p21 activation.

Experimental Workflow: Cell Viability Assay

Cell_Viability_Workflow cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis A Seed glioblastoma cells (A172, U-87MG, U-118MG) in 96-well plates B Allow cells to adhere overnight A->B C Treat cells with varying concentrations of this compound (e.g., 0.1 - 100 nmol/L) and a vehicle control (DMSO) B->C D Incubate for a defined period (e.g., 24, 48, 72 hours) C->D E Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT, or CellTiter-Glo) D->E F Quantify viable cells E->F G Normalize data to vehicle control F->G H Generate dose-response curves and determine IC50 values G->H

Caption: Workflow for assessing glioblastoma cell viability after this compound treatment.

Experimental Protocols

Protocol 1: Cell Viability Assay (Trypan Blue Exclusion Method)

1. Cell Seeding:

  • Culture glioblastoma cell lines (e.g., A172, U-87MG, U-118MG) in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

  • Seed cells into 6-well plates at a density that allows for logarithmic growth during the experiment.

  • Allow cells to adhere for 24 hours at 37°C in a humidified incubator with 5% CO2.

2. Treatment:

  • Prepare a stock solution of this compound in DMSO.

  • On the day of treatment, dilute the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., a serial dilution from 0.1 to 100 nmol/L).

  • Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.

  • Replace the medium in each well with the medium containing the respective this compound concentration or vehicle control.

3. Incubation:

  • Incubate the plates for the desired time points (e.g., 24, 48, 72, 96, and 120 hours).

4. Cell Counting:

  • At each time point, detach the cells using trypsin-EDTA.

  • Neutralize the trypsin with complete medium and collect the cell suspension.

  • Mix a 10 µL aliquot of the cell suspension with 10 µL of 0.4% Trypan Blue solution.

  • Load the mixture onto a hemocytometer.

  • Count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculate the total number of viable cells per well.

5. Data Analysis:

  • Plot cell number against time for each concentration.

  • For dose-response curves, plot the percentage of viable cells (relative to the vehicle control) against the log of the this compound concentration.

Protocol 2: Western Blotting

1. Cell Lysis:

  • Culture and treat glioblastoma cells with this compound (e.g., 100 nmol/L for 24, 48, 72 hours) as described above.

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein extract.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

3. SDS-PAGE and Transfer:

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., p53, p21, Aurora A, Aurora B, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

5. Detection:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensity using densitometry software.

Protocol 3: Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

1. Cell Culture and Treatment:

  • Seed and treat glioblastoma cells with this compound (e.g., 100 nmol/L for 72 hours) in 6-well plates.

2. Fixation:

  • Wash the cells twice with PBS.

  • Fix the cells with 1 mL of 2% formaldehyde/0.2% glutaraldehyde in PBS for 5 minutes at room temperature.

  • Wash the cells twice with PBS.

3. Staining:

  • Prepare the SA-β-Gal staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2.

  • Add 1 mL of the staining solution to each well.

  • Incubate the plates at 37°C overnight in a dry incubator (no CO2).

4. Visualization:

  • Observe the cells under a light microscope for the development of a blue color, indicative of senescent cells.

  • Capture images and quantify the percentage of blue-stained cells.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for glioblastoma by effectively targeting the Aurora kinases and inducing cell cycle arrest and senescence. The provided protocols and data serve as a foundational resource for researchers aiming to further investigate the efficacy and mechanisms of this compound in preclinical glioblastoma models. Further studies, particularly in vivo models, are warranted to fully elucidate its therapeutic promise for this devastating disease.

References

Application Notes: AMG 900 in Preclinical Acute Myeloid Leukemia (AML) Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AMG 900 is a potent, orally bioavailable, and highly selective pan-Aurora kinase inhibitor that targets Aurora A, B, and C with IC50 values in the low nanomolar range.[1][2][3] Aurora kinases, particularly Aurora A and B, are serine/threonine kinases that play crucial roles in regulating mitosis.[4] Their overexpression is common in various cancers, including acute myeloid leukemia (AML), and is often associated with a poor prognosis.[4][5] As a pan-inhibitor, this compound disrupts mitotic progression by inhibiting the functions of both key Aurora kinases. Inhibition of Aurora B, a component of the chromosomal passenger complex, prevents the proper phosphorylation of histone H3 at serine 10 (p-H3), a critical step for chromosome condensation and segregation.[4][5] This leads to a failure of cytokinesis, endoreduplication (repeated DNA replication without cell division), and the formation of polyploid cells, which can subsequently undergo apoptosis.[5][6] Preclinical studies have demonstrated that this compound is a potent anti-leukemic agent, showing uniform efficacy across a diverse panel of AML cell lines, including those with resistance to other drugs.[5][7]

Data Presentation

In Vitro Activity of this compound in AML Cell Lines

This compound demonstrates potent anti-proliferative activity across a panel of AML cell lines, with EC50 values for cell count reduction typically in the single-digit nanomolar range after 72 hours of treatment.[6][8] Its potency is largely uniform compared to isoform-selective inhibitors or standard AML chemotherapeutics.[6]

Table 1: this compound EC50 Values for Cell Count Inhibition in AML Cell Lines

Cell Line EC50 (nmol/L)
MOLM-13 1.8
MV-4-11 1.9
GDM-1 2.0
HEL 2.2
KG-1 2.2
OCI-AML-3 2.3
U937 2.5
HL-60 2.6
KG-1a 2.6
MEGAL 2.8
NOMO-1 3.3

Data extracted from preclinical studies where cells were treated for 72 hours and analyzed by flow cytometry.[6][8]

Cellular Phenotypes Induced by this compound

The primary cellular outcomes of this compound treatment in AML cells are the induction of polyploidy (cells with ≥4N DNA content) and/or apoptosis.[5][6] The balance between these two fates can vary between cell lines. In MOLM-13 cells, for instance, this compound treatment leads to inhibition of p-histone H3, accumulation of p53, cleavage of Bcl-2, and ultimately, both polyploidy and apoptosis.[5][7]

Table 2: Summary of Cellular Outcomes with this compound Treatment

Cell Line Primary Observed Phenotype(s) Key Molecular Events
MOLM-13 (TP53 WT) Polyploidy and Apoptosis Inhibition of p-histone H3, p53 accumulation, Bcl-2 cleavage, increased cleaved caspase-3.[5][6]
U937 (TP53 MUT) Predominantly Polyploidy Increased cleaved caspase-3, p53 accumulation (mutant form).[5][6]
HEL (TP53 MUT) Predominantly Polyploidy Active against P-glycoprotein-expressing cells.[5][6]

| GDM-1 (TP53 WT) | Apoptosis | Increased cleaved caspase-3, p53 accumulation.[5][6] |

Visualizations

Signaling and Experimental Diagrams

Below are diagrams illustrating the mechanism of action, experimental workflow, and logical outcomes associated with this compound preclinical studies.

AMG_900_Mechanism_of_Action cluster_upstream Mitosis Regulation cluster_inhibitor Therapeutic Agent cluster_downstream Cellular Processes cluster_outcome Cellular Fate AurA Aurora Kinase A Spindle Spindle Assembly AurA->Spindle AurB Aurora Kinase B pH3 Histone H3 Phosphorylation AurB->pH3 AMG900 This compound AMG900->AurA inhibits AMG900->AurB inhibits Polyploidy Polyploidy / Endoreduplication Spindle->Polyploidy Cytokinesis Cytokinesis pH3->Cytokinesis Cytokinesis->Polyploidy Apoptosis Apoptosis Polyploidy->Apoptosis

Caption: Mechanism of action for the pan-Aurora kinase inhibitor this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_incubation Incubation cluster_analysis Downstream Analysis cluster_data Data Interpretation Culture 1. Culture AML Cell Lines Seed 2. Seed Cells in Multi-well Plates Culture->Seed Treat 3. Treat with this compound (Dose-Response) Seed->Treat Incubate 4. Incubate for 48-72 hours Treat->Incubate Harvest 5. Harvest Cells Incubate->Harvest FC Flow Cytometry (Cell Count, Apoptosis, DNA Content) Harvest->FC WB Western Blot (p-H3, p53, Caspase-3) Harvest->WB Data 6. Analyze Data (EC50, % Apoptosis, % Polyploidy) FC->Data WB->Data

Caption: General workflow for in vitro preclinical evaluation of this compound.

Logical_Relationships start This compound Treatment of AML Cells inhibit Pan-Aurora Kinase Inhibition start->inhibit mitotic Mitotic Slippage & Failed Cytokinesis inhibit->mitotic poly Outcome 1: Polyploidy mitotic->poly e.g., U937, HEL apop Outcome 2: Apoptosis mitotic->apop e.g., GDM-1 both Outcome 3: Polyploidy followed by Apoptosis mitotic->both e.g., MOLM-13

Caption: Diverse cellular fates in AML cell lines following this compound treatment.

Protocols

Protocol 1: Cell Proliferation and Viability Assay

This protocol is designed to determine the EC50 value of this compound by measuring the reduction in absolute cell count after a 72-hour treatment period.

Materials:

  • AML cell lines (e.g., MOLM-13, MV-4-11)

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Flow cytometer

  • Flow cytometry tubes

  • Cell counting solution with viability dye (e.g., ViaCount Reagent)

Procedure:

  • Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of complete culture medium.

  • Drug Preparation: Prepare serial dilutions of this compound in complete culture medium. A typical 11-point, three-fold dilution series starting from 100 nM is recommended.[6] Include a DMSO-only vehicle control.

  • Treatment: Add 100 µL of the drug dilutions or vehicle control to the appropriate wells to achieve the final desired concentrations in a total volume of 200 µL.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Harvesting: Resuspend the cells thoroughly in each well. Transfer the cell suspension to flow cytometry tubes.

  • Staining and Acquisition: Add the cell counting/viability reagent according to the manufacturer's protocol. Acquire samples on a flow cytometer.

  • Data Analysis: Determine the absolute live cell count for each concentration. Plot the cell count against the log of the this compound concentration and use a non-linear regression model (e.g., four-parameter variable slope) to calculate the EC50 value.

Protocol 2: Cell Cycle and Polyploidy Analysis

This protocol quantifies changes in DNA content to assess cell cycle arrest and the induction of polyploidy (≥4N DNA).

Materials:

  • Treated and control cells from a time-course experiment (e.g., 48 hours)

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • DNA staining solution (e.g., 50 µg/mL Propidium Iodide or DAPI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells per condition by centrifugation (300 x g, 5 minutes).

  • Washing: Wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight at -20°C or for at least 2 hours.

  • Rehydration and Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in 500 µL of the DNA staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Acquisition: Analyze the samples on a flow cytometer, collecting at least 20,000 events per sample. Use a linear scale for the DNA content channel (FL2-A or equivalent).

  • Data Analysis: Gate the cell population to exclude debris and doublets. Quantify the percentage of cells in the Sub-G1, G1 (2N), S, and G2/M (4N) phases. Quantify polyploid cells by creating gates for >4N populations (e.g., 8N, 16N).[5][6]

Protocol 3: Western Blotting for Pharmacodynamic Markers

This protocol is used to detect changes in protein expression and phosphorylation that indicate this compound's mechanism of action.

Materials:

  • Treated and control cells (e.g., 24-48 hour treatment)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Histone H3 (Ser10), anti-p53, anti-cleaved caspase-3, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: Harvest and wash cells, then lyse in RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Clear the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize protein amounts for all samples (20-40 µg per lane), add Laemmli buffer, and denature at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibody overnight at 4°C, followed by washing and incubation with the appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection: Wash the membrane extensively, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Densitometrically quantify band intensity and normalize to a loading control like β-actin. Compare protein levels between treated and control samples.[5]

Protocol 4: In Vivo Systemic AML Xenograft Model

This protocol outlines the establishment of a systemic MOLM-13 xenograft model to evaluate the in vivo efficacy of this compound.[5][7]

Materials:

  • Immunocompromised mice (e.g., NOD/SCID)[9]

  • MOLM-13 cells (can be engineered to express luciferase for bioluminescence imaging)[10][11]

  • Sterile PBS or appropriate vehicle

  • This compound formulation for oral gavage

  • Bioluminescence imaging system and luciferin (if using luciferase-expressing cells)

  • Calipers for any subcutaneous tumor measurement

Procedure:

  • Cell Preparation and Injection: Harvest MOLM-13 cells in their logarithmic growth phase. Resuspend the cells in sterile PBS at a concentration of 5 x 10^6 cells per 200 µL.[10] Inject the cell suspension intravenously (i.v.) via the tail vein.

  • Tumor Engraftment and Monitoring: Allow several days for the leukemia to establish. Monitor disease progression by observing clinical signs (e.g., weight loss, ruffled fur) and/or by performing bioluminescence imaging (BLI) weekly.

  • Treatment Initiation: Once tumor burden is established (e.g., detectable BLI signal), randomize mice into treatment and vehicle control groups.

  • Drug Administration: Administer this compound orally according to the desired dose and schedule (e.g., daily for 7 days, followed by 7 days off).[4] The vehicle group should receive the formulation excipient alone.

  • Efficacy Assessment: Monitor tumor burden throughout the study using BLI. A significant reduction in the BLI signal in the treatment group compared to the vehicle group indicates drug efficacy.[5][7]

  • Toxicity Monitoring: Monitor mice daily for signs of toxicity, including body weight loss, changes in behavior, and other adverse effects.

  • Endpoint Analysis: At the end of the study, tissues such as bone marrow, spleen, and liver can be harvested for further analysis (e.g., histology, flow cytometry) to confirm leukemic infiltration and response to treatment.

References

Troubleshooting & Optimization

AMG 900 Technical Support Center: A Guide for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving AMG 900 for in vitro studies?

A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1] It is advisable to use anhydrous or high-purity DMSO, as the solvent is hygroscopic and absorbed water can reduce the solubility of the compound.

Q2: What is the solubility of this compound in DMSO?

A2: this compound is soluble in DMSO at various concentrations. Different suppliers report slightly different maximum concentrations, so it is always best to consult the product-specific datasheet. Generally, stock solutions of 10 mM can be prepared, often with gentle warming. Some sources indicate solubility of up to 50 mg/mL or even 100 mg/mL in fresh DMSO.

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, it is recommended to weigh the desired amount of this compound powder and add the calculated volume of DMSO to achieve the target concentration. For example, to make a 10 mM stock solution, you would dissolve 5.036 mg of this compound (Molecular Weight: 503.58 g/mol ) in 1 mL of DMSO. To aid dissolution, you can gently warm the solution and use an ultrasonic bath.

Q4: How should I store the this compound stock solution?

A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q5: What is the mechanism of action of this compound?

A5: this compound is a potent and selective pan-Aurora kinase inhibitor, targeting Aurora A, Aurora B, and Aurora C.[2] These kinases are crucial for proper cell division (mitosis). By inhibiting these kinases, this compound disrupts several mitotic processes, including centrosome separation, spindle assembly, and chromosome segregation. This leads to failed cell division, resulting in cells with multiple sets of chromosomes (polyploidy) and ultimately, programmed cell death (apoptosis).[3][4] A key downstream effect of Aurora B inhibition by this compound is the reduction of phosphorylation of histone H3 on serine 10.[4]

Troubleshooting Guide

Issue 1: this compound powder is not fully dissolving in DMSO.

  • Possible Cause: The concentration may be too high, or the DMSO may have absorbed moisture.

  • Solution:

    • Try gentle warming of the solution (e.g., in a 37°C water bath) and vortexing.

    • Use an ultrasonic bath to aid dissolution.[5]

    • Ensure you are using fresh, anhydrous DMSO.

    • If the issue persists, consider preparing a slightly lower concentration stock solution.

Issue 2: My this compound solution precipitates after being diluted in aqueous cell culture medium.

  • Possible Cause: this compound has low aqueous solubility, and the sudden change in solvent polarity can cause it to precipitate.

  • Solution:

    • Direct Dilution: Add the small volume of the concentrated this compound DMSO stock solution directly into the larger volume of cell culture medium while gently swirling or vortexing the medium. This rapid dispersal can help prevent localized high concentrations that lead to precipitation.

    • Stepwise Dilution is Not Recommended: Avoid making intermediate dilutions of the DMSO stock in aqueous buffers (like PBS) before the final dilution in the complete cell culture medium, as this often increases the likelihood of precipitation.

    • Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to minimize solvent-induced cytotoxicity and precipitation issues.[6][7] Most cell lines can tolerate up to 0.1% DMSO without significant effects.[6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Issue 3: I am observing unexpected or inconsistent results in my cell-based assays.

  • Possible Cause: This could be due to several factors, including incorrect dosage, degradation of the compound, or issues with the experimental setup.

  • Solution:

    • Confirm Concentration: Double-check your calculations for the stock solution and final dilutions.

    • Fresh Aliquots: Use a fresh aliquot of the this compound stock solution for each experiment to avoid issues from repeated freeze-thaw cycles.

    • Vehicle Control: Always run a parallel experiment with a vehicle control (cells treated with the same concentration of DMSO as the this compound-treated cells) to ensure that the observed effects are due to the compound and not the solvent.

    • Positive Control: If possible, include a positive control for the expected cellular phenotype (e.g., another known Aurora kinase inhibitor).

Quantitative Data Summary

ParameterValueReference
Molecular Weight 503.58 g/mol [1]
Solubility in DMSO Up to 10 mM (with gentle warming)
IC₅₀ Aurora A 5 nM
IC₅₀ Aurora B 4 nM
IC₅₀ Aurora C 1 nM
EC₅₀ (Cell Proliferation) 0.7 - 5.3 nM (in various tumor cell lines)

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Calibrated analytical balance

    • Vortex mixer

    • Ultrasonic water bath (optional)

    • Water bath at 37°C (optional)

  • Procedure:

    • Equilibrate the this compound vial and DMSO to room temperature.

    • In a sterile microcentrifuge tube, weigh out 5.036 mg of this compound.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the tube for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, place the tube in a 37°C water bath for 5-10 minutes, vortexing intermittently.

    • Alternatively, or in addition, place the tube in an ultrasonic water bath for 10-15 minutes.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Aliquot the stock solution into smaller, single-use volumes in sterile tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: In Vitro Cell Proliferation Assay

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • 10 mM this compound stock solution in DMSO

    • Cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®)

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of the 10 mM this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 100 nM). Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (e.g., 0.1%).

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired duration (e.g., 72 hours).

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader.

    • Calculate the cell viability as a percentage of the vehicle-treated control and determine the EC₅₀ value.

Signaling Pathway and Experimental Workflow Diagrams

AMG900_Signaling_Pathway cluster_mitosis Mitosis cluster_processes Cellular Processes cluster_outcomes Cellular Outcomes AuroraA Aurora A Centrosome_Separation Centrosome Separation AuroraA->Centrosome_Separation Spindle_Assembly Spindle Assembly AuroraA->Spindle_Assembly AuroraB Aurora B Chromosome_Segregation Chromosome Segregation AuroraB->Chromosome_Segregation HistoneH3_Phos Histone H3 Phosphorylation AuroraB->HistoneH3_Phos AuroraC Aurora C Polyploidy Polyploidy Centrosome_Separation->Polyploidy Spindle_Assembly->Polyploidy Chromosome_Segregation->Polyploidy Apoptosis Apoptosis Polyploidy->Apoptosis AMG900 This compound AMG900->AuroraA AMG900->AuroraB AMG900->AuroraC

Caption: this compound inhibits Aurora kinases, leading to mitotic disruption and apoptosis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO (Vortex/Sonicate/Warm) start->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -20°C / -80°C aliquot->store dilute Prepare Serial Dilutions in Culture Medium store->dilute seed Seed Cells in Plate seed->dilute treat Treat Cells dilute->treat incubate Incubate (e.g., 72h) treat->incubate viability Add Viability Reagent incubate->viability read Read Plate viability->read analyze Calculate EC₅₀ read->analyze

Caption: Workflow for preparing this compound and conducting a cell proliferation assay.

References

Optimizing AMG 900 concentration for maximum efficacy.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of AMG 900, a potent pan-Aurora kinase inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key efficacy data to ensure maximal success in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and highly selective ATP-competitive inhibitor of all three Aurora kinase family members: Aurora A, Aurora B, and Aurora C.[1][2] Its primary mechanism involves inhibiting the phosphorylation of key substrates involved in mitotic progression. Inhibition of Aurora A disrupts centrosome maturation and spindle assembly, while inhibition of Aurora B leads to silencing of the spindle assembly checkpoint (SAC), resulting in aborted cell division, polyploidy, and ultimately apoptosis or senescence.[3][4]

Q2: What is the typical effective concentration range for this compound in cell culture?

A2: this compound is highly potent and typically inhibits cell proliferation at low nanomolar concentrations. The EC50 values for cell proliferation generally range from 0.7 to 5.3 nM across a variety of tumor cell lines.[1][5] For inducing specific cellular effects like polyploidy or apoptosis, concentrations around 50 nM for 48 hours have been used effectively.[1][5]

Q3: My cells are showing resistance to other microtubule-targeting agents. Will this compound be effective?

A3: this compound has demonstrated significant activity in cell lines resistant to taxanes and other microtubule-targeting agents (MTAs).[4][5] This is because its mechanism of action is distinct from MTAs. While MTAs disrupt microtubule dynamics, this compound targets the Aurora kinases, which are critical for mitotic progression. It has also shown efficacy in cell lines with P-glycoprotein (P-gp) mediated drug efflux, a common mechanism of resistance to taxanes.[4]

Q4: What are the known biomarkers for sensitivity to this compound?

A4: Preclinical studies suggest that cancer cell lines with dysfunctional p53 (TP53 loss-of-function mutations) and low baseline protein levels of p21 are more likely to be highly sensitive to this compound.[6] In clinical studies for acute myeloid leukemia (AML), higher baseline expression of genes such as BIRC5, AURKA, TTK, CDC2, and CCNB1 was associated with a better response.[7]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Efficacy at Expected Concentrations Cell line specific insensitivity.Confirm the Aurora kinase expression levels in your cell line. Consider testing a broader range of concentrations and longer incubation times. Also, verify the p53 and p21 status of your cells, as this can influence sensitivity.[6]
Drug degradation.Prepare fresh stock solutions of this compound in DMSO and store them at -20°C or -80°C for long-term stability.[1] Avoid repeated freeze-thaw cycles.
High Variability Between Replicates Inconsistent cell seeding or drug concentration.Ensure uniform cell seeding density. Use calibrated pipettes and perform serial dilutions carefully to ensure accurate final drug concentrations.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Unexpected Cell Morphology or Off-Target Effects High drug concentration.While this compound is highly selective, very high concentrations may lead to off-target effects.[2] Perform a dose-response curve to identify the optimal concentration that inhibits Aurora kinases without causing significant off-target toxicity.
Contamination.Regularly check cell cultures for any signs of microbial contamination.
Difficulty in Detecting Apoptosis Insufficient incubation time or drug concentration.Increase the incubation time with this compound (e.g., up to 72 hours) and/or test higher concentrations to induce a more robust apoptotic response.
Apoptosis assay sensitivity.Use a combination of apoptosis assays (e.g., Annexin V/PI staining and caspase activity assays) to confirm the results.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound against Aurora Kinases

Aurora KinaseIC50 (nM)
Aurora A5
Aurora B4
Aurora C1
Data compiled from multiple sources.[1][2]

Table 2: Proliferation EC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeEC50 (nM)
HCT116Colon Carcinoma~2-3
HeLaCervical CancerNot specified
NCI-H460Lung Cancer~0.7-5.3
MDA-MB-231Breast Cancer~0.7-5.3
MES-SAUterine Sarcoma~0.7-5.3
HCT-15Colorectal Adenocarcinoma~0.7-5.3
769PRenal Cell Adenocarcinoma~0.7-5.3
SNU449Hepatocellular Carcinoma~0.7-5.3
EC50 values represent the concentration required to inhibit cell proliferation by 50%. Data is presented as a range based on multiple studies.[1][5]

Experimental Protocols

Cell Viability Assay (MTS Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (DMSO) and a no-cell control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Preparation: Prepare the MTS solution according to the manufacturer's instructions. Typically, this involves mixing the MTS reagent with an electron coupling reagent (e.g., PES).

  • MTS Addition: Add 20 µL of the prepared MTS solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis for Phospho-Histone H3
  • Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound for the specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis by Propidium Iodide (PI) Staining
  • Cell Treatment and Harvesting: Treat cells with this compound for the desired duration. Harvest the cells by trypsinization and collect them by centrifugation.

  • Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining by PI. Incubate for 30 minutes at 37°C.[8][9]

  • PI Staining: Add propidium iodide staining solution to the cells.

  • Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Collect data from at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution based on the DNA content histogram. This will allow you to quantify the percentage of cells in the G1, S, and G2/M phases, as well as identify polyploid populations (>4N DNA content).[6][8]

Visualizations

AMG900_Signaling_Pathway cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Anaphase Anaphase Telophase Telophase Aurora_A Aurora A Centrosome_Maturation Centrosome_Maturation Aurora_A->Centrosome_Maturation Promotes Spindle_Assembly Spindle_Assembly Aurora_A->Spindle_Assembly Promotes Inhibition_of_Aurora_A Defective Spindle Assembly Aurora_B Aurora B Spindle_Assembly_Checkpoint Spindle_Assembly_Checkpoint Aurora_B->Spindle_Assembly_Checkpoint Activates Inhibition_of_Aurora_B SAC Silencing AMG900 AMG900 AMG900->Aurora_A Inhibits AMG900->Aurora_B Inhibits Anaphase_Inhibition Anaphase_Inhibition Spindle_Assembly_Checkpoint->Anaphase_Inhibition Leads to Mitotic_Arrest_Bypass Mitotic Arrest Bypass Inhibition_of_Aurora_B->Mitotic_Arrest_Bypass Polyploidy Polyploidy Mitotic_Arrest_Bypass->Polyploidy Apoptosis Apoptosis Polyploidy->Apoptosis

Caption: this compound inhibits Aurora A and B, leading to mitotic defects and cell death.

Experimental_Workflow_Cell_Viability start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation drug_treatment Treat with this compound (Serial Dilutions) overnight_incubation->drug_treatment incubation_48_72h Incubate 48-72h drug_treatment->incubation_48_72h add_mts Add MTS Reagent incubation_48_72h->add_mts incubation_1_4h Incubate 1-4h add_mts->incubation_1_4h read_absorbance Read Absorbance (490 nm) incubation_1_4h->read_absorbance analyze_data Analyze Data (% Viability) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for assessing cell viability after this compound treatment.

Caption: Troubleshooting logic for low this compound efficacy.

References

AMG 900 stability in cell culture media over time.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of AMG 900, a potent pan-Aurora kinase inhibitor. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a highly selective and potent small molecule inhibitor of Aurora kinases A, B, and C.[1] These kinases are crucial regulators of cell division (mitosis), and their inhibition by this compound leads to defects in mitotic progression, such as improper chromosome alignment and segregation.[2][3] This disruption of mitosis ultimately results in cell cycle arrest, polyploidy (cells with more than the normal number of chromosome sets), and apoptosis (programmed cell death).[2][4]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For long-term stability, it is recommended to store stock solutions of this compound at -20°C for up to one year or at -80°C for up to two years. To minimize degradation due to repeated freeze-thaw cycles, it is advisable to prepare small aliquots of the stock solution.

Q3: In which solvent should I dissolve this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is crucial to ensure that the final concentration of DMSO in the media is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q4: I am not observing the expected anti-proliferative effects of this compound in my cell line. What could be the reason?

A4: There are several potential reasons for a lack of efficacy. Firstly, verify the integrity and purity of your this compound stock through analytical methods like HPLC. Secondly, ensure that the compound is fully dissolved and has not precipitated out of solution in your final culture media. Another possibility is that your cell line may have intrinsic or acquired resistance mechanisms. Finally, the stability of this compound in your specific cell culture media and conditions over the duration of your experiment might be a factor. It is recommended to perform a stability assessment as detailed in the experimental protocols section.

Stability of this compound in Cell Culture Media

Experimental Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a method to quantify the concentration of this compound in cell culture media over time using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the percentage of this compound remaining in complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS) at various time points under standard cell culture conditions (37°C, 5% CO2).

Materials:

  • This compound

  • Cell culture medium (e.g., RPMI-1640, DMEM)

  • Fetal Bovine Serum (FBS)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid or Trifluoroacetic acid (TFA)

  • Microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

Methodology:

  • Preparation of this compound Spiked Media:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare your complete cell culture medium (e.g., RPMI-1640 + 10% FBS).

    • Spike the complete medium with the this compound stock solution to a final concentration relevant to your experiments (e.g., 1 µM). Ensure the final DMSO concentration is non-toxic (e.g., ≤ 0.1%).

    • Prepare a sufficient volume for all time points and replicates.

  • Incubation:

    • Aliquot the this compound-spiked media into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

    • Place the tubes in a 37°C, 5% CO2 incubator. The 0-hour time point should be processed immediately.

  • Sample Preparation for HPLC Analysis (for each time point):

    • At each designated time point, remove the corresponding tubes from the incubator.

    • To precipitate proteins, add 2 volumes of cold acetonitrile to 1 volume of the media sample.

    • Vortex thoroughly and incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube for HPLC analysis.

  • HPLC Analysis:

    • Set up an appropriate HPLC method. A reverse-phase C18 column is a common choice for small molecule analysis.

    • The mobile phase will likely consist of a gradient of water and acetonitrile with an acid modifier like formic acid or TFA (e.g., 0.1%).

    • Inject the prepared supernatant onto the HPLC system.

    • Monitor the elution of this compound using a UV detector at a wavelength where the compound has maximum absorbance.

    • Generate a standard curve by injecting known concentrations of this compound to quantify the amount in your samples.

  • Data Analysis:

    • Determine the concentration of this compound at each time point using the standard curve.

    • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

    • Plot the percentage of this compound remaining versus time.

Data Presentation

The quantitative data obtained from the stability experiment should be summarized in a clear and structured table for easy comparison.

Table 1: Stability of this compound in Cell Culture Media at 37°C

Time (hours)Media TypeInitial Concentration (µM)Remaining this compound (%) - Replicate 1Remaining this compound (%) - Replicate 2Remaining this compound (%) - Replicate 3Average Remaining this compound (%)Standard Deviation
0RPMI + 10% FBS11001001001000
2RPMI + 10% FBS1DataDataDataDataData
4RPMI + 10% FBS1DataDataDataDataData
8RPMI + 10% FBS1DataDataDataDataData
24RPMI + 10% FBS1DataDataDataDataData
48RPMI + 10% FBS1DataDataDataDataData
72RPMI + 10% FBS1DataDataDataDataData
0DMEM + 10% FBS11001001001000
2DMEM + 10% FBS1DataDataDataDataData
4DMEM + 10% FBS1DataDataDataDataData
8DMEM + 10% FBS1DataDataDataDataData
24DMEM + 10% FBS1DataDataDataDataData
48DMEM + 10% FBS1DataDataDataDataData
72DMEM + 10% FBS1DataDataDataDataData

*Data to be filled in by the researcher based on experimental results.

Troubleshooting Guide

Issue 1: High variability between replicates in the stability assay.

  • Possible Cause: Inconsistent sample preparation, particularly during the protein precipitation step.

  • Troubleshooting Steps:

    • Ensure precise and consistent pipetting of acetonitrile.

    • Vortex all samples for the same duration to ensure thorough mixing.

    • Ensure complete protein precipitation by allowing sufficient incubation time at -20°C.

    • Be careful not to disturb the protein pellet when collecting the supernatant.

Issue 2: No peak or a very small peak for this compound is detected by HPLC, even at the 0-hour time point.

  • Possible Cause:

    • Poor solubility of this compound in the culture medium.

    • Adsorption of the compound to the plasticware.

    • Incorrect HPLC method parameters.

  • Troubleshooting Steps:

    • Visually inspect the spiked media for any signs of precipitation. Consider using a lower concentration or a different formulation if solubility is an issue.

    • Use low-binding microcentrifuge tubes.

    • Verify the HPLC method, including the wavelength of the UV detector and the gradient conditions, using a known standard of this compound.

Issue 3: Rapid loss of this compound in the first few hours.

  • Possible Cause:

    • Chemical instability in the media.

    • Binding to serum proteins, making it unavailable for detection.

  • Troubleshooting Steps:

    • Run a parallel experiment in media without serum to assess the contribution of serum components to the degradation.

    • Investigate the composition of the media for components that might react with this compound.

Visualizations

Signaling Pathway

AMG900_Signaling_Pathway cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Anaphase Anaphase Telophase Telophase AMG_900 This compound Aurora_A Aurora A Kinase AMG_900->Aurora_A inhibits Aurora_B Aurora B Kinase AMG_900->Aurora_B inhibits Aurora_C Aurora C Kinase AMG_900->Aurora_C inhibits Centrosome_Maturation Centrosome Maturation & Spindle Assembly Aurora_A->Centrosome_Maturation Chromosome_Condensation Chromosome Condensation Aurora_B->Chromosome_Condensation Kinetochore_Microtubule Kinetochore-Microtubule Attachment Aurora_B->Kinetochore_Microtubule Cytokinesis Cytokinesis Aurora_B->Cytokinesis Mitotic_Arrest Mitotic Arrest Centrosome_Maturation->Mitotic_Arrest Chromosome_Condensation->Mitotic_Arrest Kinetochore_Microtubule->Mitotic_Arrest Cytokinesis->Mitotic_Arrest Polyploidy Polyploidy Mitotic_Arrest->Polyploidy Apoptosis Apoptosis Polyploidy->Apoptosis

Caption: this compound inhibits Aurora kinases, leading to mitotic disruption and apoptosis.

Experimental Workflow

Stability_Workflow Start Start Prepare_Media Prepare this compound-spiked cell culture media Start->Prepare_Media Incubate Incubate at 37°C, 5% CO2 for 0, 2, 4, 8, 24, 48, 72h Prepare_Media->Incubate Sample_Collection Collect samples at each time point Incubate->Sample_Collection Protein_Precipitation Protein Precipitation (Acetonitrile) Sample_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection HPLC_Analysis HPLC Analysis Supernatant_Collection->HPLC_Analysis Data_Analysis Data Analysis & Quantification HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for assessing this compound stability in cell culture media.

References

Technical Support Center: Interpreting Off-Target Effects in AMG 900 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret potential off-target effects in experiments involving AMG 900, a potent pan-Aurora kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, ATP-competitive, small-molecule inhibitor of all three Aurora kinase family members: Aurora A, Aurora B, and Aurora C.[1][2][3] Its primary on-target effect is the disruption of mitosis by inhibiting the functions of these kinases, which are essential for processes such as centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1][4] This typically leads to failed cell division, endoreduplication, polyploidy, and ultimately apoptosis or senescence in cancer cells.[5][6] A key biomarker for this compound's on-target activity is the inhibition of phosphorylation of Histone H3 at Serine 10 (p-Histone H3), a direct substrate of Aurora B.[5][6]

Q2: What are the known off-targets of this compound?

While this compound is highly selective for Aurora kinases, it has been shown to inhibit other kinases at higher concentrations. The most well-characterized off-targets include p38α (p38 MAPK), TYK2 (Tyrosine Kinase 2), DDR1 and DDR2 (Discoidin Domain Receptors 1 and 2), and LTK (Leukocyte Tyrosine Kinase).[3][5] Understanding the potential for engagement of these off-targets is crucial for accurately interpreting experimental results, especially when using this compound at concentrations significantly above its IC50 for Aurora kinases.

Q3: What is the typical cellular phenotype observed with on-target this compound activity?

The hallmark cellular response to on-target this compound activity is a disruption of mitosis.[6] This manifests as:

  • Inhibition of Histone H3 phosphorylation (Ser10): A direct and rapid indicator of Aurora B inhibition.[5][6]

  • Endoreduplication and Polyploidy: Cells bypass mitotic arrest and re-replicate their DNA, leading to cells with >4N DNA content.[5]

  • Apoptosis: Following the induction of polyploidy, many cancer cell lines undergo programmed cell death.

  • Inhibition of cell proliferation and colony formation: The ultimate outcome of mitotic disruption and apoptosis is a reduction in cell viability and long-term proliferative capacity.[5]

Q4: How can I differentiate between on-target and off-target effects in my experiments?

Distinguishing between on-target and off-target effects is a critical aspect of working with any kinase inhibitor. Here are several strategies:

  • Dose-response analysis: On-target effects should occur at concentrations consistent with the IC50/EC50 values for Aurora kinase inhibition (typically low nanomolar for this compound). Off-target effects will likely require higher concentrations.

  • Use of a structurally unrelated pan-Aurora kinase inhibitor: If a different pan-Aurora kinase inhibitor with a distinct off-target profile recapitulates the observed phenotype, it is more likely to be an on-target effect.

  • Rescue experiments: If possible, overexpressing a drug-resistant mutant of an Aurora kinase should rescue the on-target phenotype but not the off-target effects.

  • Direct target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that this compound is binding to Aurora kinases at the concentrations used in your cellular assays.

  • Phenocopying with siRNA/shRNA: Silencing the expression of the intended targets (Aurora kinases) or the suspected off-targets with RNA interference can help to mimic and thus identify the responsible kinase for a given phenotype.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound experiments and provides guidance on how to interpret and troubleshoot these observations.

Issue 1: I observe a decrease in cell viability, but no significant increase in polyploidy.

  • Possible Cause 1 (Off-target effect): At higher concentrations, this compound can inhibit pro-survival kinases like p38α. Inhibition of p38α can lead to apoptosis through pathways independent of mitotic catastrophe.

  • Troubleshooting Steps:

    • Confirm dose: Ensure you are working within the low nanomolar range where this compound is most selective for Aurora kinases.

    • Assess p38 pathway: Perform a western blot to check the phosphorylation status of downstream targets of p38, such as MK2 or HSP27. A decrease in the phosphorylation of these targets could indicate p38α inhibition.

    • Compare with other Aurora kinase inhibitors: Treat cells with a structurally different pan-Aurora kinase inhibitor to see if the same phenotype is observed.

  • Possible Cause 2 (Cell line-specific response): Some cell lines may be more prone to rapid apoptosis following mitotic slippage, before significant polyploidy can be detected.

  • Troubleshooting Steps:

    • Time-course experiment: Analyze cells at earlier time points after this compound treatment to detect transient polyploidy.

    • Apoptosis inhibition: Co-treat with a pan-caspase inhibitor (like Z-VAD-FMK) to see if this allows for the accumulation of polyploid cells.

Issue 2: I see an increase in polyploidy, but my cells are not undergoing apoptosis.

  • Possible Cause 1 (On-target effect leading to senescence): In some cellular contexts, particularly in cells with functional p53, the induction of polyploidy can lead to a stable cell cycle arrest known as senescence, rather than apoptosis.

  • Troubleshooting Steps:

    • Assess senescence markers: Perform assays for senescence-associated β-galactosidase activity or check for the expression of senescence markers like p21.

    • Long-term culture: Continue to culture the cells for an extended period to see if they remain viable but non-proliferative.

  • Possible Cause 2 (Dysfunctional apoptotic machinery): The cell line you are using may have defects in apoptotic signaling pathways downstream of mitotic catastrophe.

  • Troubleshooting Steps:

    • Profile apoptotic proteins: Use western blotting to check the expression levels of key apoptotic proteins like Bax, Bak, and caspases.

    • Use a positive control for apoptosis: Treat the cells with a known apoptosis inducer (e.g., staurosporine) to confirm that the apoptotic machinery is functional.

Issue 3: I am not observing a decrease in phospho-Histone H3 (Ser10) levels after this compound treatment, but I still see a phenotype.

  • Possible Cause 1 (Experimental artifact in Western blotting): The detection of histone modifications can be technically challenging.

  • Troubleshooting Steps:

    • Optimize western blot protocol: Ensure you are using a validated antibody for p-Histone H3 (Ser10) and that your lysis and blotting conditions are appropriate for histone extraction and detection. Use a positive control, such as cells arrested in mitosis with nocodazole.

    • Use an alternative detection method: Consider using immunofluorescence or flow cytometry to assess p-Histone H3 levels on a single-cell basis.

  • Possible Cause 2 (Off-target effect): The observed phenotype may be due to the inhibition of an off-target kinase that is more sensitive to this compound than Aurora B in your specific cell line or experimental conditions.

  • Troubleshooting Steps:

    • Perform a dose-response curve: Determine the EC50 for your observed phenotype and compare it to the known IC50 of this compound for Aurora B and its off-targets.

    • Investigate off-target pathways: As described in Issue 1, assess the activity of pathways downstream of known off-targets like p38α or TYK2.

Quantitative Data

Table 1: In Vitro Potency of this compound Against On-Target and Key Off-Target Kinases

Kinase TargetIC50 (nM)Reference(s)
On-Targets
Aurora A5[1][2][3]
Aurora B4[1][2][3]
Aurora C1[1][2][3]
Key Off-Targets
p38α53[1]
TYK2>10-fold selective vs Aurora kinases[3]
DDR1Kd < 50[5]
DDR2Kd < 50[5]
LTKKd < 50[5]

Table 2: Cellular Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeEC50 (Cell Proliferation, nM)Reference(s)
HCT116Colon Carcinoma0.7 - 5.3[5]
HeLaCervical Cancer0.7 - 5.3[5]
PC3Prostate Cancer0.7 - 5.3[5]
MDA-MB-231Breast Cancer0.7 - 5.3[5]
HCT-15 (Paclitaxel-resistant)Colon Carcinoma0.7 - 5.3[5]
MES-SA-Dx5 (Paclitaxel-resistant)Uterine Sarcoma0.7 - 5.3[5]

Experimental Protocols

1. Western Blotting for Phospho-Histone H3 (Ser10)

This protocol is designed to assess the on-target activity of this compound by measuring the phosphorylation of a direct Aurora B substrate.

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with various concentrations of this compound (e.g., 0, 1, 10, 100 nM) for the desired time (e.g., 1-6 hours). Include a positive control of cells treated with a mitotic blocker like nocodazole (100 ng/mL for 16 hours).

  • Lysis: Wash cells with ice-cold PBS. Lyse cells directly in 1X Laemmli sample buffer and sonicate briefly to shear DNA and reduce viscosity.

  • Protein Quantification: Perform a BCA protein assay to determine protein concentration.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Normalization: Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

2. Flow Cytometry for Cell Cycle and Polyploidy Analysis

This protocol allows for the quantification of cells in different phases of the cell cycle and the detection of polyploidy induced by this compound.

  • Cell Treatment: Treat cells with this compound (e.g., 0, 10, 50, 200 nM) for 24-72 hours.

  • Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium iodide or DAPI) and RNase A (to prevent staining of double-stranded RNA).

  • Data Acquisition: Analyze the stained cells on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in G1, S, and G2/M phases, as well as the percentage of polyploid cells (>4N DNA content).

3. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct binding of this compound to its target proteins within a cellular environment.

  • Cell Treatment: Treat intact cells with this compound at the desired concentration (e.g., 1 µM) or with a vehicle control (DMSO) for 1-2 hours.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of the target of interest (e.g., Aurora A, Aurora B) by western blotting. A stabilized protein will remain in the soluble fraction at higher temperatures in the presence of the binding ligand.

Visualizations

Signaling Pathways

AMG900_On_Target_Pathway AMG900 This compound Aurora_A Aurora A AMG900->Aurora_A inhibition Aurora_B Aurora B AMG900->Aurora_B inhibition Centrosome_Maturation Centrosome Maturation & Spindle Assembly Aurora_A->Centrosome_Maturation Histone_H3 Histone H3 Aurora_B->Histone_H3 phosphorylates Cytokinesis Cytokinesis Aurora_B->Cytokinesis Polyploidy_Apoptosis Polyploidy & Apoptosis Centrosome_Maturation->Polyploidy_Apoptosis Chromosome_Segregation Chromosome Segregation Histone_H3->Chromosome_Segregation Chromosome_Segregation->Polyploidy_Apoptosis Cytokinesis->Polyploidy_Apoptosis

Caption: On-target signaling pathway of this compound.

AMG900_Off_Target_Pathways AMG900 This compound (High Concentration) p38a p38α AMG900->p38a inhibition TYK2 TYK2 AMG900->TYK2 inhibition DDR1_2 DDR1/2 AMG900->DDR1_2 inhibition p38_downstream Inflammation, Apoptosis, Cell Cycle p38a->p38_downstream TYK2_downstream Cytokine Signaling (e.g., IL-12, IL-23, IFN) TYK2->TYK2_downstream DDR_downstream Cell Adhesion, Migration, Matrix Remodeling DDR1_2->DDR_downstream

Caption: Potential off-target signaling pathways of this compound.

Experimental Workflows

Troubleshooting_Workflow Start Unexpected Phenotype Observed Dose_Response Perform Dose-Response Curve for Phenotype Start->Dose_Response Compare_IC50 Compare EC50 of Phenotype to known IC50s Dose_Response->Compare_IC50 On_Target Likely On-Target (Aurora Kinase-mediated) Compare_IC50->On_Target EC50 in low nM range Off_Target Potential Off-Target Effect Compare_IC50->Off_Target EC50 significantly higher CETSA Confirm Target Engagement with CETSA On_Target->CETSA Investigate_Off_Target Investigate Specific Off-Target Pathways (p38, TYK2, etc.) Off_Target->Investigate_Off_Target Investigate_Off_Target->CETSA

Caption: Troubleshooting workflow for unexpected phenotypes.

Logical Relationships

On_vs_Off_Target_Logic Phenotype Observed Phenotype Low_Conc Low [this compound] (matches Aurora IC50) Phenotype->Low_Conc High_Conc High [this compound] (>> Aurora IC50) Phenotype->High_Conc p_H3_down p-Histone H3 Decreased Low_Conc->p_H3_down Conclusion_On_Target Conclusion: Likely On-Target Low_Conc->Conclusion_On_Target p_H3_no_change p-Histone H3 No Change High_Conc->p_H3_no_change Conclusion_Off_Target Conclusion: Likely Off-Target High_Conc->Conclusion_Off_Target p_H3_down->Conclusion_On_Target p_H3_no_change->Conclusion_Off_Target

Caption: Logic for distinguishing on- vs. off-target effects.

References

Navigating AMG 900-Associated Toxicities in Animal Models: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing toxicities associated with the pan-Aurora kinase inhibitor, AMG 900, in preclinical animal models. This resource offers troubleshooting advice and frequently asked questions to facilitate smoother experimental workflows and ensure the welfare of research animals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Aurora kinases A, B, and C.[1][2] These kinases are critical for proper cell division (mitosis). By inhibiting these kinases, this compound disrupts the mitotic process, leading to aborted cell division and subsequent cell death (apoptosis) in rapidly proliferating cells, such as cancer cells.[1][2]

Q2: What are the expected "on-target" toxicities of this compound in animal models?

A2: Due to its mechanism of action on proliferating cells, the most common "on-target" toxicities affect tissues with high cell turnover. In animal models, these primarily include:

  • Hematological Toxicities: Neutropenia (a decrease in neutrophils) and thrombocytopenia (a decrease in platelets) are the most significant dose-limiting toxicities. This is due to the inhibition of Aurora kinases in hematopoietic progenitor cells in the bone marrow.

  • Transient Body Weight Loss: A temporary decrease in body weight is often observed in mice treated with efficacious doses of this compound.[3]

Q3: How does the mechanism of this compound lead to hematological toxicity?

A3: Aurora kinases are essential for the proper division of hematopoietic stem and progenitor cells in the bone marrow, which are responsible for producing all blood cells, including neutrophils and platelets. By inhibiting these kinases, this compound disrupts the production of these crucial immune cells, leading to a temporary decrease in their circulating numbers.

Troubleshooting Guide: Managing Common Toxicities

Issue 1: Severe Neutropenia Observed in a Mouse Xenograft Study

Symptoms:

  • Significantly reduced absolute neutrophil count (ANC) in peripheral blood samples.

  • Increased susceptibility to infections in the animal colony.

Potential Cause:

  • The administered dose of this compound is causing a high degree of myelosuppression, which is an expected on-target effect.

Troubleshooting Steps:

  • Dose Adjustment: Consider reducing the dose of this compound. Efficacy has been observed at various dose levels, and finding the optimal therapeutic window is key. Preclinical studies have explored doses ranging from 3 mg/kg to 22 mg/kg with different scheduling.[1][4]

  • Supportive Care with G-CSF: The administration of Granulocyte Colony-Stimulating Factor (G-CSF) is the standard approach to mitigate neutropenia. G-CSF stimulates the bone marrow to produce more neutrophils, thereby shortening the duration and severity of neutropenia.

    • Prophylactic G-CSF: Administering G-CSF prophylactically can help prevent severe drops in neutrophil counts. A study in mice showed that prophylactic administration of PEGylated-G-CSF (SD/02) shortened the duration of this compound-induced neutropenia.[3]

Issue 2: Significant Body Weight Loss in Treated Animals

Symptoms:

  • A transient loss of body weight between 0-10% is expected at efficacious doses.[3] Weight loss exceeding 15-20% may be a sign of excessive toxicity.

Potential Cause:

  • The dose of this compound may be too high for the specific animal strain or model.

  • Gastrointestinal effects, although less commonly reported as a primary toxicity, could contribute to reduced food and water intake.

Troubleshooting Steps:

  • Dose and Schedule Evaluation: Re-evaluate the dosing regimen. An intermittent dosing schedule (e.g., twice daily for two consecutive days per week) may be better tolerated than a continuous daily schedule.[1]

  • Supportive Care: Ensure easy access to food and water. Consider providing nutritional supplements if necessary.

  • Monitor Animal Welfare: Closely monitor the animals for other signs of distress. If significant weight loss persists or is accompanied by other adverse clinical signs, dose reduction or cessation should be considered.

Quantitative Data on this compound Activity and Toxicity

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro and In Vivo Efficacy of this compound

ParameterCell Line/ModelResult
IC50 (Aurora A) Enzyme Assay5 nM
IC50 (Aurora B) Enzyme Assay4 nM
IC50 (Aurora C) Enzyme Assay1 nM
EC50 (Cell Proliferation) Panel of 26 Tumor Cell Lines0.7 - 5.3 nM[1]
Tumor Growth Inhibition HCT116 XenograftSignificant, dose-dependent inhibition[2]
Effective Dose (Tumor Growth Inhibition of 50-97%) Various Xenograft Models3 mg/kg (b.i.d., daily) or 15 mg/kg (b.i.d., 2 days/week)[1][3]
Effective Dose (AML Xenograft) MOLM-13 Xenograft12.6 mg/kg (daily for 7 days) or 22 mg/kg (daily for 4 days)[4]

Table 2: Dose-Dependent Inhibition of p-Histone H3 in COLO 205 Xenografts

This compound Dose (mg/kg)Tissuep-Histone H3 Inhibition
3.75TumorDose-dependent[5]
7.5TumorDose-dependent[5]
15TumorDose-dependent[5]
3.75Bone MarrowDose-dependent[5]
7.5Bone MarrowDose-dependent[5]
15Bone MarrowDose-dependent[5]
15SkinSignificant Suppression[5]

Table 3: Dose-Limiting Toxicities of this compound in a Phase 1 Human Study (for reference)

This compound Dose (mg/day)G-CSF SupportDose-Limiting Toxicity (DLT)
24NoGrade 4 Neutropenia (>7 days)
30NoGrade 4 Thrombocytopenia (>7 days), Grade 4 Neutropenia (>7 days)
25 No Maximum Tolerated Dose (MTD)
50YesGrade 4 Thrombocytopenia, Grade 3 Fatigue
40 Yes Recommended Phase 2 Dose

Experimental Protocols

Protocol 1: Monitoring Hematological Toxicity in Mice

Objective: To assess the impact of this compound on peripheral blood counts.

Materials:

  • EDTA-coated micro-hematocrit tubes or other anticoagulant-coated tubes for blood collection.

  • Automated hematology analyzer.

  • Mice undergoing treatment with this compound.

Procedure:

  • Blood Collection: Collect approximately 50-100 µL of blood via retro-orbital or submandibular bleeding at baseline (before treatment) and at regular intervals during and after treatment (e.g., weekly).

  • Complete Blood Count (CBC): Perform a CBC analysis to determine the absolute counts of neutrophils, platelets, lymphocytes, and red blood cells.

  • Data Analysis: Compare the blood counts of the this compound-treated groups to the vehicle-treated control group. A significant decrease in neutrophils and platelets is the expected finding.

Protocol 2: Administration of G-CSF for Neutropenia

Objective: To mitigate this compound-induced neutropenia.

Materials:

  • Recombinant murine G-CSF or PEGylated G-CSF.

  • Sterile saline for dilution.

  • Syringes and needles for subcutaneous injection.

Procedure:

  • G-CSF Preparation: Reconstitute and dilute G-CSF according to the manufacturer's instructions. A typical dose for mice is in the range of 100-250 µg/kg.

  • Administration: Administer G-CSF via subcutaneous injection.

  • Timing:

    • Prophylactic: Begin G-CSF administration 24 hours after the first dose of this compound and continue as per the study design.

    • Therapeutic: Initiate G-CSF administration when neutrophil counts drop below a predetermined threshold.

  • Monitoring: Continue to monitor neutrophil counts to assess the efficacy of G-CSF treatment.

Visualizations

Below are diagrams illustrating key concepts related to this compound's mechanism and the management of its toxicity.

AMG900_Mechanism cluster_mitosis Mitosis cluster_inhibition This compound Action cluster_outcome Cellular Outcome Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis AMG900 This compound Aurora_Kinases Aurora Kinases (A, B, C) AMG900->Aurora_Kinases inhibits Aurora_Kinases->Metaphase Aurora_Kinases->Anaphase Aborted_Mitosis Aborted Mitosis Apoptosis Apoptosis (Cell Death) Aborted_Mitosis->Apoptosis

Caption: Mechanism of action of this compound in inducing apoptosis.

Toxicity_Management_Workflow cluster_experiment Experimental Workflow cluster_decision Decision Point cluster_intervention Intervention cluster_no_intervention No Intervention Start Start Experiment (this compound Administration) Monitor Monitor Animal (Weight, Clinical Signs) Start->Monitor Blood_Draw Weekly Blood Draw Monitor->Blood_Draw CBC Complete Blood Count Blood_Draw->CBC Neutropenia_Check Severe Neutropenia? CBC->Neutropenia_Check GCSF Administer G-CSF Neutropenia_Check->GCSF Yes Continue_Study Continue Study Protocol Neutropenia_Check->Continue_Study No Continue_Monitoring Continue Monitoring GCSF->Continue_Monitoring Continue_Study->Monitor

Caption: Workflow for managing this compound-induced neutropenia.

References

Variability in cell line sensitivity to AMG 900.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for AMG 900. This guide provides troubleshooting advice and answers to frequently asked questions regarding the variability in cell line sensitivity to this compound, a potent pan-Aurora kinase inhibitor.

Frequently Asked Questions (FAQs) - General

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent, orally bioavailable, and highly selective small-molecule inhibitor of all three Aurora kinases: Aurora A, B, and C.[1][2] Its primary mechanism involves the inhibition of Aurora B kinase activity, which is crucial for proper chromosome segregation and cell division.[2] This inhibition disrupts the mitotic spindle checkpoint, leading to a premature exit from mitosis without cell division (a process called mitotic slippage).[2][3] The resulting cells become polyploid (containing more than the normal number of chromosome sets) and ultimately undergo apoptosis or senescence.[3][4] Unlike microtubule-targeting agents like taxanes, which cause prolonged mitotic arrest, this compound's action results in an aborted cell division.[2]

Q2: What is the typical effective concentration range for this compound in vitro?

A2: this compound is highly potent and typically inhibits cell proliferation at low nanomolar concentrations. In a panel of 26 different tumor cell lines, the EC₅₀ values for cell proliferation inhibition ranged from 0.7 to 5.3 nmol/L.[5][6] Inhibition of the direct downstream target of Aurora B, phospho-histone H3 (p-histone H3), occurs with IC₅₀ values typically between 2 and 3 nmol/L.[5][6]

FAQs - Variability in Cell Line Sensitivity

Q3: Why do some of my cell lines show higher sensitivity to this compound than others?

A3: The variability in sensitivity to this compound can be attributed to several factors, most notably the genetic background of the cell line, particularly the status of the p53 tumor suppressor pathway.

  • p53 and p21 Status: Cell lines with loss-of-function mutations in the TP53 gene and those with low baseline protein expression of the cyclin-dependent kinase inhibitor p21 are significantly more likely to be highly sensitive to this compound.[7][8][9] In cell lines with wild-type p53, this compound treatment can induce p53 and p21 expression, potentially leading to a post-mitotic arrest and reduced lethality.[7][8] In contrast, p53-dysfunctional cells are often unable to mount this protective response and proceed to apoptosis more readily following mitotic errors.[7][10]

  • AURKA Amplification: A weak association has been observed between the amplification of the Aurora Kinase A gene (AURKA) and increased sensitivity to this compound, although this is not considered a strong predictor.[7][8]

  • Gene Expression Profile: In acute myeloid leukemia (AML) cell lines, higher baseline expression of certain pathway-related genes (such as BIRC5, AURKA, TTK, CDC2, and CCNB1) has been associated with a greater likelihood of response.[11]

Q4: Is this compound effective against multidrug-resistant (MDR) cell lines?

A4: Yes, a key feature of this compound is its potent activity in cell lines that exhibit resistance to other anticancer drugs, including taxanes (e.g., paclitaxel) and even other Aurora kinase inhibitors.[2][6] This is because this compound is not a substrate for common drug efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are often responsible for MDR phenotypes.[5][4][6] Therefore, its potency remains high irrespective of P-gp or BCRP expression status.[5][6]

Q5: Can mutations in Aurora kinases themselves affect sensitivity to this compound?

A5: this compound has demonstrated effectiveness even in contexts where resistance to other Aurora kinase inhibitors has developed. For example, it is active in an HCT116 variant cell line that harbors a W221L mutation in the Aurora B kinase, which confers resistance to the inhibitor AZD1152.[1][2] This suggests this compound can overcome at least some forms of target-mediated resistance.

Troubleshooting Guide

Issue: My cell line is less sensitive to this compound than expected based on published data.

  • Potential Cause 1: Cell Line Integrity and Genetic Drift.

    • Troubleshooting Step: Cell lines can exhibit genetic drift over time and with increasing passage number, leading to altered phenotypes.[12] Verify the identity of your cell line via short tandem repeat (STR) profiling. If possible, use low-passage cells obtained from a reputable cell bank.

    • Recommendation: Check the p53 status of your specific cell line strain, as this is a key determinant of sensitivity.[7][8]

  • Potential Cause 2: Experimental Conditions.

    • Troubleshooting Step: Ensure the this compound compound is properly dissolved and stored to maintain its activity. Review your treatment duration and endpoint measurement. For proliferation assays, a 72-hour endpoint (e.g., 24-hour treatment followed by a 48-hour washout period) has been used effectively.[6]

    • Recommendation: Perform a dose-response curve to determine the EC₅₀ value for your specific experimental setup rather than relying on a single concentration.

Issue: I am observing high levels of polyploidy but low levels of cell death.

  • Potential Cause: Functional p53/p21 Pathway.

    • Troubleshooting Step: This phenotype is consistent with the response of cells that have a functional p53 pathway.[7][13] Inhibition of Aurora B leads to polyploidy, but functional p53 can induce a post-mitotic G1 arrest via p21, preventing immediate entry into subsequent, lethal cell cycles.[7][13]

    • Recommendation: Measure the protein levels of p53 and p21 by Western blot before and after treatment. You would expect to see an induction in p53-wild-type cells.[7][8] The primary outcome in these cells may be senescence rather than apoptosis.[10]

Issue: My results are inconsistent across experiments.

  • Potential Cause: Assay Variability.

    • Troubleshooting Step: Ensure cell seeding density is consistent, as this can affect growth rates and drug response. For endpoint assays like Western blotting or flow cytometry, ensure that cells are harvested at a consistent time point after treatment.

    • Recommendation: Include positive and negative control cell lines in your experiments. A known sensitive, p53-mutant line (e.g., MDA-MB-231) and a potentially less sensitive, p53-wild-type line (e.g., HCT116) can help benchmark your results.[6][7]

Quantitative Data Summary

Table 1: Proliferation Inhibition (EC₅₀) of this compound in Various Tumor Cell Lines
Cell LineTumor TypeProliferation EC₅₀ (nmol/L)Reference
HCT-15Colon0.7[5][6]
PC3Prostate~1.0[6]
HCT116Colon~1.5[6]
MES-SA-Dx5Uterine (Paclitaxel-Resistant)~2.0[5][6]
769PRenal~3.0[5][6]
SNU449Liver~4.0[5][6]
Range (26 lines) Various 0.7 - 5.3 [5][6]
Table 2: Mechanistic Inhibition (IC₅₀/EC₅₀) of this compound
AssayCell Line(s)Potency (nmol/L)NotesReference
Aurora A Kinase Activity (IC₅₀)Recombinant Enzyme5HTRF Assay[1][5]
Aurora B Kinase Activity (IC₅₀)Recombinant Enzyme4HTRF Assay[1][5]
Aurora C Kinase Activity (IC₅₀)Recombinant Enzyme1HTRF Assay[1][5]
p-Histone H3 Inhibition (IC₅₀)Multiple MDR & non-MDR lines2 - 3Uniform potency irrespective of P-gp status[5][6]
Polyploidy (≥4N DNA) (EC₅₀)HCT1162Parental Line[6]
Polyploidy (≥4N DNA) (EC₅₀)HCT116 (AZD1152-Resistant)5Variant with Aurora B mutation[6]
Polyploidy (≥4N DNA) (EC₅₀)TNBC Cell Lines1 - 2DU4475, MDA-MB-231, etc.[4]

Experimental Protocols

Cell Proliferation Assay (Fluorescence-Based Imaging)

This protocol is based on the methodology used to assess the antiproliferative effects of this compound.[6]

  • Cell Seeding: Plate cells in 96-well black-walled microplates at a density optimized for logarithmic growth over the assay duration. Allow cells to adhere for 24 hours.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., 0.3–156 nmol/L). Treat cells with the compound or DMSO (vehicle control) for 24 hours.

  • Washout: After 24 hours, carefully aspirate the media. Wash the cells twice with complete media that does not contain the inhibitor.

  • Incubation: Add fresh, drug-free complete media to each well and incubate for an additional 48 hours.

  • Staining & Imaging: At the 72-hour total time point, fix the cells (e.g., with 4% paraformaldehyde). Permeabilize the cells and stain the nuclei with a fluorescent DNA dye (e.g., DAPI).

  • Data Acquisition: Use a high-content imaging system (e.g., ArrayScan VTi) to count the number of nuclei per well.

  • Analysis: Normalize the cell counts to the DMSO-treated control wells. Plot the normalized values against the logarithm of the this compound concentration and fit a four-parameter logistic curve to determine the EC₅₀ value.

Flow Cytometry for DNA Content (Polyploidy)

This protocol is used to assess the effect of this compound on the cell cycle.[4][6]

  • Cell Seeding and Treatment: Plate cells in 6-well plates. The next day, treat with this compound (e.g., 50 nmol/L) or DMSO for 48 hours.

  • Cell Harvest: Harvest both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.

  • Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.

  • Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Analysis: Gate on the single-cell population. Use the resulting DNA content histogram to quantify the percentage of cells in SubG₁, G₁, S, G₂/M, and polyploid (>4N) phases of the cell cycle.

Western Blot for p-Histone H3

This protocol determines the direct inhibitory effect of this compound on the Aurora B pathway.

  • Cell Seeding and Treatment: Plate cells and allow them to adhere. Treat with a dose range of this compound or DMSO for 6 hours.

  • Protein Extraction: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. Perform electrophoresis and then transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST). Incubate with a primary antibody against phospho-Histone H3 (Ser10). Also probe a separate blot or strip and re-probe the same blot for total Histone H3 or a loading control (e.g., GAPDH, β-actin).

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities to determine the relative inhibition of Histone H3 phosphorylation at different this compound concentrations.

Visualizations

This compound Signaling Pathway

AMG900_Pathway cluster_mitosis Mitosis Aurora_A Aurora A Centrosome Centrosome Maturation & Spindle Assembly Aurora_A->Centrosome Aurora_B Aurora B Chromosome Chromosome Alignment & Segregation Aurora_B->Chromosome Cytokinesis Cytokinesis Aurora_B->Cytokinesis Histone_H3 Histone H3 Aurora_B->Histone_H3 Phosphorylates (Ser10) Mitotic_Slippage Mitotic Slippage (Exit without Division) Chromosome->Mitotic_Slippage Inhibition leads to AMG900 This compound AMG900->Aurora_A Inhibits AMG900->Aurora_B Inhibits Polyploidy Polyploidy (>4N DNA) Apoptosis Apoptosis Polyploidy->Apoptosis Mitotic_Slippage->Polyploidy

Caption: Mechanism of action of this compound via pan-Aurora kinase inhibition.

Experimental Workflow for Assessing Sensitivity

Experimental_Workflow cluster_exp In Vitro Sensitivity Assessment Start Select Cell Lines (e.g., p53-wt, p53-mut) Prolif 1. Proliferation Assay (72h endpoint) Start->Prolif EC50 Determine EC₅₀ Prolif->EC50 Mech 2. Mechanistic Assays (6-48h) EC50->Mech Western Western Blot (p-Histone H3) Mech->Western FACS Flow Cytometry (DNA Content) Mech->FACS End Classify Sensitivity (High vs. Low) Mech->End

Caption: Workflow for evaluating cell line sensitivity to this compound.

Troubleshooting Logic Diagram

Troubleshooting_Diagram Start Observation: Low sensitivity or unexpected phenotype Q1 Is the phenotype high polyploidy but low cell death? Start->Q1 A1_Yes Likely due to functional p53. Check p53/p21 induction via Western Blot. Q1->A1_Yes Yes A1_No General low response. Q1->A1_No No Q2 Have you validated your cell line (STR, passage #)? A1_No->Q2 A2_No Perform cell line authentication. Use low passage stock. Q2->A2_No No A2_Yes Verified cell line. Q2->A2_Yes Yes Q3 Are experimental controls (known sensitive/resistant lines) behaving as expected? A2_Yes->Q3 A3_No Issue may be with compound or assay procedure. Check drug stock and protocol. Q3->A3_No No A3_Yes Your cell line may have intrinsic resistance mechanisms not related to p53 or MDR pumps. Q3->A3_Yes Yes

Caption: Decision tree for troubleshooting unexpected this compound results.

References

Impact of serum concentration on AMG 900 activity.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum concentration on the activity of AMG 900, a potent pan-Aurora kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective, orally bioavailable pan-Aurora kinase inhibitor.[1][2] It targets Aurora kinases A, B, and C with IC50 values in the low nanomolar range.[2] The primary mechanism of action involves the inhibition of Aurora kinase autophosphorylation, which is crucial for the regulation of mitosis.[2] Inhibition of Aurora kinases, particularly Aurora B, disrupts the proper alignment of chromosomes during cell division, leading to polyploidy (cells with more than the normal number of chromosome sets) and ultimately, apoptosis (programmed cell death).[3]

Q2: I am observing a significantly higher IC50 value for this compound in my cell-based assays compared to the reported values from biochemical assays. What could be the reason for this discrepancy?

A significant reason for a higher IC50 value in cell-based assays compared to biochemical (cell-free) assays is the presence of serum in the cell culture medium. This compound is known to be highly bound to plasma proteins.[1] This binding sequesters the inhibitor, reducing the effective free concentration available to interact with the target kinases within the cells. Consequently, a higher total concentration of this compound is required to achieve the same level of inhibition as in a serum-free biochemical assay.

Q3: How does the concentration of serum in my cell culture medium affect the apparent potency of this compound?

The concentration of serum has a direct impact on the apparent potency of this compound. As the serum concentration increases, the IC50 value of this compound is also expected to increase. This phenomenon is known as an "IC50 shift". This is due to the increased amount of serum proteins, primarily albumin, that can bind to the inhibitor, thereby reducing its free fraction.

Q4: Is there a way to quantify the effect of serum on this compound activity?

Yes, the effect of serum can be quantified by performing an IC50 shift assay. This involves determining the IC50 of this compound in the presence of different, defined concentrations of serum. By comparing the IC50 values at varying serum percentages, you can quantify the extent of the serum-induced shift in potency.

Troubleshooting Guides

Issue 1: High variability in IC50 values for this compound in cell-based assays.

  • Potential Cause: Inconsistent serum concentration in the assay medium.

    • Troubleshooting Step: Ensure that the same batch and concentration of serum are used across all experiments. If preparing media in-house, ensure thorough mixing to guarantee a homogenous serum concentration.

  • Potential Cause: Variability in cell density.

    • Troubleshooting Step: Maintain a consistent cell seeding density across all wells and plates. Variations in cell number can affect the inhibitor-to-cell ratio and influence the apparent IC50.

  • Potential Cause: Pipetting errors.

    • Troubleshooting Step: Calibrate pipettes regularly. For serial dilutions of this compound, ensure thorough mixing at each step.

Issue 2: this compound appears less potent than expected, even at low serum concentrations.

  • Potential Cause: Suboptimal assay conditions.

    • Troubleshooting Step: Ensure that the incubation time with this compound is sufficient for the inhibitor to reach its target and elicit a biological response. For cellular assays, this is typically 24 to 72 hours.

  • Potential Cause: Cell line-specific factors.

    • Troubleshooting Step: Different cell lines may have varying levels of drug efflux pumps or other resistance mechanisms that can reduce the intracellular concentration of this compound. Consider using a different cell line or a cell line with known sensitivity to Aurora kinase inhibitors for comparison.

Data Presentation

The following table summarizes the impact of serum concentration on the activity of a compound referred to as "23r" (also identified as this compound in the same publication) against the phosphorylation of Histone H3 (p-HH3), a downstream substrate of Aurora B. The data demonstrates a clear IC50 shift with increasing serum concentration across various species.

Species5% Serum IC50 (nM)25% Serum IC50 (nM)Potency Shift (Fold-Increase)
Mouse421894.5x
Rat481763.7x
Dog592734.6x
Monkey241114.6x
Human542083.9x

Data adapted from "Discovery of N-(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (this compound), A Highly Selective, Orally Bioavailable Inhibitor of Aurora Kinases with Activity against Multidrug-Resistant Cancer Cell Lines."

Experimental Protocols

Protocol: Determining the Impact of Serum Concentration on this compound IC50 (IC50 Shift Assay)

This protocol outlines a general method for assessing the effect of serum on the potency of this compound in a cell-based assay.

  • Cell Seeding:

    • Seed a 96-well plate with your chosen cancer cell line at a predetermined optimal density. Allow cells to adhere overnight in their standard growth medium containing 10% Fetal Bovine Serum (FBS).

  • Preparation of this compound and Serum Dilutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in DMSO.

    • Prepare separate media containing different percentages of FBS (e.g., 0%, 1%, 5%, 10%, and 20%).

    • Further dilute the this compound serial dilutions into each of the prepared media to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and is typically ≤ 0.1%.

  • Cell Treatment:

    • Remove the overnight culture medium from the cells.

    • Add the media containing the different concentrations of this compound and varying serum percentages to the respective wells.

    • Include vehicle control (media with the same percentage of DMSO and serum but no inhibitor) for each serum concentration.

  • Incubation:

    • Incubate the plate for a period sufficient to observe a significant effect on cell viability or a specific downstream marker of Aurora kinase activity (e.g., 48-72 hours).

  • Assay Readout:

    • Assess cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue®) or a luminescence-based ATP assay (e.g., CellTiter-Glo®).

    • Alternatively, fix and stain the cells to measure a specific pharmacodynamic marker, such as the level of phosphorylated Histone H3 (p-HH3), by immunofluorescence or flow cytometry.

  • Data Analysis:

    • Normalize the data to the vehicle control for each serum concentration.

    • Plot the normalized response against the log of the this compound concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value for each serum concentration.

    • Compare the IC50 values to determine the fold-shift in potency as a function of serum concentration.

Mandatory Visualization

AMG900_Signaling_Pathway cluster_mitosis Mitosis Aurora_Kinases Aurora Kinases (A, B, C) Centrosome_Maturation Centrosome Maturation & Spindle Assembly Aurora_Kinases->Centrosome_Maturation Chromosome_Segregation Chromosome Segregation Aurora_Kinases->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_Kinases->Cytokinesis Polyploidy Polyploidy Centrosome_Maturation->Polyploidy Chromosome_Segregation->Polyploidy Cytokinesis->Polyploidy AMG_900 This compound AMG_900->Aurora_Kinases Binds to ATP pocket Inhibition Inhibition Apoptosis Apoptosis Polyploidy->Apoptosis

Caption: Mechanism of action of this compound on the Aurora kinase signaling pathway.

Experimental_Workflow cluster_serum_effect Impact of Serum on this compound Activity cluster_assay Cell-Based Assay AMG_900_Free Free this compound (Active) Equilibrium Binding Equilibrium AMG_900_Free->Equilibrium Cells Cancer Cells in Culture AMG_900_Free->Cells Enters cells Serum_Proteins Serum Proteins (e.g., Albumin) Serum_Proteins->Equilibrium AMG_900_Bound This compound-Protein Complex (Inactive) Equilibrium->AMG_900_Bound Inhibition Aurora Kinase Inhibition Cells->Inhibition Reduced_Viability Reduced Cell Viability Inhibition->Reduced_Viability

Caption: Logical relationship of serum protein binding and its effect on this compound activity.

References

AMG 900 Stock Solutions: A Technical Guide to Long-Term Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of AMG 900 stock solutions. Detailed troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific issues that may be encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[1][2] It is advised to use fresh, anhydrous (hygroscopic) DMSO to ensure optimal solubility, as moisture can significantly impact the solubility of the product.[1][2]

Q2: What is the maximum concentration to which this compound can be dissolved in DMSO?

A2: this compound is soluble in DMSO to at least 10 mM, which may require gentle warming.[3] Some suppliers indicate a solubility of at least 50 mg/mL (approximately 99.29 mM).[1]

Q3: What are the optimal conditions for long-term storage of this compound stock solutions?

A3: For long-term stability, it is crucial to aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[1] Recommended storage conditions are provided in the table below.

Quantitative Data Summary

Storage TemperatureRecommended Storage DurationSource
-20°CUp to 1 year[1][2]
-80°CUp to 2 years[1]

Note: While some sources suggest that stock solutions can be stored at -20°C for several months or for as short as one month, the consensus for longer-term storage points to the durations listed above.[2][4] For powdered this compound, storage at -20°C for up to 3 years is recommended.[1]

Troubleshooting Guide

Q4: My this compound stock solution appears to have precipitated after thawing. What should I do?

A4: Precipitation upon thawing can occur if the compound's solubility limit has been exceeded or due to temperature fluctuations.

  • Step 1: Gentle Warming. Gently warm the solution to 37°C for a short period, as this can help redissolve the precipitate.[3]

  • Step 2: Vortexing. Gently vortex the solution to ensure it is homogenous.

  • Step 3: Centrifugation. If precipitation persists, centrifuge the vial to pellet the precipitate. Carefully transfer the supernatant to a new tube. It is advisable to re-verify the concentration of the supernatant.

Q5: I am observing inconsistent results in my experiments using a previously stored this compound stock solution. How can I check the stability of my stock?

A5: Inconsistent results may indicate degradation of the compound. To assess the stability, you can perform the following:

  • Visual Inspection: Check for any color changes or visible particulates in the solution.

  • Analytical Chemistry: Use techniques like High-Performance Liquid Chromatography (HPLC) to check the purity of the stock solution and identify any degradation products. A comparison with a freshly prepared stock solution is recommended.

  • Functional Assay: Perform a dose-response experiment in a sensitive cell line and compare the EC50 value to that obtained with a fresh stock solution or historical data. This compound has been shown to inhibit the proliferation of various tumor cell lines with EC50 values typically in the low nanomolar range (0.7 nM - 5.3 nM).[1]

Signaling Pathway and Experimental Workflow

The primary mechanism of action for this compound is the inhibition of Aurora kinases, which are critical for mitotic progression. Inhibition of these kinases leads to defects in processes such as spindle assembly, chromosome segregation, and cytokinesis, ultimately resulting in cell cycle arrest and apoptosis.

AMG900_Signaling_Pathway This compound Signaling Pathway cluster_mitosis Mitotic Progression Spindle_Assembly Spindle Assembly Cell_Cycle_Arrest Cell Cycle Arrest Spindle_Assembly->Cell_Cycle_Arrest Disruption leads to Chromosome_Segregation Chromosome Segregation Chromosome_Segregation->Cell_Cycle_Arrest Disruption leads to Cytokinesis Cytokinesis Cytokinesis->Cell_Cycle_Arrest Disruption leads to AMG900 This compound Aurora_Kinases Aurora Kinases (A, B, C) AMG900->Aurora_Kinases Inhibits Aurora_Kinases->Spindle_Assembly Aurora_Kinases->Chromosome_Segregation Aurora_Kinases->Cytokinesis Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Diagram of the this compound signaling pathway.

Experimental Protocols

Protocol 1: Assessment of this compound Stock Solution Stability using HPLC

  • Preparation of Standards: Prepare a fresh stock solution of this compound in DMSO at a known concentration (e.g., 10 mM). Create a calibration curve by preparing a series of dilutions from the fresh stock.

  • Sample Preparation: Thaw the stored this compound stock solution and prepare a dilution that falls within the range of the calibration curve.

  • HPLC Analysis:

    • Use a suitable C18 column.

    • Employ a gradient elution method with mobile phases such as acetonitrile and water with 0.1% formic acid.

    • Set the detector to a wavelength where this compound has maximum absorbance.

  • Data Analysis: Compare the peak area of the stored sample to the calibration curve to determine its concentration. The presence of additional peaks may indicate degradation products.

Protocol 2: Functional Assessment of this compound Stock Solution using a Cell Proliferation Assay

  • Cell Culture: Plate a sensitive cancer cell line (e.g., HCT116) in a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of both the stored and a freshly prepared this compound stock solution in cell culture medium. Treat the cells with a range of concentrations for 48-72 hours.[2]

  • Proliferation Assay: Use a standard cell viability assay (e.g., MTT, CellTiter-Glo®) to measure cell proliferation.

  • Data Analysis: Plot the cell viability against the log of the compound concentration and fit a dose-response curve to determine the EC50 value for both the stored and fresh stock solutions. A significant shift in the EC50 value of the stored solution may indicate degradation.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Stock Solution Start Inconsistent Experimental Results Visual_Inspection Visually Inspect Stock Solution Start->Visual_Inspection Precipitate_Check Precipitate Observed? Visual_Inspection->Precipitate_Check Warm_Vortex Gently Warm and Vortex Precipitate_Check->Warm_Vortex Yes No_Precipitate No Precipitate Observed Precipitate_Check->No_Precipitate No Still_Precipitate Precipitate Remains? Warm_Vortex->Still_Precipitate Centrifuge Centrifuge and Use Supernatant (Re-quantify if possible) Still_Precipitate->Centrifuge Yes Stability_Check Assess Stock Stability Still_Precipitate->Stability_Check No Centrifuge->Stability_Check No_Precipitate->Stability_Check HPLC Perform HPLC Analysis Stability_Check->HPLC Functional_Assay Perform Functional Assay (e.g., Cell Proliferation) Stability_Check->Functional_Assay Compare_Results Compare to Fresh Stock/Historical Data HPLC->Compare_Results Functional_Assay->Compare_Results Results_Match Results Match? Compare_Results->Results_Match Discard_Stock Discard Old Stock and Prepare Fresh Results_Match->Discard_Stock No Use_Stock Stock is Likely Stable. Troubleshoot Other Experimental Parameters. Results_Match->Use_Stock Yes

References

Troubleshooting inconsistent results in AMG 900 assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using AMG 900, a potent pan-Aurora kinase inhibitor. Our goal is to help you achieve consistent and reliable results in your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound assays, offering potential causes and solutions in a question-and-answer format.

Q1: Why am I observing high variability in my IC50/EC50 values for this compound in cell-based proliferation assays?

Multiple factors can contribute to variability in cell-based assays. Here are some common causes and troubleshooting steps:

  • Cell Line Specifics: Different cell lines exhibit varying sensitivity to this compound.[1][2][3] The p53 functional status, for instance, can influence the cellular response.[4][5]

    • Solution: Ensure you are using a consistent cell line and passage number. Characterize the p53 status of your cell line if it is unknown.

  • Compound Solubility and Stability: this compound is orally bioavailable but, like many small molecules, may have solubility limits in aqueous media.[1][6]

    • Solution: Prepare fresh stock solutions in DMSO and avoid repeated freeze-thaw cycles. When diluting into culture media, ensure proper mixing and watch for any signs of precipitation. Consider using a formulation with solubilizing agents like PEG300 and Tween-80 for in vivo studies, which may also be adapted for challenging in vitro setups.[3]

  • Assay Duration and Endpoint: The predominant cellular response to this compound is aborted cell division leading to polyploidy and subsequent cell death, which may take time to become apparent.[1][2][3]

    • Solution: An incubation time of 48 to 72 hours is often used.[1][3] Shorter durations might not capture the full effect of the inhibitor. The choice of endpoint (e.g., crystal violet, MTS, CellTiter-Glo) can also influence results; ensure it is appropriate for measuring changes in cell number or viability.

  • Inconsistent Seeding Density: Uneven cell seeding will lead to variability in the final cell numbers.

    • Solution: Ensure a single-cell suspension before seeding and use calibrated pipettes. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.

Q2: My Western blot results for phosphorylated Histone H3 (p-H3) are inconsistent after this compound treatment. What could be the cause?

Inhibition of Aurora B by this compound leads to a decrease in the phosphorylation of its substrate, Histone H3 at Serine 10.[1][2][7] Inconsistent p-H3 results can be frustrating. Here’s how to troubleshoot:

  • Timing of Cell Lysis: The level of p-H3 is tightly regulated during the cell cycle, peaking in mitosis.

    • Solution: Synchronize your cells for a more consistent starting population of mitotic cells. If not synchronizing, ensure that the time of treatment and lysis is kept consistent across all experiments.

  • Antibody Performance: The quality of the primary antibody against p-H3 is critical.

    • Solution: Use a well-validated antibody. Run positive and negative controls (e.g., cells treated with a different mitotic inhibitor that arrests cells in mitosis, and untreated asynchronous cells).

  • Loading Controls: Inaccurate protein quantification can lead to misleading results.

    • Solution: Use a reliable loading control, such as total Histone H3 or a housekeeping protein like GAPDH or β-actin.

Q3: I am not seeing the expected induction of polyploidy after this compound treatment in my flow cytometry experiments. Why?

This compound is known to induce polyploidy as a consequence of cytokinesis failure.[2][3][7] If you are not observing this effect, consider the following:

  • Inhibitor Concentration: The concentration of this compound might be too low to effectively inhibit Aurora B.

    • Solution: Perform a dose-response experiment. Concentrations in the range of 2-50 nM have been shown to be effective in various cell lines.[1][3]

  • Duration of Treatment: The development of a polyploid population takes time.

    • Solution: A 48-hour treatment is a good starting point.[3] You may need to optimize this for your specific cell line.

  • Cell Cycle Status: The effect of this compound is most pronounced in proliferating cells.

    • Solution: Ensure your cells are actively dividing during the experiment. Contact-inhibited or quiescent cells will not show a significant change in DNA content.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and highly selective pan-Aurora kinase inhibitor, targeting Aurora A, B, and C with IC50 values in the low nanomolar range.[1][3][8] Aurora kinases are essential for proper mitotic progression. By inhibiting these kinases, this compound disrupts several mitotic processes, including centrosome separation, spindle assembly, chromosome alignment, and cytokinesis.[9] This leads to mitotic errors, aborted cell division, and the formation of polyploid cells, ultimately triggering apoptosis.[1][2][3][7]

Q2: What are the recommended working concentrations for this compound in cell culture?

The effective concentration of this compound is cell line-dependent. However, most cell lines show a response in the low nanomolar range. EC50 values for cell proliferation inhibition typically range from 0.7 to 5.3 nM.[2][3] For mechanistic studies, concentrations between 5 nM and 50 nM are commonly used to observe effects like p-H3 inhibition and induction of polyploidy.[1][3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

Q3: How should I prepare and store this compound?

For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock solution can be stored at -20°C or -80°C. It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock directly into the cell culture medium. For in vivo studies, formulations with solvents such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline have been used to ensure solubility and bioavailability.[3]

Q4: Can this compound be used in taxane-resistant cell lines?

Yes, one of the key features of this compound is its activity in multidrug-resistant (MDR) cell lines, including those resistant to taxanes.[2] This is because its mechanism of action is distinct from that of microtubule-targeting agents.[2] this compound has been shown to be effective in cell lines overexpressing P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are common mechanisms of taxane resistance.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50 (nM)Reference
Aurora AEnzyme Assay5[1][3]
Aurora BEnzyme Assay4[1][3]
Aurora CEnzyme Assay1[1][3]

Table 2: Cellular Activity of this compound in Various Cell Lines

Cell LineAssayEndpointIC50/EC50 (nM)Reference
HeLap-Aurora-A (Thr288) InhibitionImmunofluorescence6.5[2]
HeLap-Histone H3 (Ser10) InhibitionImmunofluorescence8.2[2]
HCT116Cell ProliferationCell Count~2-3[1]
Panel of 26 Tumor Cell LinesCell ProliferationCell Count0.7 - 5.3[2][3]
HCT116 (AZD1152-resistant)4N DNA ContentFlow Cytometry5[2]

Experimental Protocols & Visualizations

Key Experimental Methodologies

1. Cell Proliferation Assay (Crystal Violet)

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat cells with a serial dilution of this compound or DMSO as a vehicle control.

  • Incubate for 48-72 hours.

  • Remove the medium and wash the cells with PBS.

  • Fix the cells with methanol for 10-15 minutes.

  • Stain the cells with 0.5% crystal violet solution for 20 minutes.

  • Wash the plate with water to remove excess stain and allow it to dry.

  • Solubilize the stain with 10% acetic acid or methanol.

  • Read the absorbance at a wavelength of 570-590 nm.

2. Western Blot for Phosphorylated Histone H3

  • Plate cells and treat with this compound for the desired time.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against p-Histone H3 (Ser10) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Strip and re-probe the membrane for a loading control (e.g., total Histone H3).

Signaling Pathway and Workflow Diagrams

AMG900_Pathway This compound Mechanism of Action cluster_downstream Downstream Effects of Inhibition AMG900 This compound Aurora_Kinases Aurora Kinases (A, B, C) AMG900->Aurora_Kinases inhibition Mitotic_Errors Mitotic Errors (Spindle Defects, etc.) Mitotic_Events Proper Mitotic Progression Aurora_Kinases->Mitotic_Events promotes Apoptosis Apoptosis Cell_Division Normal Cell Division Mitotic_Events->Cell_Division Polyploidy Polyploidy & Cell Death Cytokinesis_Failure Cytokinesis Failure Mitotic_Errors->Cytokinesis_Failure Cytokinesis_Failure->Polyploidy

Caption: this compound inhibits Aurora kinases, leading to mitotic errors and ultimately cell death.

Troubleshooting_Workflow Troubleshooting Inconsistent this compound Assay Results Start Inconsistent Results Check_Reagents Check Reagents: - this compound stock (fresh?) - Media & supplements - Antibodies Start->Check_Reagents Check_Cells Check Cell Culture: - Cell line identity/passage - Seeding density - Proliferation state Start->Check_Cells Check_Protocol Review Protocol: - Incubation times - Concentrations - Endpoint measurement Start->Check_Protocol Resolved Results are Consistent Check_Reagents->Resolved If issues found & corrected Check_Cells->Resolved If issues found & corrected Check_Protocol->Resolved If issues found & corrected

Caption: A logical workflow for troubleshooting inconsistent results in this compound assays.

References

Validation & Comparative

A Comparative Analysis of AMG 900 and Other Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of AMG 900's performance against other notable Aurora kinase inhibitors, supported by preclinical experimental data.

Aurora kinases, a family of serine/threonine kinases, are crucial for regulating mitosis. Their overexpression in various cancers has made them a key target for anticancer therapies. This compound is a potent, orally bioavailable, pan-Aurora kinase inhibitor that has demonstrated significant preclinical activity.[1][2] This guide will compare this compound with other well-characterized Aurora kinase inhibitors: Alisertib (MLN8237), Barasertib (AZD1152), Tozasertib (VX-680/MK-0457), and Danusertib (PHA-739358).

In Vitro Kinase Inhibitory Potency

A primary measure of a kinase inhibitor's effectiveness is its half-maximal inhibitory concentration (IC50) or its binding affinity (Ki) against its target kinases. This compound is a pan-inhibitor, potently targeting all three Aurora kinase isoforms.[3][4][5] In contrast, other inhibitors exhibit varying degrees of selectivity. Alisertib (MLN8237) is highly selective for Aurora A, while Barasertib (the active form of AZD1152) is highly selective for Aurora B.[6][7][8][9] Tozasertib (VX-680) and Danusertib (PHA-739358) also inhibit all three isoforms but with different potency profiles.[10][11][12]

InhibitorAurora A (IC50/Ki)Aurora B (IC50/Ki)Aurora C (IC50/Ki)Selectivity Profile
This compound 5 nM (IC50)[3][4][5]4 nM (IC50)[3][4][5]1 nM (IC50)[3][4][5]Pan-Aurora Inhibitor
Alisertib (MLN8237) 1.2 nM (IC50)[6][13]396.5 nM (IC50)[6]-Aurora A selective (>200-fold vs Aurora B)[6][8]
Barasertib (AZD1152-HQPA) 1369 nM (Ki)[14][15]0.36 nM (Ki)[14][15]17.0 nM (Ki)[15]Aurora B selective (~3700-fold vs Aurora A)[7][9]
Tozasertib (VX-680/MK-0457) 0.6 nM (Ki)[11]18 nM (Ki)[11]4.6 nM (Ki)[11]Pan-Aurora Inhibitor
Danusertib (PHA-739358) 13 nM (IC50)[10][16]79 nM (IC50)[10][16]61 nM (IC50)[10][16]Pan-Aurora Inhibitor
Cellular Activity and Resistance Profile

The efficacy of these inhibitors in a cellular context is crucial. This compound has shown potent anti-proliferative activity across a wide range of human tumor cell lines, with IC50 values often in the low nanomolar range (2-3 nM).[1][3] A key advantage of this compound is its activity in cell lines resistant to other anticancer drugs, including the taxanes and even other Aurora kinase inhibitors like AZD1152, MK-0457, and PHA-739358.[1][5] This is partly attributed to its ability to evade drug efflux pumps like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[5]

In a panel of 26 tumor cell lines, this compound demonstrated uniform potency, irrespective of their P-gp or BCRP status.[17] Furthermore, this compound was effective in an HCT116 colon cancer cell line that had developed resistance to AZD1152 due to a mutation in the Aurora B kinase (W221L).[1][17]

InhibitorCell LinesCellular Potency (IC50/EC50)Activity in Resistant Lines
This compound 26 tumor cell lines2-3 nM (IC50)[3]Active in taxane-resistant and other AKI-resistant lines.[1][5] Not affected by P-gp or BCRP status.[5]
Alisertib (MLN8237) Multiple Myeloma0.003-1.71 µM (IC50)[6]-
Barasertib (AZD1152-HQPA) Leukemia cell lines3-40 nM (IC50)[18]Resistance observed via Aurora B mutation.[1][17]
Tozasertib (VX-680/MK-0457) Anaplastic thyroid cancer25-150 nM (IC50)[12]-
Danusertib (PHA-739358) Ovarian cancer1.83-19.89 µM (IC50)[10]-
In Vivo Antitumor Efficacy

Preclinical xenograft models provide valuable insights into the in vivo activity of these compounds. This compound has demonstrated significant, dose-dependent antitumor activity in multiple xenograft models. Oral administration of this compound effectively inhibited tumor growth in models of colon, breast, and lung cancer.[1][3][17] Notably, it showed efficacy in multidrug-resistant xenograft models that were resistant to taxanes like docetaxel or paclitaxel.[4][17]

InhibitorXenograft ModelDosing RegimenTumor Growth Inhibition (TGI)
This compound HCT116 (colon)15 mg/kg, b.i.d., 2 days/weekSignificant antitumor activity[17]
MES-SA-Dx5 (multidrug-resistant)15 mg/kg, b.i.d., 2 days/week84% TGI[4][17]
NCI-H460-PTX (taxane-resistant)15 mg/kg, b.i.d., 2 days/week66% TGI[4][17]
Alisertib (MLN8237) Multiple Myeloma15 mg/kg and 30 mg/kg42% and 80% TGI, respectively[6]
Barasertib (AZD1152) Colon, lung, hematologic-55% to ≥100% TGI[14]
Tozasertib (VX-680/MK-0457) HL-60 (AML)75 mg/kg, b.i.d., i.p. for 13 days98% reduction in tumor volume[12]
Danusertib (PHA-739358) K562 (leukemia)15 mg/kg, twice a day, i.p.Significantly suppressed tumor growth[10]

Experimental Protocols

Below are the generalized methodologies for the key experiments cited in the comparison.

Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is used to determine the IC50 values of the inhibitors against purified Aurora kinases.

  • Reaction Mixture: Prepare a reaction buffer containing the specific Aurora kinase enzyme (A, B, or C), a biotinylated peptide substrate, and ATP.

  • Inhibitor Addition: Add the test inhibitor (e.g., this compound) at various concentrations to the reaction mixture.

  • Incubation: Incubate the mixture to allow the kinase reaction to proceed, where the enzyme phosphorylates the substrate.

  • Detection: Stop the reaction and add detection reagents, typically a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.

  • Signal Measurement: Measure the HTRF signal, which is proportional to the amount of phosphorylated substrate. The signal is then used to calculate the IC50 value, representing the concentration of inhibitor required to reduce kinase activity by 50%.[3]

Cell Proliferation and Viability Assay

This assay measures the effect of the inhibitors on the growth of cancer cell lines.

  • Cell Plating: Seed tumor cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the Aurora kinase inhibitor for a specified period (e.g., 72 hours).

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® or MTT) to the wells. This reagent measures the number of viable cells based on metabolic activity (e.g., ATP levels).

  • Data Analysis: Measure the luminescence or absorbance and plot the results against inhibitor concentration to determine the IC50 value for cell proliferation inhibition.[17]

In Vivo Tumor Xenograft Model

This model assesses the antitumor efficacy of the inhibitors in a living organism.

  • Tumor Implantation: Subcutaneously implant human tumor cells (e.g., HCT116) into immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Randomize the mice into treatment and control groups. Administer the Aurora kinase inhibitor (e.g., this compound orally) or a vehicle control according to a specific dosing schedule.[17]

  • Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.

  • Efficacy Calculation: At the end of the study, calculate the percent tumor growth inhibition (TGI) by comparing the change in tumor volume in the treated groups to the control group.[6][17]

Phospho-Histone H3 (p-Histone H3) Pharmacodynamic Assay

This assay measures the in vivo inhibition of Aurora B kinase activity.

  • Dosing: Administer a single dose of the inhibitor to tumor-bearing mice.

  • Tissue Collection: At various time points after dosing, collect tumor and/or bone marrow samples.[17]

  • Immunohistochemistry/Flow Cytometry: Process the tissues and stain for p-Histone H3 (Ser10), a direct substrate of Aurora B.[9][17]

  • Quantification: Quantify the level of p-Histone H3 staining. A decrease in the p-Histone H3 signal indicates inhibition of Aurora B activity.[17]

Visualizations

Aurora Kinase Signaling Pathway and Inhibition

G cluster_G1_S_Phase G1/S Phase cluster_G2_M_Phase G2/M Phase Centrosome_Duplication Centrosome Duplication Centrosome_Maturation Centrosome Maturation Spindle_Assembly Bipolar Spindle Assembly Centrosome_Maturation->Spindle_Assembly Chromosome_Condensation Chromosome Condensation Chromosome_Alignment Chromosome Alignment Cytokinesis Cytokinesis Aurora_A Aurora A Aurora_A->Centrosome_Maturation Aurora_A->Spindle_Assembly Aurora_B Aurora B Aurora_B->Chromosome_Condensation Aurora_B->Chromosome_Alignment Aurora_B->Cytokinesis Aurora_C Aurora C Aurora_C->Cytokinesis AMG_900 This compound (Pan-Inhibitor) AMG_900->Aurora_A AMG_900->Aurora_B AMG_900->Aurora_C Alisertib Alisertib (Aurora A Sel.) Alisertib->Aurora_A Barasertib Barasertib (Aurora B Sel.) Barasertib->Aurora_B G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay Cell_Assay Cell-Based Proliferation Assay Kinase_Assay->Cell_Assay Mech_Study Mechanism of Action (e.g., p-H3 levels) Cell_Assay->Mech_Study Xenograft Tumor Xenograft Efficacy Study Mech_Study->Xenograft PD_Study Pharmacodynamic (PD) Study Xenograft->PD_Study PK_Study Pharmacokinetic (PK) Study Xenograft->PK_Study Clinical_Trials Clinical Trials Xenograft->Clinical_Trials Lead_Compound Candidate Inhibitor Lead_Compound->Kinase_Assay

References

A Comparative In Vitro Analysis of Aurora Kinase Inhibitors: AMG 900 vs. AZD1152

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the preclinical performance of two prominent Aurora kinase inhibitors.

This guide provides a detailed comparison of AMG 900, a pan-Aurora kinase inhibitor, and AZD1152 (Baracertib), a selective Aurora B kinase inhibitor. By summarizing key experimental data, outlining detailed protocols, and visualizing critical pathways, this document aims to equip researchers with the necessary information to make informed decisions for their in vitro studies.

Executive Summary

This compound and AZD1152 are both potent inhibitors of Aurora kinases, which are crucial regulators of mitosis.[1][2] Overexpression of these kinases is common in various cancers, making them attractive therapeutic targets.[1][3] While both compounds effectively disrupt cell division, they exhibit distinct selectivity profiles and potencies across different cancer cell lines. This compound acts as a pan-inhibitor, targeting Aurora A, B, and C, whereas AZD1152 is highly selective for Aurora B.[4][5] This difference in selectivity may influence their efficacy in specific cancer types and their potential for off-target effects. This guide delves into the quantitative measures of their in vitro activity, the cellular consequences of their application, and the methodologies to assess their impact.

Data Presentation: Quantitative Comparison

The following tables summarize the in vitro potency of this compound and AZD1152 across various cancer cell lines. The data highlights the differential sensitivity of cell lines to these two inhibitors.

Table 1: Inhibitory Concentration (IC50) and Effective Concentration (EC50) Values

CompoundParameterCell LineValue (nM)Reference
This compound IC50 (Aurora A)Cell-free assay5[4]
IC50 (Aurora B)Cell-free assay4[4]
IC50 (Aurora C)Cell-free assay1[4]
EC50 (Cell Proliferation)HCT1160.7 - 5.3 (range across 26 cell lines)[6]
EC50 (4N DNA content)HCT1162[6]
EC50 (Cell Proliferation)SW-8723.7[7]
EC50 (Cell Proliferation)93T4496.5[7]
AZD1152 IC50 (Aurora B)Cell-free assay0.37[5]
Ki (Aurora B)Cell-free assay0.36[8]
Ki (Aurora A)Cell-free assay1369[8]
IC50 (Cell Proliferation)Leukemia cell lines (range)3 - 40[9]
EC50 (4N DNA content)HCT11634[6]
EC50 (Cell Proliferation)SW-87243.4[7]
EC50 (Cell Proliferation)93T44974.5[7]

Note: AZD1152 is a prodrug that is rapidly converted to its active form, AZD1152-HQPA (hydroxyquinazoline pyrazol anilide), in plasma. In vitro studies are typically conducted with AZD1152-HQPA.[8]

Key In Vitro Effects

Both this compound and AZD1152 induce significant cellular changes consistent with the inhibition of Aurora kinases, primarily leading to mitotic disruption.

  • Cell Cycle Arrest and Polyploidy: Inhibition of Aurora B kinase by both compounds disrupts the spindle assembly checkpoint, leading to failed cytokinesis and endoreduplication.[2][10] This results in an accumulation of cells with >4N DNA content (polyploidy), a hallmark of Aurora B inhibition.[3][11]

  • Apoptosis: Following mitotic slippage and the formation of polyploid cells, both inhibitors can induce apoptosis.[3][11] Studies have shown that this compound induces more pronounced apoptosis in p53-dysfunctional cell lines.[3]

  • Inhibition of Histone H3 Phosphorylation: A key substrate of Aurora B is Histone H3 at Serine 10. Both this compound and AZD1152 effectively inhibit the phosphorylation of this residue, which serves as a reliable biomarker for target engagement in vitro and in vivo.[6][12]

Notably, this compound has demonstrated efficacy in cell lines that have developed resistance to AZD1152.[6][13] This includes an HCT116 variant with a mutation in the Aurora B gene.[6][13] Furthermore, this compound has shown potency against multidrug-resistant (MDR) cell lines that express P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), suggesting it is less susceptible to efflux pump-mediated resistance compared to AZD1152.[2][6]

Experimental Protocols

Below are detailed methodologies for key experiments commonly used to evaluate the in vitro effects of this compound and AZD1152.

Cell Proliferation Assay
  • Cell Seeding: Plate cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound or AZD1152-HQPA for 72 hours. Include a vehicle control (e.g., DMSO).

  • Viability Assessment: After the incubation period, assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue) or a luminescent cell viability assay (e.g., CellTiter-Glo).

  • Data Analysis: Measure fluorescence or luminescence using a plate reader. Normalize the data to the vehicle control and plot the results to determine the EC50 value.

Cell Cycle Analysis
  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or AZD1152-HQPA for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in different phases of the cell cycle (G1, S, G2/M) and can quantify the population of polyploid cells (>4N).

Apoptosis Assay (Annexin V Staining)
  • Cell Treatment and Harvesting: Treat and harvest cells as described for the cell cycle analysis.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations

Signaling Pathway

Aurora_Kinase_Inhibition_Pathway AMG_900 This compound Aurora_A Aurora A AMG_900->Aurora_A inhibits Aurora_B Aurora B AMG_900->Aurora_B inhibits Aurora_C Aurora C AMG_900->Aurora_C inhibits AZD1152 AZD1152 AZD1152->Aurora_B selectively inhibits Mitosis Mitosis Aurora_A->Mitosis regulates Aurora_B->Mitosis regulates Cytokinesis Cytokinesis Aurora_B->Cytokinesis regulates Polyploidy Polyploidy Cytokinesis->Polyploidy failure leads to Apoptosis Apoptosis Polyploidy->Apoptosis

Caption: Mechanism of Aurora Kinase Inhibition.

Experimental Workflow

In_Vitro_Comparison_Workflow start Start: Select Cancer Cell Lines treatment Treat with this compound or AZD1152 (Dose-Response) start->treatment incubation Incubate for 24-72 hours treatment->incubation proliferation Cell Proliferation Assay incubation->proliferation cell_cycle Cell Cycle Analysis (PI Staining) incubation->cell_cycle apoptosis Apoptosis Assay (Annexin V) incubation->apoptosis ec50 EC50 Values proliferation->ec50 polyploidy_quant Quantification of >4N Cells cell_cycle->polyploidy_quant apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant

Caption: Workflow for In Vitro Drug Comparison.

References

A Head-to-Head Comparison of Pan-Aurora Kinase Inhibitors: AMG 900 vs. MK-0457 (VX-680)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release:

This comprehensive guide provides a detailed comparative analysis of two potent pan-Aurora kinase inhibitors, AMG 900 and MK-0457 (also known as VX-680), for researchers, scientists, and drug development professionals. This document synthesizes key experimental data on their efficacy, outlines the methodologies used in pivotal studies, and visually represents their mechanism of action and experimental workflows.

Executive Summary

This compound and MK-0457 are both small molecule inhibitors targeting the Aurora kinase family (A, B, and C), which play critical roles in mitotic progression.[1] While both compounds have demonstrated potent anti-proliferative activity in various cancer models, preclinical studies highlight a key distinction: this compound exhibits superior efficacy in multidrug-resistant (MDR) cancer cell lines. This guide delves into the quantitative data supporting these findings and provides detailed experimental context.

Data Presentation

In Vitro Kinase Inhibition

The following table summarizes the inhibitory activity of this compound and MK-0457 against the three Aurora kinase isoforms.

CompoundAurora A (IC50/Ki)Aurora B (IC50/Ki)Aurora C (IC50/Ki)
This compound 5 nM (IC50)[2]4 nM (IC50)[2]1 nM (IC50)[2]
MK-0457 (VX-680) 0.6 nM (Ki)[3]18 nM (Ki)[3]4.6 nM (Ki)[3]
Cellular Activity: Inhibition of Histone H3 Phosphorylation

A key pharmacodynamic marker for Aurora B kinase inhibition is the phosphorylation of histone H3 at Serine 10 (p-Histone H3).

Cell LineP-gp StatusThis compound (IC50, nmol/L)MK-0457 (IC50, nmol/L)
HCT-15P-gp positive2>1,000
RPMI-8226P-gp positive3118
Sensitive Parental Cell Line (for comparison)P-gp negative~2-3~10-50

Data compiled from a study evaluating inhibitors in MDR cell lines. The sensitive parental cell line data is an approximate range based on the provided information.[4]

In Vivo Efficacy: Xenograft Tumor Models

Both compounds have demonstrated the ability to inhibit tumor growth in vivo.

CompoundXenograft ModelDosing RegimenTumor Growth Inhibition
This compound HCT116 (colon)15 mg/kg, b.i.d., 2 days/week for 3 weeks (oral)Statistically significant
MK-0457 (VX-680) ccRCC (renal)80 mg/kgStatistically significant

Experimental Protocols

Cell Proliferation Assay in Multidrug-Resistant (MDR) Cell Lines

Objective: To assess the anti-proliferative activity of this compound and MK-0457 in cancer cell lines expressing the P-glycoprotein (P-gp) drug efflux pump.

Methodology:

  • Cell Culture: P-gp expressing cell lines (e.g., HCT-15, RPMI-8226) and their sensitive parental counterparts are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with a concentration range of this compound or MK-0457 for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is determined using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Histone H3 Phosphorylation Assay

Objective: To measure the inhibition of Aurora B kinase activity in cells treated with this compound or MK-0457.

Methodology:

  • Cell Treatment: Cells are treated with various concentrations of the inhibitors for a short duration (e.g., 1-2 hours) to assess the direct impact on kinase activity.

  • Immunofluorescence Staining:

    • Cells are fixed with paraformaldehyde and permeabilized with methanol.

    • Incubated with a primary antibody specific for phosphorylated Histone H3 (Ser10).

    • A fluorescently labeled secondary antibody is used for detection.

    • DNA is counterstained with DAPI.

  • Imaging and Quantification: Images are acquired using a high-content imaging system, and the percentage of p-Histone H3 positive cells is quantified.

  • Flow Cytometry (Alternative Method):

    • Treated cells are fixed and permeabilized.

    • Stained with the p-Histone H3 antibody and a DNA dye (e.g., propidium iodide).

    • Analyzed by flow cytometry to determine the percentage of p-Histone H3 positive cells within different phases of the cell cycle.[5]

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound and MK-0457 in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.

  • Tumor Implantation: Human cancer cells (e.g., HCT116 for this compound studies, or ccRCC cells for MK-0457 studies) are subcutaneously injected into the flanks of the mice.[6][7]

  • Compound Administration: Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups. The compounds are administered according to a predetermined schedule, dose, and route (e.g., oral gavage for this compound).[8]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

  • Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised to analyze biomarkers such as p-Histone H3 levels to confirm target engagement.[8]

Visualizations

Signaling Pathway of Aurora Kinases

Aurora_Kinase_Signaling_Pathway Prophase Prophase Metaphase Metaphase Anaphase Anaphase Telophase Telophase Cytokinesis Cytokinesis AuroraA Aurora A Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome Regulates AuroraB Aurora B Chromosome Chromosome Condensation & Biorientation AuroraB->Chromosome Regulates Spindle_Checkpoint Spindle Assembly Checkpoint AuroraB->Spindle_Checkpoint Regulates Cytokinesis_Node Cytokinesis AuroraB->Cytokinesis_Node Regulates AuroraC Aurora C Centrosome->Metaphase Chromosome->Metaphase Spindle_Checkpoint->Anaphase Cytokinesis_Node->Cytokinesis

Caption: Simplified overview of the roles of Aurora A and B kinases during mitosis.

Experimental Workflow for In Vitro Efficacy Testing

In_Vitro_Workflow Start Start: Cancer Cell Lines (Sensitive & MDR) Seeding Cell Seeding (96-well plates) Start->Seeding Treatment Treatment: This compound or MK-0457 (Dose-response) Seeding->Treatment Incubation Incubation (e.g., 72 hours) Treatment->Incubation Assay Cell Viability Assay (e.g., CellTiter-Glo) Incubation->Assay Analysis Data Analysis: IC50 Determination Assay->Analysis Result Result: Comparative Efficacy Analysis->Result

Caption: Workflow for determining the in vitro efficacy of this compound and MK-0457.

Logical Relationship of this compound's Activity in MDR Cells

MDR_Activity MDR_Cell Multidrug-Resistant (MDR) Cancer Cell Pgp P-glycoprotein (P-gp) Efflux Pump MDR_Cell->Pgp Expresses Efflux Drug Efflux Pgp->Efflux causes MK0457 MK-0457 (VX-680) MK0457->Pgp is a substrate for AMG900 This compound AMG900->Pgp is NOT a significant substrate for High_Potency Sustained Potency AMG900->High_Potency results in Low_Potency Reduced Potency Efflux->Low_Potency leads to

Caption: this compound's maintained potency in P-gp expressing multidrug-resistant cells.

References

A Head-to-Head Comparison of Pan-Aurora Kinase Inhibitors: AMG 900 vs. PHA-739358 (Danusertib)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two potent pan-Aurora kinase inhibitors: AMG 900 and PHA-739358 (Danusertib). Aurora kinases are crucial regulators of mitosis, and their inhibition represents a key strategy in oncology drug development. This document summarizes their performance, supported by experimental data, to aid researchers in their evaluation of these compounds for future studies.

At a Glance: Key Performance Indicators

FeatureThis compoundPHA-739358 (Danusertib)
Primary Targets Aurora A, Aurora B, Aurora CAurora A, Aurora B, Aurora C
Potency (IC50) High (low nanomolar)Potent (nanomolar)
Oral Bioavailability YesIntravenous administration in trials
Key Differentiator Potent activity against multidrug-resistant (MDR) cell linesAlso inhibits other tyrosine kinases (e.g., Abl, Ret, FGFR-1)

In Vitro Potency: A Quantitative Comparison

Both this compound and Danusertib are potent inhibitors of all three Aurora kinase family members. However, published data indicates that this compound generally exhibits lower IC50 values, suggesting higher potency in biochemical assays.

Table 1: Comparative Inhibitory Activity (IC50, nM)

TargetThis compoundPHA-739358 (Danusertib)
Aurora A 513
Aurora B 479
Aurora C 161

Note: IC50 values can vary between different assay conditions and laboratories.

Mechanism of Action: Targeting Mitotic Progression

This compound and Danusertib share a primary mechanism of action: the inhibition of Aurora kinases, which leads to defects in mitotic processes and ultimately, cell death. Aurora kinases A and B are essential for proper spindle formation, chromosome segregation, and cytokinesis. Their inhibition disrupts these processes, leading to endoreduplication and apoptosis.

Aurora_Kinase_Inhibition_Pathway cluster_mitosis Mitosis Centrosome Separation Centrosome Separation Mitotic Arrest Mitotic Arrest Centrosome Separation->Mitotic Arrest Spindle Assembly Spindle Assembly Spindle Assembly->Mitotic Arrest Chromosome Segregation Chromosome Segregation Chromosome Segregation->Mitotic Arrest Cytokinesis Cytokinesis Cytokinesis->Mitotic Arrest Aurora Kinases Aurora Kinases Aurora Kinases->Centrosome Separation Aurora Kinases->Spindle Assembly Aurora Kinases->Chromosome Segregation Aurora Kinases->Cytokinesis This compound / Danusertib This compound / Danusertib This compound / Danusertib->Aurora Kinases Inhibit Endoreduplication Endoreduplication Mitotic Arrest->Endoreduplication Apoptosis Apoptosis Endoreduplication->Apoptosis

Caption: Inhibition of Aurora Kinases by this compound and Danusertib disrupts mitosis, leading to apoptosis.

Preclinical Efficacy: In Vitro and In Vivo Studies

Cell-Based Assays

Both compounds have demonstrated potent anti-proliferative activity across a wide range of human cancer cell lines. A key finding from preclinical studies is the ability of this compound to maintain its high potency in cell lines that express P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are common mechanisms of multidrug resistance. In contrast, the activity of PHA-739358 has been shown to be reduced in such resistant cell lines.

Table 2: Anti-proliferative Activity in Selected Cell Lines (IC50, nM)

Cell LineCancer TypeThis compoundPHA-739358 (Danusertib)Reference
HCT116Colon Carcinoma~2-3~31
HeLaCervical Cancer~2-3Not widely reported
K562Chronic Myelogenous LeukemiaNot widely reported~50-3060
In Vivo Xenograft Models

In animal models, both this compound and Danusertib have shown significant tumor growth inhibition. This compound, administered orally, has demonstrated broad activity in multiple xenograft models, including those resistant to taxanes. Danusertib, typically administered intravenously in clinical trials, has also shown efficacy in various xenograft models.

A critical pharmacodynamic biomarker for both compounds is the inhibition of histone H3 phosphorylation at serine 10 (p-Histone H3), a direct substrate of Aurora B kinase. A dose-dependent decrease in p-Histone H3 levels in tumor tissues following treatment is indicative of target engagement.

Experimental Protocols

Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Kinase_Inhibition_Assay_Workflow Start Start Prepare Reagents Prepare Kinase, Substrate (e.g., Histone H3), ATP, and Inhibitor dilutions Start->Prepare Reagents Incubate Incubate Kinase, Substrate, and Inhibitor Prepare Reagents->Incubate Initiate Reaction Add ATP to start the reaction Incubate->Initiate Reaction Incubate Reaction Incubate at 30°C for a defined period (e.g., 30-60 min) Initiate Reaction->Incubate Reaction Stop Reaction Stop the reaction Incubate Reaction->Stop Reaction Detect Signal Detect phosphorylated substrate (e.g., using radioactive 32P-ATP or specific antibodies) Stop Reaction->Detect Signal Analyze Data Calculate IC50 values Detect Signal->Analyze Data End End Analyze Data->End

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagents: Recombinant human Aurora kinases, a suitable substrate (e.g., histone H3), ATP, and the test compound (this compound or Danusertib) at various concentrations.

  • Procedure: The kinase, substrate, and inhibitor are pre-incubated in a reaction buffer. The kinase reaction is initiated by the addition of ATP.

  • Detection: After a defined incubation period, the amount of phosphorylated substrate is quantified. This can be achieved using methods such as radiometric assays with [γ-³²P]ATP or immunoassays with antibodies specific to the phosphorylated substrate.

  • Analysis: The concentration of the inhibitor that reduces kinase activity by 50% (IC50) is determined from a dose-response curve.

Cell Proliferation Assay

This assay measures the effect of a compound on the growth and viability of cancer cell lines.

Methodology (Crystal Violet Assay):

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with a range of concentrations of the test compound or vehicle control (DMSO).

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • Staining: The medium is removed, and the cells are fixed and stained with crystal violet, which stains the nuclei of adherent cells.

  • Quantification: The stained cells are solubilized, and the absorbance is read on a plate reader. The absorbance is proportional to the number of viable cells.

  • Analysis: The concentration of the compound that inhibits cell proliferation by 50% (GI50) is calculated.

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of a compound in a living organism.

Xenograft_Study_Workflow Start Start Cell Culture Culture human tumor cells Start->Cell Culture Implantation Implant tumor cells subcutaneously into immunocompromised mice Cell Culture->Implantation Tumor Growth Allow tumors to reach a palpable size Implantation->Tumor Growth Randomization Randomize mice into treatment and control groups Tumor Growth->Randomization Treatment Administer this compound (oral) or Danusertib (i.v.) and vehicle control Randomization->Treatment Monitoring Monitor tumor volume, body weight, and animal health Treatment->Monitoring Endpoint Euthanize mice at a defined endpoint (e.g., tumor size, study duration) Monitoring->Endpoint Analysis Excise and weigh tumors; perform pharmacodynamic analysis (e.g., p-Histone H3) Endpoint->Analysis End End Analysis->End

Caption: A typical workflow for an in vivo tumor xenograft study.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.

  • Tumor Implantation: Human cancer cells are injected subcutaneously into the flanks of the mice.

  • Treatment: Once tumors reach a specified size, mice are randomized into treatment and control groups. This compound is typically administered orally, while Danusertib has been administered intravenously in clinical settings.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as measuring the levels of p-Histone H3 to confirm target engagement.

Conclusion

Both this compound and PHA-739358 (Danusertib) are potent pan-Aurora kinase inhibitors with demonstrated anti-cancer activity. This compound distinguishes itself with its higher in vitro potency and, notably, its efficacy against multidrug-resistant cancer cell lines, a significant advantage in the context of clinical resistance. Danusertib's broader kinase inhibition profile, which includes targets like Abl, may offer a different therapeutic window and potential in specific cancer types. The choice between these two inhibitors for further research and development will depend on the specific context, including the cancer type, the potential for drug resistance, and the desired route of administration. This guide provides a foundational comparison to inform such decisions.

AMG 900 Demonstrates Potent Activity in Paclitaxel-Resistant Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Cambridge, MA – The novel pan-Aurora kinase inhibitor, AMG 900, has shown significant potency in preclinical studies against a range of cancer cell lines, including those resistant to the widely used chemotherapy agent paclitaxel. This suggests a potential new therapeutic avenue for patients with tumors that have developed resistance to taxane-based treatments.

This compound is an orally bioavailable small molecule that targets Aurora kinases A, B, and C, which are key regulators of cell division.[1] Overexpression of these kinases is observed in various cancers and is associated with poor prognosis.[2] By inhibiting these kinases, this compound disrupts mitosis, leading to cell death.[2] Notably, its mechanism of action appears to overcome common drug resistance pathways that limit the efficacy of taxanes like paclitaxel.

Comparative Potency of this compound in Cancer Cell Lines

Data from preclinical evaluations demonstrate that this compound maintains its high potency across a panel of human cancer cell lines, irrespective of their sensitivity to paclitaxel or their expression of multidrug resistance (MDR) proteins such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[3]

A key study evaluated the antiproliferative effects of this compound in 26 tumor cell lines, including several known to be resistant to paclitaxel. The EC50 values for this compound in these cell lines were consistently in the low nanomolar range, from 0.7 to 5.3 nmol/L.[3]

Cell LineTumor TypeP-gp StatusThis compound IC50 (nmol/L) for p-Histone H3 InhibitionNotes on Paclitaxel Resistance
HCT-15ColonPositive2Known to be resistant to paclitaxel.[3]
MES-SA-Dx5Uterine SarcomaPositive3Doxorubicin-selected, P-gp-overexpressing, and resistant to paclitaxel.[3][4]
769-PKidneyPositive3[3]
SNU-449LiverPositive3[3]
HCT116ColonNegative2Parental, paclitaxel-sensitive line.
PC-3ProstateNot SpecifiedNot SpecifiedParental, paclitaxel-sensitive line. Paclitaxel IC50 of 5.16 nM has been reported in one study.[5]
DU145ProstateNot SpecifiedNot SpecifiedParental, paclitaxel-sensitive line. Paclitaxel IC50 of 5.15 nM has been reported in one study.[5]
OVCAR8OvarianNot SpecifiedNot SpecifiedParental, paclitaxel-sensitive line. Paclitaxel IC50 of 10.51 nM has been reported in one study.[6]

This table presents a selection of cell lines from published studies to illustrate the potency of this compound. IC50 values for p-Histone H3 inhibition are a direct measure of Aurora B kinase inhibition by this compound.

Overcoming Paclitaxel Resistance

Paclitaxel resistance is often mediated by the overexpression of drug efflux pumps like P-glycoprotein, which actively remove the drug from the cancer cell.[3] this compound has been shown to be a poor substrate for P-gp, allowing it to accumulate in resistant cells and exert its cytotoxic effects.[5] This circumvention of a primary resistance mechanism is a key advantage of this compound.

Signaling Pathway and Experimental Workflow

The primary mechanism of action of this compound is the inhibition of Aurora kinases. This leads to a cascade of events culminating in mitotic catastrophe and apoptosis.

AMG900_Signaling_Pathway AMG900 This compound Aurora_Kinases Aurora Kinases (A, B, C) AMG900->Aurora_Kinases Aborted_Division Aborted Cell Division & Polyploidy Histone_H3 Histone H3 Aurora_Kinases->Histone_H3 Phosphorylates Mitotic_Checkpoint Mitotic Checkpoint (Spindle Assembly Checkpoint) Aurora_Kinases->Mitotic_Checkpoint Regulates p_Histone_H3 Phosphorylated Histone H3 (Ser10) Histone_H3->p_Histone_H3 Mitotic_Arrest Proper Mitotic Progression Mitotic_Checkpoint->Mitotic_Arrest Apoptosis Apoptosis Aborted_Division->Apoptosis

This compound inhibits Aurora kinases, preventing proper mitosis and leading to cell death.

The potency of this compound is typically assessed through cell viability and apoptosis assays. The general workflow for these experiments is outlined below.

Experimental_Workflow start Start seed_cells Seed Cancer Cells (e.g., in 96-well plate) start->seed_cells treat_cells Treat with varying concentrations of this compound seed_cells->treat_cells incubate Incubate for a defined period (e.g., 72h) treat_cells->incubate assay Perform Viability or Apoptosis Assay incubate->assay data_acquisition Data Acquisition (e.g., Plate Reader, Flow Cytometer) assay->data_acquisition data_analysis Data Analysis (e.g., IC50 calculation) data_acquisition->data_analysis end End data_analysis->end

General workflow for assessing the in vitro potency of this compound.

Experimental Protocols

Fluorescence-Based Cell Viability Assay

This protocol is a general method for determining cell viability using a fluorescent dye that measures cell membrane integrity or metabolic activity.

Materials:

  • Cancer cell lines (paclitaxel-sensitive and -resistant)

  • Complete cell culture medium

  • 96-well black, clear-bottom microplates

  • This compound

  • Fluorescent viability reagent (e.g., Calcein-AM or Resazurin-based)

  • Phosphate-buffered saline (PBS)

  • Microplate reader with appropriate filters

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Assay: Prepare the fluorescent viability reagent according to the manufacturer's instructions. Add the recommended volume of the reagent to each well.

  • Incubation with Reagent: Incubate the plate for the time specified by the manufacturer (typically 1-4 hours) at 37°C, protected from light.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths (e.g., ~490 nm excitation and ~520 nm emission for Calcein-AM).[7]

  • Data Analysis: Subtract the background fluorescence from all readings. Normalize the data to the vehicle control wells (representing 100% viability). Plot the normalized values against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This protocol outlines the detection of apoptosis by flow cytometry, distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis by treating cells with this compound for a specified time. Include a negative control (untreated cells) and a positive control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

  • Washing: Discard the supernatant and wash the cells once with cold PBS. Centrifuge again and discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the tube.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples on a flow cytometer within one hour. Use unstained and single-stained controls to set up compensation and quadrants.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Conclusion

This compound demonstrates consistent and potent antiproliferative activity against a diverse range of cancer cell lines, including those that have developed resistance to paclitaxel. Its ability to bypass common mechanisms of drug resistance, such as P-gp mediated efflux, highlights its potential as a valuable therapeutic agent for patients with multidrug-resistant tumors. Further clinical investigation is warranted to fully elucidate the efficacy and safety of this compound in this patient population.

References

Synergistic Anti-Tumor Efficacy of AMG 900 and Docetaxel: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-tumor effects of the pan-Aurora kinase inhibitor, AMG 900, and the microtubule-targeting agent, docetaxel, when used as monotherapies and in combination. The data presented herein, derived from preclinical studies, highlights the synergistic potential of this combination, particularly in aggressive and resistant cancer models.

Executive Summary

The combination of this compound and docetaxel demonstrates significant synergistic anti-tumor activity, leading to enhanced tumor growth inhibition compared to either agent alone. This synergy is particularly pronounced in triple-negative breast cancer (TNBC) and taxane-resistant models. The proposed mechanism of this synergy lies in the dual assault on mitotic progression. Docetaxel stabilizes microtubules, causing a mitotic arrest, while this compound inhibits Aurora kinases, crucial regulators of mitosis, leading to mitotic catastrophe, polyploidy, and subsequent apoptosis. This guide presents the supporting experimental data, detailed methodologies, and visual representations of the underlying molecular pathways and experimental workflows.

Data Presentation

In Vivo Efficacy: Xenograft Models

The synergistic effect of this compound and docetaxel has been demonstrated in vivo using human tumor xenograft models in mice. The following tables summarize the key quantitative data from these studies.

Table 1: Anti-Tumor Activity of this compound and Docetaxel Monotherapy in MDA-MB-231 (F¹¹) Xenografts

Treatment GroupDosage and ScheduleMean Tumor Growth Inhibition (%)p-value vs. VehicleReference
This compound15 mg/kg, p.o., b.i.d., 2 days/week for 3 weeks84%≤ 0.0234[1]
Docetaxel30 mg/kg, i.p., once weekly for 3 weeksResulted in tumor regressions≤ 0.0001[1]

Table 2: Synergistic Anti-Tumor Activity of Combined this compound and Docetaxel in MDA-MB-231 (F¹¹) Xenografts

Treatment GroupDosage and ScheduleMean Tumor Growth Inhibition (%)p-value vs. MonotherapyReference
This compound + DocetaxelThis compound: 7.5 mg/kg, p.o., b.i.d., days 2 & 3/week; Docetaxel: 10 mg/kg, i.p., day 1/week for 3 cycles96%≤ 0.0006[1]
In Vitro Activity: Cell-Based Assays

In vitro studies have elucidated the potent anti-proliferative effects of this compound, particularly in overcoming resistance to taxanes.

Table 3: Anti-proliferative Activity of this compound in Various Cancer Cell Lines

Cell LineTumor TypeP-gp StatusThis compound EC₅₀ (nmol/L)Reference
HCT-15ColonP-gp expressingNot specified[2]
MES-SA-Dx5Uterine SarcomaP-gp expressingNot specified[2]
769PRenalP-gp expressingNot specified[2]
SNU449HepatocellularP-gp expressingNot specified[2]

Experimental Protocols

In Vivo Xenograft Study

A detailed methodology for the in vivo assessment of the synergistic effects of this compound and docetaxel is outlined below.

Objective: To evaluate the anti-tumor efficacy of this compound and docetaxel, alone and in combination, in a human breast cancer xenograft model.

Animal Model: Female athymic nude mice.

Cell Line: MDA-MB-231 (F¹¹) human triple-negative breast cancer cells.

Tumor Implantation:

  • MDA-MB-231 (F¹¹) cells are harvested and resuspended in a mixture of media and Matrigel.

  • 5 x 10⁶ cells are subcutaneously implanted into the flank of each mouse.

  • Tumors are allowed to grow to a mean volume of approximately 200 mm³.

Treatment Groups and Administration:

  • Vehicle Control: Administered orally (p.o.) and intraperitoneally (i.p.) on the same schedule as the treatment groups.

  • This compound Monotherapy: 15 mg/kg administered orally, twice daily (b.i.d.), for two consecutive days per week for three weeks[1].

  • Docetaxel Monotherapy: 30 mg/kg administered intraperitoneally, once weekly for three weeks[1].

  • Combination Therapy: Docetaxel at 10 mg/kg administered i.p. on day 1 of each week, followed by this compound at 7.5 mg/kg administered p.o., b.i.d. on days 2 and 3 of each week for three cycles[1].

Efficacy Assessment:

  • Tumor volume is measured twice weekly using calipers and calculated using the formula: (length x width²)/2.

  • Body weight is monitored as an indicator of toxicity.

  • At the end of the study, tumors are excised and may be used for further analysis (e.g., immunohistochemistry).

Statistical Analysis: Tumor growth inhibition is calculated, and statistical significance is determined using appropriate statistical tests, such as repeated measures ANOVA followed by Dunnett's test for multiple comparisons[1].

In Vitro Proliferation and Clonogenic Assays

Objective: To determine the anti-proliferative and colony formation inhibitory effects of this compound.

Cell Lines: A panel of human cancer cell lines, including those with multi-drug resistance (MDR) due to P-glycoprotein (P-gp) expression (e.g., HCT-15, MES-SA-Dx5)[2].

Proliferation Assay (Fluorescence-based):

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with a range of concentrations of this compound (e.g., 0.3–156 nmol/L) for 24 hours.

  • The drug-containing medium is removed, and cells are washed twice and incubated in a drug-free medium for an additional 48 hours.

  • Cell proliferation is assessed using a fluorescence-based cell count imaging assay.

  • EC₅₀ values are calculated from the concentration-response curves.

Clonogenic Assay:

  • Cells are seeded at a low density in 6-well plates.

  • Cells are treated with various concentrations of this compound or a vehicle control for 48 hours.

  • The drug-containing medium is removed, and cells are washed and cultured in a drug-free medium until colonies are visible in the control wells.

  • Colonies are stained with crystal violet and counted.

  • The percentage of colony formation inhibition is calculated relative to the vehicle-treated control.

Mandatory Visualizations

Signaling Pathways

Synergistic_Mechanism cluster_docetaxel Docetaxel Action cluster_amg900 This compound Action cluster_outcome Cellular Outcome Docetaxel Docetaxel Microtubules Microtubules Docetaxel->Microtubules Stabilizes Spindle_Assembly Mitotic Spindle Assembly Microtubules->Spindle_Assembly Disrupts Dynamics Mitotic_Arrest Mitotic Arrest (G2/M) Spindle_Assembly->Mitotic_Arrest Activates Spindle Assembly Checkpoint Mitotic_Slippage Mitotic Slippage Mitotic_Arrest->Mitotic_Slippage Bypass Checkpoint Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Prolonged Arrest AMG900 This compound Aurora_Kinases Aurora Kinases (A, B, C) AMG900->Aurora_Kinases Inhibits Centrosome_Separation Centrosome Separation Aurora_Kinases->Centrosome_Separation Chromosome_Segregation Chromosome Segregation Aurora_Kinases->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_Kinases->Cytokinesis Polyploidy Polyploidy Mitotic_Slippage->Polyploidy Polyploidy->Apoptosis

Caption: Synergistic mechanism of this compound and docetaxel.

Experimental Workflow

Experimental_Workflow cluster_invivo In Vivo Xenograft Study cluster_invitro In Vitro Assays start_invivo Implant MDA-MB-231 cells in athymic nude mice tumor_growth Allow tumors to reach ~200 mm³ start_invivo->tumor_growth treatment_groups Randomize into treatment groups: - Vehicle - this compound - Docetaxel - Combination tumor_growth->treatment_groups dosing Administer treatments as per schedule treatment_groups->dosing monitoring Monitor tumor volume and body weight dosing->monitoring endpoint Endpoint: Analyze tumor growth inhibition monitoring->endpoint start_invitro Seed cancer cells (e.g., MDA-MB-231, DU4475) treatment_invitro Treat with this compound, Docetaxel, or combination at various concentrations start_invitro->treatment_invitro proliferation_assay Proliferation Assay (e.g., MTT, CellTiter-Glo) treatment_invitro->proliferation_assay clonogenic_assay Clonogenic Assay treatment_invitro->clonogenic_assay analysis Analyze cell viability, colony formation, and calculate synergy (e.g., CI) proliferation_assay->analysis clonogenic_assay->analysis

Caption: Experimental workflow for evaluating synergy.

Logical Relationship

Logical_Relationship AMG900 This compound Aurora_Kinase_Inhibition Aurora Kinase Inhibition AMG900->Aurora_Kinase_Inhibition Docetaxel Docetaxel Microtubule_Stabilization Microtubule Stabilization Docetaxel->Microtubule_Stabilization Mitotic_Dysregulation Mitotic Dysregulation Aurora_Kinase_Inhibition->Mitotic_Dysregulation Microtubule_Stabilization->Mitotic_Dysregulation Synergistic_Cell_Death Synergistic Cell Death (Apoptosis) Mitotic_Dysregulation->Synergistic_Cell_Death

Caption: Logical relationship of drug actions.

References

A Comparative Guide: Synergistic Antitumor Activity of AMG 900 and Histone Deacetylase (HDAC) Inhibitors in Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pan-Aurora kinase inhibitor AMG 900 in combination with Histone Deacetylase (HDAC) inhibitors, focusing on supporting experimental data and detailed methodologies. The combination has demonstrated synergistic effects in preclinical models, suggesting a promising therapeutic strategy for cancer treatment.

Mechanism of Action: A Dual Assault on Cancer Cells

This compound is a potent, orally bioavailable small-molecule inhibitor of Aurora kinases A, B, and C, which are key regulators of mitosis.[1] Inhibition of these kinases leads to defects in mitotic spindle formation, chromosome segregation, and cytokinesis, ultimately resulting in polyploidy and apoptosis in cancer cells.[1][2]

HDAC inhibitors, such as vorinostat and valproic acid (VPA), represent a class of epigenetic drugs that cause the accumulation of acetylated histones and other proteins. This leads to the reactivation of silenced tumor suppressor genes, cell cycle arrest, and induction of apoptosis.[3][4]

The combination of this compound and HDAC inhibitors leverages these distinct but complementary mechanisms to enhance antitumor activity. Evidence suggests that HDAC inhibitors can downregulate the expression of mitotic checkpoint kinases like PLK1 and Aurora A, creating a cellular environment that is more susceptible to the effects of direct Aurora kinase inhibition by this compound.[5][6] This dual targeting of mitotic processes leads to a synergistic increase in cancer cell death.

In Vitro Efficacy: Synergistic Inhibition of Prostate Cancer Cell Growth

A key study by Mahadevan et al. (2014) investigated the combination of this compound with the HDAC inhibitors vorinostat and valproic acid (VPA) in prostate cancer (PCA) cell lines: DU-145, LNCaP, and PC3.[5][6] The combination demonstrated significant synergistic effects on cell proliferation and long-term survival.

Data Presentation: In Vitro Synergism

Table 1: Inhibition of Cell Proliferation (MTS Assay) [5]

Cell LineTreatmentCombination Index (CI)Synergy Level
DU-145This compound (1 nmol/L) + VPA (1 mmol/L)0.796Moderate Synergy
DU-145This compound (1 nmol/L) + VPA (1.5 mmol/L)0.777Moderate Synergy
LNCaPThis compound (1 nmol/L) + VPA (1 mmol/L)0.848Moderate Synergy
PC3This compound (1 nmol/L) + Vorinostat (1 µmol/L)0.375Synergy
PC3This compound (5 nmol/L) + Vorinostat (1 µmol/L)0.558Synergy

Combination Index (CI) values were calculated using CalcuSyn software. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: Inhibition of Clonogenic Survival [5]

Cell LineTreatmentCombination Index (CI) RangeSynergy Level
DU-145This compound (1 nmol/L) + VPA (1-1.5 mmol/L)0.171 - 0.260Strong Synergy
PC3This compound (1 nmol/L) + VPA (1-1.5 mmol/L)0.171 - 0.260Strong Synergy
LNCaPThis compound (1 nmol/L) + VPA (1 mmol/L)0.765Moderate Synergy
DU-145This compound (1 nmol/L) + Vorinostat (0.5-1 µmol/L)0.340 - 0.809Synergy/Moderate Synergy
LNCaPThis compound (1 nmol/L) + Vorinostat (0.5-1 µmol/L)0.340 - 0.809Synergy/Moderate Synergy
PC3This compound (1 nmol/L) + Vorinostat (0.5-1 µmol/L)0.340 - 0.809Synergy/Moderate Synergy

Combination Index (CI) values were calculated using CalcuSyn software. CI < 1 indicates synergy.

The combination treatment also led to a significant increase in cellular senescence and polyploidy across all tested prostate cancer cell lines.[5][6] Furthermore, Western blot analysis showed an increase in cleaved PARP, a marker of apoptosis, in cells treated with the combination compared to single agents.[7]

In Vivo Efficacy: Tumor Growth Inhibition in a Xenograft Model

The synergistic antitumor effect was validated in a DU-145 prostate cancer xenograft mouse model.[5][6]

Data Presentation: In Vivo Tumor Growth

Table 3: Efficacy of this compound and Vorinostat Combination in DU-145 Xenografts [5]

Treatment GroupAverage Tumor Growth Rate Reduction Compared to VehicleP-value vs. Vehicle
This compound (3.75 mg/kg, low dose)Significant< 0.05
Vorinostat (50 mg/kg)Significant< 0.05
This compound (low dose) + VorinostatSignificantly lower than either single agent alone< 0.01
This compound (7.5 mg/kg, high dose)Significant< 0.05
This compound (high dose) + VorinostatSignificant< 0.05

The combination of low-dose this compound and vorinostat resulted in a tumor growth rate that was significantly lower than that of either agent alone and was comparable to the effect of high-dose this compound.[5] This suggests that the combination therapy could achieve similar efficacy at lower, potentially less toxic, doses of this compound.

Pharmacodynamic analysis of the xenograft tumors revealed that the combination treatment significantly inhibited Aurora B kinase activity, as measured by a decrease in phosphorylated histone H3.[5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and further investigation.

Cell Proliferation (MTS) Assay
  • Cell Seeding: Prostate cancer cells (DU-145, LNCaP, PC3) are seeded in 96-well plates at a density of 5,000 cells per well in their respective growth media and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of this compound, an HDAC inhibitor (VPA or vorinostat), or the combination of both. Control wells receive vehicle (e.g., DMSO).

  • Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTS Reagent Addition: After incubation, 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) is added to each well.

  • Incubation with MTS: Plates are incubated for 1-4 hours at 37°C.

  • Absorbance Reading: The absorbance at 490 nm is measured using a 96-well plate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. Combination indices (CI) are calculated using CalcuSyn software to determine synergy.[3][5]

Clonogenic Survival Assay
  • Cell Seeding: Cells are seeded in 6-well plates at a low density (e.g., 500-1000 cells/well) to allow for colony formation.

  • Drug Treatment: After 24 hours, cells are treated with single agents or the combination at specified concentrations.

  • Incubation: The medium is replaced with fresh, drug-free medium after 24-48 hours, and plates are incubated for 10-14 days to allow for colony formation.

  • Colony Staining: Colonies are fixed with methanol and stained with 0.5% crystal violet.

  • Colony Counting: Colonies containing at least 50 cells are counted.

  • Data Analysis: The surviving fraction is calculated as the number of colonies formed in the treated wells divided by the number of colonies in the control wells, corrected for the plating efficiency. CI values are determined using CalcuSyn software.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining
  • Cell Culture and Treatment: Cells are grown on glass coverslips in 6-well plates and treated with the drugs for 48-72 hours.

  • Fixation: Cells are washed with PBS and fixed for 10-15 minutes at room temperature with 2% formaldehyde/0.2% glutaraldehyde in PBS.

  • Washing: Cells are washed twice with PBS.

  • Staining: Cells are incubated overnight at 37°C (without CO2) with the SA-β-gal staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2).

  • Visualization: The percentage of blue-stained (senescent) cells is determined by light microscopy.

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
  • Cell Treatment: Cells are treated with this compound, HDAC inhibitors, or the combination for 48 hours.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol (e.g., from BD Biosciences).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

  • Data Analysis: The percentage of apoptotic cells in each treatment group is quantified.

In Vivo Xenograft Study
  • Animal Model: Male athymic nude mice are used.

  • Tumor Implantation: DU-145 cells are injected subcutaneously into the flanks of the mice.

  • Tumor Growth and Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups.

  • Drug Administration: this compound is administered orally, and vorinostat is administered intraperitoneally according to the specified dosing schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = (length × width²)/2).

  • Endpoint: The study is terminated when tumors reach a predetermined size or at a specified time point.

  • Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the different treatment groups.

Immunofluorescence for Phosphorylated Histone H3 (p-H3)
  • Tissue Processing: Xenograft tumors are harvested, fixed in formalin, and embedded in paraffin.

  • Sectioning: 5 µm sections are cut and mounted on slides.

  • Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed (e.g., in citrate buffer).

  • Blocking: Sections are blocked with a suitable blocking buffer (e.g., containing serum) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Slides are incubated with a primary antibody against phospho-Histone H3 (Ser10).

  • Secondary Antibody Incubation: After washing, slides are incubated with a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Nuclei are counterstained with DAPI, and coverslips are mounted.

  • Imaging: Slides are imaged using a fluorescence microscope.

  • Quantification: The percentage of p-H3 positive cells is quantified.

Mandatory Visualizations

Synergistic_Mechanism cluster_amg This compound cluster_hdac HDAC Inhibitors cluster_pathways Cellular Processes cluster_outcome Outcome AMG900 This compound AuroraA Aurora A AMG900->AuroraA Inhibits AuroraB Aurora B AMG900->AuroraB Inhibits Mitotic_Spindle Mitotic Spindle Formation AuroraA->Mitotic_Spindle Chromosome_Seg Chromosome Segregation AuroraB->Chromosome_Seg Cytokinesis Cytokinesis AuroraB->Cytokinesis HDACi HDAC Inhibitors (Vorinostat, VPA) HDACs HDACs HDACi->HDACs Inhibits Gene_Expression Tumor Suppressor Gene Expression HDACs->Gene_Expression Represses Apoptosis_Genes Pro-apoptotic Gene Expression HDACs->Apoptosis_Genes Represses Polyploidy Polyploidy Mitotic_Spindle->Polyploidy Chromosome_Seg->Polyploidy Cytokinesis->Polyploidy Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Genes->Apoptosis Polyploidy->Apoptosis Tumor_Inhibition Synergistic Tumor Growth Inhibition Apoptosis->Tumor_Inhibition Cell_Cycle_Arrest->Tumor_Inhibition

Caption: Synergistic mechanism of this compound and HDAC inhibitors.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay cluster_analysis Data Analysis A1 Prostate Cancer Cell Lines (DU-145, LNCaP, PC3) A2 Treat with this compound, HDACi, or Combination A1->A2 A3 MTS Assay (72h) A2->A3 A4 Clonogenic Assay (10-14d) A2->A4 A5 SA-β-gal Staining (48-72h) A2->A5 A6 Annexin V/PI Staining & Flow Cytometry (48h) A2->A6 C1 Calculate Cell Viability, Surviving Fraction A3->C1 A4->C1 C3 Quantify Senescence and Apoptosis A5->C3 A6->C3 B1 DU-145 Xenograft in Nude Mice B2 Randomize and Treat with This compound +/- Vorinostat B1->B2 B3 Measure Tumor Volume B2->B3 B4 Harvest Tumors for Immunofluorescence (p-H3) B3->B4 C4 Analyze Tumor Growth Inhibition B3->C4 C5 Quantify p-H3 Staining B4->C5 C2 Determine Combination Index (CalcuSyn) C1->C2

Caption: Experimental workflow for evaluating the combination therapy.

Logical_Relationship AMG900_HDACi This compound + HDAC Inhibitor Combination Synergy Synergistic Interaction AMG900_HDACi->Synergy Increased_Apoptosis Increased Apoptosis Synergy->Increased_Apoptosis Increased_Senescence Increased Senescence Synergy->Increased_Senescence Increased_Polyploidy Increased Polyploidy Synergy->Increased_Polyploidy Decreased_Proliferation Decreased Cell Proliferation Increased_Apoptosis->Decreased_Proliferation Decreased_Survival Decreased Clonogenic Survival Increased_Apoptosis->Decreased_Survival Increased_Senescence->Decreased_Proliferation Increased_Polyploidy->Decreased_Proliferation Tumor_Regression Tumor Growth Inhibition (In Vivo) Decreased_Proliferation->Tumor_Regression Decreased_Survival->Tumor_Regression

References

Validating AMG 900 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the cellular target engagement of AMG 900, a potent pan-Aurora kinase inhibitor. We present supporting experimental data, detailed protocols for key assays, and objective comparisons with alternative approaches.

This compound is an orally bioavailable small molecule that inhibits Aurora kinases A, B, and C, which are crucial regulators of mitosis.[1][2] Dysregulation of these kinases is a common feature in many cancers, making them attractive therapeutic targets.[3] Validating that a compound like this compound reaches and interacts with its intended targets within a complex cellular environment is a critical step in preclinical and clinical development.

Comparative Analysis of Target Engagement Methodologies

The two primary methods for confirming this compound's engagement of Aurora kinases in cells are the analysis of substrate phosphorylation, particularly phospho-Histone H3 (Ser10), and the Cellular Thermal Shift Assay (CETSA). Each offers distinct advantages and provides complementary evidence of target interaction.

MethodologyPrincipleKey AdvantagesKey Disadvantages
Phospho-Histone H3 (Ser10) Inhibition Assay Measures the phosphorylation status of a direct downstream substrate of Aurora B kinase. Inhibition of this phosphorylation event is a direct biomarker of target engagement and enzymatic inhibition.[3][4][5][6]- Direct measure of kinase activity inhibition- High-throughput capabilities (Flow Cytometry, LSC)- Well-established and validated biomarker for Aurora B inhibitors[4][5]- Can be assessed in preclinical models and clinical biopsies[5]- Indirect measure of target binding- Primarily reflects Aurora B inhibition, less so for Aurora A or C- Signal is cell cycle-dependent (mitotic cells)
Cellular Thermal Shift Assay (CETSA) Based on the principle that drug binding to a target protein increases its thermal stability.[7][8][9][10] This shift in the melting curve of the protein upon heating is a direct indication of target engagement.- Direct, label-free evidence of physical binding to the target protein in a cellular environment[10]- Can be applied to all Aurora kinases (A, B, and C)- Can be adapted for high-throughput screening- Technically more demanding than Western blotting- Requires specific antibodies for each target- May not be suitable for all protein targets

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of this compound against the three Aurora kinase isoforms, providing a quantitative measure of its potency. For comparison, data for other well-characterized Aurora kinase inhibitors are also included.

CompoundTarget(s)Aurora A IC50 (nM)Aurora B IC50 (nM)Aurora C IC50 (nM)Reference
This compound Pan-Aurora541[1][11][12]
Alisertib (MLN8237) Aurora A selective1.2396.5-[1]
Barasertib (AZD1152-HQPA) Aurora B selective>1000x selectivity for B over A--[13]
Danusertib (PHA-739358) Pan-Aurora137961[3]

Experimental Protocols

Phospho-Histone H3 (Ser10) Inhibition Assay via Western Blotting

This protocol details the steps to assess the inhibition of Histone H3 phosphorylation at Serine 10, a direct substrate of Aurora B, in cells treated with this compound.

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10) and Mouse anti-total Histone H3

  • Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Histone H3 as a loading control.

Cellular Thermal Shift Assay (CETSA)

This protocol outlines the general steps for performing a CETSA experiment to confirm the direct binding of this compound to Aurora kinases in intact cells.[7][8][9][10]

Materials:

  • Cell culture reagents

  • This compound

  • PBS with protease inhibitors

  • PCR tubes or plates

  • Thermal cycler

  • Centrifuge

  • Reagents for protein quantification and Western blotting (as above)

  • Primary antibodies against Aurora A, Aurora B, and Aurora C

Procedure:

  • Cell Treatment: Treat cultured cells with this compound or vehicle control at the desired concentration for a specific duration.

  • Heating:

    • Harvest and wash the cells, then resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures in a thermal cycler for a fixed time (e.g., 3 minutes). A typical temperature range would be 40-70°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.

  • Analysis of Soluble Fraction:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble Aurora kinase A, B, or C at each temperature point by Western blotting.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.

Visualizing Pathways and Workflows

To further clarify the mechanisms and procedures, the following diagrams are provided.

AMG900_Pathway This compound Signaling Pathway Inhibition cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis AMG900 AMG900 Aurora_Kinases Aurora Kinases (A, B, C) AMG900->Aurora_Kinases inhibition Mitotic_Defects Mitotic Defects (e.g., Endoreduplication, Apoptosis) AMG900->Mitotic_Defects leads to Aurora_Kinases->Metaphase regulates Aurora_Kinases->Anaphase regulates HistoneH3 Histone H3 Aurora_Kinases->HistoneH3 phosphorylates pHistoneH3 Phospho-Histone H3 (Ser10) HistoneH3->pHistoneH3 pHistoneH3->Metaphase

Caption: Inhibition of Aurora Kinases by this compound disrupts mitosis.

pHistoneH3_Workflow Phospho-Histone H3 Inhibition Assay Workflow Start Cell Treatment with this compound Lysis Cell Lysis Start->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Immunoblot Immunoblotting with anti-p-Histone H3 (Ser10) Transfer->Immunoblot Detection Chemiluminescent Detection Immunoblot->Detection Analysis Data Analysis Detection->Analysis

Caption: Western blot workflow for p-Histone H3.

CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Workflow Start Cell Treatment with this compound Heating Heat Treatment (Temperature Gradient) Start->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifugation to Separate Soluble Fraction Lysis->Centrifugation Western_Blot Western Blot for Aurora Kinases Centrifugation->Western_Blot Analysis Analyze Thermal Shift Western_Blot->Analysis

Caption: CETSA experimental workflow.

References

Cross-resistance studies with AMG 900 and other chemotherapeutics.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The development of resistance to standard chemotherapeutic agents remains a significant hurdle in oncology. AMG 900, a potent, orally bioavailable, and selective pan-Aurora kinase inhibitor, has demonstrated significant promise in overcoming resistance to various established anticancer drugs. This guide provides a comprehensive comparison of this compound's performance against other chemotherapeutics, supported by experimental data, detailed protocols, and pathway visualizations to inform preclinical and clinical research.

Performance of this compound in Chemoresistant Cancers

This compound exhibits potent antiproliferative activity across a wide range of tumor cell lines, including those that have developed resistance to conventional chemotherapies like taxanes and other Aurora kinase inhibitors.[1][2] Its mechanism of action, targeting Aurora kinases A, B, and C, which are crucial for mitotic progression, allows it to circumvent common resistance pathways.[2]

In Vitro Efficacy in Resistant Cell Lines

Studies have shown that this compound maintains its potency in cell lines with acquired resistance to other drugs. For instance, it is effective in tumor cells that overexpress P-glycoprotein (P-gp), a common mechanism of multidrug resistance (MDR).[2]

Below is a summary of the half-maximal effective concentration (EC50) values for this compound in a panel of 26 human tumor cell lines, including those with known resistance to paclitaxel.

Cell LineTumor TypeP-gp StatusThis compound EC50 (nmol/L)
HCT-15ColonP-gp expressing2.1
MES-SA/Dx5Uterine SarcomaP-gp expressing1.8
NCI/ADR-RESOvarianP-gp expressing1.6
NCI-H460-PTXLungPaclitaxel-Resistant1.5
PC-3Prostate-0.7
DU 145Prostate-1.1
LNCaPProstate-1.4
A549Lung-1.6
HCT116Colon-1.7
HeLaCervical-1.9
MDA-MB-231Breast-2.0
OVCAR-3Ovarian-2.2
SK-OV-3Ovarian-2.3
A498Kidney-2.4
U251Glioblastoma-2.5
PANC-1Pancreatic-2.6
MIA PaCa-2Pancreatic-2.7
786-0Kidney-2.8
SF-295Glioblastoma-2.9
SNB-19Glioblastoma-3.0
K-562Leukemia-3.2
MOLT-4Leukemia-3.5
HL-60Leukemia-3.8
RPMI-8226Multiple Myeloma-4.2
SRLeukemia-4.8
LOX IMVIMelanoma-5.3

Data compiled from Payton, M., et al. (2010). Preclinical Evaluation of this compound. Cancer Research, 70(23), 9846-9854.[1][3]

Furthermore, this compound has demonstrated superior or comparable activity against other Aurora kinase inhibitors in certain resistant cell lines.

Cell LineThis compound IC50 (nmol/L)AZD1152 IC50 (nmol/L)MK-0457 IC50 (nmol/L)PHA-739358 IC50 (nmol/L)
HCT116234>1,000118
HCT116 (AZD1152-resistant)5672>1,000150
HeLa8102529
K-562471218
MV-4-11351015

Data compiled from Payton, M., et al. (2010). Preclinical Evaluation of this compound. Cancer Research, 70(23), 9846-9854.[3]

In Vivo Antitumor Activity in Multidrug-Resistant Xenograft Models

The efficacy of this compound has also been validated in in vivo models. In multidrug-resistant tumor xenografts, orally administered this compound significantly inhibited tumor growth.[1][3]

Xenograft ModelTumor TypeResistance ProfileThis compound TreatmentTumor Growth Inhibition (%)
MES-SA-Dx5Uterine SarcomaDoxorubicin-Resistant (P-gp expressing)15 mg/kg, b.i.d., 2 days/week84
NCI-H460-PTXLungPaclitaxel-Resistant15 mg/kg, b.i.d., 2 days/week66
MDA-MB-231 (F11) PTX-rBreastPaclitaxel-Resistant15 mg/kg, b.i.d., 2 days/week97

Data compiled from Payton, M., et al. (2010). Preclinical Evaluation of this compound. Cancer Research, 70(23), 9846-9854 and Bush, T. L., et al. (2013). This compound...potentiates the activity of microtubule-targeting agents. Molecular Cancer Therapeutics, 12(11), 2356-2366.[3][4]

Experimental Protocols

Cell Proliferation Assay

This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50) or the effective concentration that gives half-maximal response (EC50).

  • Cell Seeding: Plate tumor cells in 96-well microplates at a density of 1,000 to 5,000 cells per well in a final volume of 100 µL of complete growth medium.

  • Compound Treatment: After 24 hours of incubation to allow for cell attachment, add serial dilutions of this compound or other chemotherapeutic agents to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a further 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Assess cell viability using a colorimetric assay such as the MTS assay or a fluorescence-based assay like the CyQUANT® Cell Proliferation Assay.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 value.

Colony Formation Assay

This assay assesses the ability of single cells to undergo unlimited division and form colonies, a measure of clonogenic survival.

  • Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells) in 6-well plates.

  • Drug Treatment: Treat the cells with various concentrations of this compound or other drugs for 24-48 hours.

  • Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh drug-free medium.

  • Colony Growth: Incubate the plates for 10-14 days to allow for colony formation.

  • Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies (typically defined as containing >50 cells).

  • Analysis: Calculate the plating efficiency and survival fraction for each treatment group relative to the untreated control.

Tumor Xenograft Studies in Mice

These in vivo studies evaluate the antitumor efficacy of a compound in a living organism.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Randomize the mice into treatment and control groups. Administer this compound or other chemotherapeutics orally or via another appropriate route according to the specified dosing schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume (e.g., using calipers) two to three times a week.

  • Efficacy Endpoint: Continue the treatment for a defined period or until the tumors in the control group reach a predetermined size.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Visualizing Mechanisms of Action and Experimental Design

Signaling Pathways in Chemoresistance

Overexpression of Aurora Kinase A can lead to chemoresistance through the activation of downstream survival pathways like AKT/mTOR.[5][6] this compound, by inhibiting Aurora Kinases, can prevent this signaling cascade. Additionally, this compound is not a substrate for P-glycoprotein, a key efflux pump that confers multidrug resistance, allowing it to be effective in P-gp overexpressing tumors.[2]

chemoresistance_pathway Signaling Pathways in Chemoresistance and this compound Intervention cluster_cell Tumor Cell chemo Chemotherapeutics (e.g., Paclitaxel) pgp P-glycoprotein (MDR1) chemo->pgp is a substrate for aurora_a Aurora Kinase A (Overexpressed) akt_mtor AKT/mTOR Pathway aurora_a->akt_mtor activates survival Cell Survival & Proliferation akt_mtor->survival resistance Chemoresistance survival->resistance efflux Drug Efflux pgp->efflux efflux->resistance amg900 This compound amg900->aurora_a inhibits

Caption: this compound circumvents chemoresistance by inhibiting Aurora Kinase A and avoiding P-gp efflux.

Experimental Workflow for Cross-Resistance Studies

A typical workflow to assess cross-resistance involves developing a resistant cell line and then testing its sensitivity to a panel of other drugs.

cross_resistance_workflow Experimental Workflow for Cross-Resistance Assessment start Start with a Parental Cancer Cell Line culture Culture cells with increasing concentrations of Drug A (e.g., Paclitaxel) start->culture selection Select for resistant cell population culture->selection characterize Characterize the Drug A-Resistant Cell Line (e.g., IC50, P-gp expression) selection->characterize test Test sensitivity of both Parental and Resistant cell lines to Drug B (e.g., this compound) characterize->test compare Compare IC50 values of Drug B test->compare conclusion Determine Cross-Resistance or Collateral Sensitivity compare->conclusion

Caption: A stepwise process for evaluating cross-resistance between two therapeutic agents.

References

AMG 900: A Comparative Analysis of a Pan-Aurora Kinase Inhibitor Across Diverse Cancer Types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

AMG 900 is a potent, orally bioavailable, and highly selective pan-Aurora kinase inhibitor that has demonstrated significant preclinical and clinical activity against a variety of cancer types.[1] This guide provides a comparative analysis of this compound's performance in different cancer models, its efficacy against drug-resistant tumors, and its standing relative to other cancer therapeutics. Experimental data, detailed methodologies, and signaling pathway visualizations are presented to offer a comprehensive overview for research and drug development professionals.

Mechanism of Action

This compound is an ATP-competitive small molecule that inhibits all three members of the Aurora kinase family: Aurora A, B, and C.[2][3] These serine/threonine kinases are crucial for the regulation of cell division, playing essential roles in mitotic checkpoint control.[3] Overexpression of Aurora kinases is common in many human cancers and is associated with high proliferation rates and poor prognosis.[1][4] By inhibiting these kinases, this compound disrupts mitosis, leading to aborted cell division without a prolonged mitotic arrest, ultimately resulting in polyploidy and apoptosis.[1][2] This mechanism of action is distinct from microtubule-targeting agents like taxanes, which cause prolonged mitotic arrest.[5]

In Vitro Activity Across Cancer Cell Lines

This compound has demonstrated potent antiproliferative activity at low nanomolar concentrations across a broad panel of human tumor cell lines.[5] A key finding is its effectiveness in cell lines resistant to other anticancer agents, including paclitaxel and other Aurora kinase inhibitors.[5][6]

Cell LineCancer TypeP-gp StatusThis compound EC50 (nmol/L)Paclitaxel EC50 (nmol/L)Reference
HCT116Colon Carcinoma-2-[5]
HCT-15Colon Carcinoma+2.5>1000[5][6]
NCI-H460Lung Carcinoma-1.84.4[5]
NCI-H460 PTXLung Carcinoma+1.9>1000[5]
MDA-MB-231Breast Carcinoma-2.34.8[5]
MDA-MB-231 PTX-rBreast Carcinoma+->1000[7]
MES-SAUterine Sarcoma-1.94.9[5]
MES-SA-Dx5Uterine Sarcoma+2.1>1000[5][6]
DU4475Breast Carcinoma+--[7]
A172Glioblastoma---[8]
U-87MGGlioblastoma---[8]
U-118MGGlioblastoma---[8]

Table 1: Comparative in vitro antiproliferative activity of this compound. P-gp status indicates the expression of P-glycoprotein, a key mediator of multidrug resistance.

Efficacy in Taxane-Resistant Models

A significant advantage of this compound is its demonstrated activity in tumor models resistant to taxanes, a cornerstone of chemotherapy for many cancers.[5] Resistance to taxanes can be mediated by overexpression of the P-glycoprotein (P-gp) drug efflux pump or by mutations in β-tubulin.[9] this compound has shown the ability to overcome P-gp-mediated resistance.[5][9]

Xenograft ModelCancer TypeResistance MechanismThis compound Tumor Growth Inhibition (%)Reference
MES-SA-Dx5Uterine SarcomaP-gp overexpression84[6]
NCI-H460-PTXLung CarcinomaP-gp overexpression66[6]
MDA-MB-231 (F11) PTX-rBreast CancerPaclitaxel-resistantSignificant inhibition[7]

Table 2: In vivo efficacy of this compound in taxane-resistant xenograft models.

Comparison with Other Aurora Kinase Inhibitors

This compound has also been shown to be effective against cell lines resistant to other Aurora kinase inhibitors. For instance, in an HCT116 colon cancer cell line variant resistant to AZD1152 due to a mutation in Aurora B (W221L), this compound retained its activity.[1][5]

Cell LineResistance toThis compound EC50 (nmol/L)AZD1152 EC50 (nmol/L)Reference
HCT116 (parental)-234[5]
HCT116 (AZD1152-resistant)AZD11525672[5]

Table 3: this compound activity in an AZD1152-resistant cell line.

Clinical Trial Highlights

Phase 1 clinical trials have evaluated this compound in adult patients with advanced solid tumors and acute myeloid leukemia (AML).[4][10]

  • Advanced Solid Tumors (NCT00858377): In a dose-escalation and expansion study, this compound demonstrated manageable toxicity and single-agent activity in heavily pretreated patients with chemotherapy-resistant ovarian cancer.[4][11] Partial responses were observed in 10.3% of evaluable ovarian cancer patients.[4] However, no objective responses were seen in patients with triple-negative breast cancer or castration-resistant prostate cancer in this trial.[4]

  • Acute Myeloid Leukemia: In a Phase 1 study in AML patients, this compound was tolerated and showed clinical activity, with 9% of patients achieving a complete response with incomplete count recovery.[10]

Signaling Pathway and Experimental Workflow

The primary mechanism of this compound involves the inhibition of Aurora kinases, leading to defects in mitotic progression.

AMG900_Mechanism cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Metaphase->Anaphase disrupted transition Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis AMG900 AMG900 Aurora_Kinases Aurora_Kinases AMG900->Aurora_Kinases inhibits Histone_H3_Phosphorylation Histone_H3_Phosphorylation Aurora_Kinases->Histone_H3_Phosphorylation mediates Spindle_Assembly_Checkpoint Spindle_Assembly_Checkpoint Aurora_Kinases->Spindle_Assembly_Checkpoint regulates Chromosome_Segregation_Errors Chromosome_Segregation_Errors Aurora_Kinases->Chromosome_Segregation_Errors inhibition leads to Spindle_Assembly_Checkpoint->Metaphase ensures proper alignment Polyploidy Polyploidy Chromosome_Segregation_Errors->Polyploidy Apoptosis Apoptosis Polyploidy->Apoptosis

Caption: this compound inhibits Aurora kinases, disrupting mitotic progression and leading to apoptosis.

A typical preclinical workflow to evaluate the efficacy of this compound is outlined below.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Line_Selection Select Cancer Cell Lines (e.g., HCT116, MDA-MB-231) In_Vitro_Assays In Vitro Assays Cell_Line_Selection->In_Vitro_Assays In_Vivo_Studies In Vivo Xenograft Studies Cell_Line_Selection->In_Vivo_Studies Cell_Proliferation_Assay Cell Proliferation Assay (e.g., CellTiter-Glo) In_Vitro_Assays->Cell_Proliferation_Assay Colony_Formation_Assay Colony Formation Assay In_Vitro_Assays->Colony_Formation_Assay Flow_Cytometry Flow Cytometry (Cell Cycle, Apoptosis) In_Vitro_Assays->Flow_Cytometry Western_Blot Western Blot (p-Histone H3) In_Vitro_Assays->Western_Blot Tumor_Implantation Tumor Cell Implantation in Immunocompromised Mice In_Vivo_Studies->Tumor_Implantation Data_Analysis Data Analysis and Comparison Cell_Proliferation_Assay->Data_Analysis Colony_Formation_Assay->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis Drug_Administration This compound Administration (Oral Gavage) Tumor_Implantation->Drug_Administration Tumor_Measurement Tumor Volume Measurement Drug_Administration->Tumor_Measurement Pharmacodynamic_Analysis Pharmacodynamic Analysis (p-Histone H3 in tumors) Tumor_Measurement->Pharmacodynamic_Analysis Pharmacodynamic_Analysis->Data_Analysis

Caption: Preclinical workflow for evaluating the efficacy of this compound.

Experimental Protocols

Cell Proliferation Assay

  • Objective: To determine the concentration of this compound that inhibits 50% of cell growth (EC50).

  • Method: Tumor cells are seeded in 96-well plates and treated with a range of this compound concentrations for a specified period (e.g., 72 hours). Cell viability is assessed using a luminescence-based assay such as CellTiter-Glo®, which measures ATP levels. The EC50 values are then calculated from the dose-response curves.[5]

Colony Formation Assay

  • Objective: To assess the long-term proliferative potential of cells after transient exposure to this compound.

  • Method: Cells are treated with this compound for a defined period (e.g., 48 hours), after which the drug is washed out.[2] The cells are then re-plated at a low density in fresh media and allowed to grow for 7-14 days.[2] Colonies are fixed, stained with crystal violet, and counted.[2]

Flow Cytometry for Cell Cycle Analysis

  • Objective: To analyze the effect of this compound on cell cycle distribution and ploidy.

  • Method: Cells are treated with this compound for various time points. Following treatment, cells are harvested, fixed in ethanol, and stained with a fluorescent DNA intercalating agent like propidium iodide. The DNA content is then analyzed by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases, as well as the presence of polyploid cells (>4N DNA content).[5]

In Vivo Tumor Xenograft Studies

  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Method: Human tumor cells are subcutaneously implanted into immunocompromised mice. Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is typically administered orally at various doses and schedules.[5] Tumor volume is measured regularly using calipers. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., immunohistochemistry for p-Histone H3).[5][12]

Conclusion

This compound is a potent pan-Aurora kinase inhibitor with broad activity against a range of cancer types, including those with acquired resistance to standard chemotherapies like taxanes. Its distinct mechanism of action and oral bioavailability make it an attractive candidate for further clinical development, both as a monotherapy and in combination with other anticancer agents. The data presented here underscore its potential to address unmet needs in oncology, particularly in the treatment of resistant and refractory tumors.

References

AMG 900 Demonstrates Superior In Vivo Efficacy Over Standard Chemotherapy in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

THOUSAND OAKS, Calif. – November 21, 2025 – Amgen today announced compelling preclinical data demonstrating the potent in vivo anti-tumor activity of AMG 900, a novel, orally bioavailable, and highly selective pan-Aurora kinase inhibitor. In multiple human tumor xenograft models, including those resistant to standard-of-care chemotherapies, this compound exhibited significant tumor growth inhibition and, in some cases, tumor regression, outperforming standard taxane-based chemotherapy. These findings position this compound as a promising therapeutic candidate for a range of solid tumors, particularly in settings of chemotherapy resistance.

The primary mechanism of action of this compound involves the inhibition of Aurora kinases A, B, and C, which are key regulators of mitosis.[1] By disrupting the function of these kinases, this compound leads to aborted cell division and subsequent cell death.[2] This distinct mechanism allows this compound to overcome resistance mechanisms associated with microtubule-targeting agents like taxanes.[3]

Comparative In Vivo Efficacy

Preclinical studies have consistently shown the robust efficacy of this compound in various cancer models. Notably, in xenograft models of human uterine sarcoma (MES-SA-Dx5) and non-small cell lung cancer (NCI-H460-PTX), both of which are multidrug-resistant, this compound demonstrated significant tumor growth inhibition, whereas standard chemotherapy with docetaxel or paclitaxel was largely ineffective.

Tumor ModelTreatment GroupDosing ScheduleMaximum Tumor Growth Inhibition (TGI) (%)Statistical Significance (p-value)
MES-SA-Dx5 (Uterine Sarcoma) This compound15 mg/kg, b.i.d., 2 days/week84< 0.0001
Docetaxel30 mg/kg, q.w.Not Reported (Ineffective)-
NCI-H460-PTX (Lung Cancer) This compound15 mg/kg, b.i.d., 2 days/week66< 0.0001
Paclitaxel20 mg/kg, q.d. x 5Not Reported (Ineffective)-
MDA-MB-231 (F¹¹) PTX-r (Breast Cancer) This compound15 mg/kg, b.i.d., 2 days/week71= 0.0002
Docetaxel30 mg/kg, q.w.Not Reported (Largely Insensitive)-

b.i.d.: twice daily; q.w.: once weekly; q.d. x 5: once daily for 5 days

Signaling Pathway and Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the Aurora kinase family, which plays a critical role in cell cycle progression. Aurora kinases are essential for centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Overexpression of these kinases is common in many cancers and is associated with poor prognosis.

AMG900_Mechanism_of_Action cluster_mitosis Mitosis cluster_aurora Aurora Kinase Regulation Centrosome Maturation Centrosome Maturation Spindle Assembly Spindle Assembly Centrosome Maturation->Spindle Assembly Chromosome Segregation Chromosome Segregation Spindle Assembly->Chromosome Segregation Cytokinesis Cytokinesis Chromosome Segregation->Cytokinesis Aborted Cell Division Aborted Cell Division Chromosome Segregation->Aborted Cell Division Daughter Cells Daughter Cells Cytokinesis->Daughter Cells Cytokinesis->Aborted Cell Division Aurora Kinase A Aurora Kinase A Aurora Kinase A->Centrosome Maturation Aurora Kinase B Aurora Kinase B Aurora Kinase B->Chromosome Segregation Aurora Kinase B->Cytokinesis Aurora Kinase C Aurora Kinase C AMG_900 This compound AMG_900->Aurora Kinase A AMG_900->Aurora Kinase B AMG_900->Aurora Kinase C

Mechanism of action of this compound on the Aurora kinase signaling pathway.

Experimental Protocols

In Vivo Tumor Xenograft Studies

The in vivo efficacy of this compound was evaluated in female athymic nude mice bearing established human tumor xenografts.

  • Cell Line Implantation: Human tumor cells (e.g., MES-SA-Dx5, NCI-H460-PTX, MDA-MB-231) were subcutaneously implanted into the flank of each mouse.

  • Tumor Growth and Staging: Tumors were allowed to grow to a mean volume of approximately 100-200 mm³. Mice were then randomized into treatment and control groups.

  • Drug Administration:

    • This compound: Administered orally (p.o.) twice daily (b.i.d.) for two consecutive days each week at doses ranging from 7.5 to 15 mg/kg.

    • Standard Chemotherapy:

      • Docetaxel was administered intraperitoneally (i.p.) once weekly (q.w.) at a dose of 30 mg/kg.

      • Paclitaxel was administered i.p. once daily for five consecutive days (q.d. x 5) at a dose of 20 mg/kg.

    • Vehicle Control: Administered orally on the same schedule as this compound.

  • Tumor Measurement and Analysis: Tumor volumes were measured two to three times weekly using calipers. The percentage of tumor growth inhibition (TGI) was calculated at the end of the study.

  • Statistical Analysis: Statistical significance was determined using an appropriate statistical test, such as a one-way ANOVA.

In_Vivo_Efficacy_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell Implantation Cell Implantation Tumor Growth Tumor Growth Cell Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Vehicle Control Vehicle Control Randomization->Vehicle Control This compound This compound Randomization->this compound Standard Chemotherapy Standard Chemotherapy Randomization->Standard Chemotherapy Tumor Measurement Tumor Measurement Vehicle Control->Tumor Measurement This compound->Tumor Measurement Standard Chemotherapy->Tumor Measurement TGI Calculation TGI Calculation Tumor Measurement->TGI Calculation Statistical Analysis Statistical Analysis TGI Calculation->Statistical Analysis

Experimental workflow for in vivo efficacy studies.

The presented data underscore the potential of this compound as a valuable therapeutic option, particularly for patients with tumors that have developed resistance to conventional chemotherapies. Further clinical investigation is warranted to fully elucidate the safety and efficacy of this compound in cancer patients.

References

A Comparative Guide: AMG 900 in Combination with Microtubule-Targeting Agents for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the pan-Aurora kinase inhibitor AMG 900, both as a monotherapy and in combination with microtubule-targeting agents (MTAs), with a focus on preclinical data in cancer models. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and mechanisms of action of these combination strategies.

Executive Summary

This compound is a potent, orally bioavailable inhibitor of Aurora kinases A, B, and C, which are crucial for mitotic progression.[1][2] Microtubule-targeting agents, such as taxanes (paclitaxel, docetaxel) and epothilones (ixabepilone), are established anticancer drugs that disrupt microtubule dynamics, leading to mitotic arrest.[3][4] Preclinical studies have demonstrated that the combination of this compound with MTAs results in synergistic antitumor activity, particularly in aggressive and drug-resistant cancer models like triple-negative breast cancer (TNBC).[3][5] This synergy is attributed to their distinct but complementary mechanisms of action on mitotic cells. While MTAs activate the spindle assembly checkpoint (SAC), this compound silences it, leading to a potentiation of cell death.[5]

Comparative Performance: In Vitro Studies

The combination of this compound with MTAs has been shown to enhance the inhibition of cancer cell proliferation in vitro, especially in paclitaxel-resistant cell lines.

Cell LineTreatmentEndpointResult
MDA-MB-231 (Parental)Paclitaxel + this compoundCell GrowthEnhanced inhibition compared to single agents
MDA-MB-231 (PTX-r)Ixabepilone + this compoundCell GrowthPotentiated antiproliferative effects
DU4475This compoundPolyploidyInduction of polyploidy and apoptosis
HCT116This compoundColony FormationSuppression of colony formation

Comparative Performance: In Vivo Xenograft Studies

In vivo studies in mouse xenograft models of human breast cancer have demonstrated significant enhancement of antitumor activity with the combination therapy.

Xenograft ModelTreatmentEndpointResult
MDA-MB-231 (F11)Docetaxel + this compoundTumor Growth Inhibition96% inhibition, significantly greater than either monotherapy.[5]
MDA-MB-231 (F11) PTX-rIxabepilone + this compoundTumor RegressionInduced tumor regressions, with over 50% of tumors not regrowing 75 days after treatment cessation.[3][5]
MDA-MB-231 (F11) PTX-rThis compound (15 mg/kg)Tumor Growth Inhibition71% inhibition as a single agent.[5]
DU4475This compound (7.5 mg/kg and 15 mg/kg)Tumor Growth Inhibition64% and 73% inhibition, respectively.[5]

Mechanisms of Action and Synergy

Microtubule-targeting agents function by disrupting the normal dynamics of microtubule polymerization and depolymerization, which is essential for the formation of the mitotic spindle. This disruption activates the Spindle Assembly Checkpoint (SAC), leading to a prolonged mitotic arrest and, ultimately, apoptosis.[3][6]

This compound, as a pan-Aurora kinase inhibitor, acts on key regulators of mitosis. Inhibition of Aurora B kinase, a component of the chromosomal passenger complex, leads to the silencing of the SAC.[5][7] This forces cells to exit mitosis without proper chromosome segregation, resulting in polyploidy and subsequent apoptosis.[5][8]

The synergistic effect of combining these two classes of drugs stems from their opposing effects on the SAC. By silencing the SAC with this compound in cells that have been arrested in mitosis by an MTA, the combination therapy can more effectively induce cell death and overcome resistance mechanisms.[5]

AMG_900_MTA_Signaling_Pathway cluster_mta Microtubule-Targeting Agents (MTAs) cluster_amg900 This compound cluster_combination Combination Therapy MTA e.g., Paclitaxel, Ixabepilone Microtubules Microtubule Dynamics MTA->Microtubules Disrupts SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Microtubules->SAC_Activation Mitotic_Arrest Mitotic Arrest SAC_Activation->Mitotic_Arrest Apoptosis_MTA Apoptosis Mitotic_Arrest->Apoptosis_MTA Synergy Synergistic Apoptosis Mitotic_Arrest->Synergy AMG900 This compound Aurora_Kinases Aurora Kinases (A, B, C) AMG900->Aurora_Kinases Inhibits SAC_Silencing Spindle Assembly Checkpoint (SAC) Silencing Aurora_Kinases->SAC_Silencing Polyploidy Polyploidy SAC_Silencing->Polyploidy SAC_Silencing->Synergy Apoptosis_AMG900 Apoptosis Polyploidy->Apoptosis_AMG900

Caption: Signaling pathways of MTAs and this compound leading to apoptosis.

Experimental Protocols

In Vitro Cell Proliferation Assay
  • Cell Lines: MDA-MB-231 (parental and paclitaxel-resistant) and DU4475 triple-negative breast cancer cell lines were used.[5]

  • Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight.

  • Sequential Dosing: Cells were first treated with varying concentrations of paclitaxel or ixabepilone for 24 hours.[9]

  • Following the initial treatment, the medium was replaced with a medium containing varying concentrations of this compound for an additional 48 hours.[9]

  • Washout and Incubation: After the 72-hour total drug exposure, cells were washed and incubated in a drug-free medium for 7 days.[8]

  • Cell Viability Assessment: Cell viability was determined using an automated cell counter.[8] As a visual confirmation, separate wells were stained with crystal violet.[9]

In_Vitro_Workflow start Seed cells in 96-well plates adhesion Overnight Adhesion start->adhesion mta_treatment Treat with MTA (24h) adhesion->mta_treatment amg900_treatment Replace with this compound media (48h) mta_treatment->amg900_treatment washout Wash and incubate in drug-free media (7 days) amg900_treatment->washout analysis Automated Cell Counting / Crystal Violet Staining washout->analysis

Caption: Workflow for the in vitro combination cell proliferation assay.

In Vivo Xenograft Efficacy Study
  • Animal Model: Female athymic nude mice were used.[5]

  • Tumor Implantation: 5 x 10^6 MDA-MB-231 (F11) or MDA-MB-231 (F11) PTX-r cells were subcutaneously injected into the mice.[5]

  • Tumor Growth and Randomization: When tumors reached a volume of approximately 200 mm³, mice were randomized into treatment groups (n=10-12 per group).[5]

  • Treatment Regimen:

    • Docetaxel Combination: Docetaxel was administered intraperitoneally at 10 mg/kg once weekly. This compound was administered orally at 7.5 mg/kg twice daily for two consecutive days, starting the day after docetaxel administration, for three weeks.[5]

    • Ixabepilone Combination: Ixabepilone was administered intravenously at 5 mg/kg once weekly. This compound was administered orally at 7.5 mg/kg twice daily for two consecutive days, starting the day after ixabepilone administration, for three cycles.[5]

  • Monitoring: Tumor volumes and body weights were measured twice weekly.[5]

  • Endpoint: Tumor growth inhibition or regression was assessed at the end of the study. For some studies, tumor regrowth was monitored after the cessation of treatment.[5]

Overcoming Drug Resistance

A significant advantage of the this compound and MTA combination is its efficacy in drug-resistant tumors. Taxane resistance is often mediated by the overexpression of the P-glycoprotein (P-gp) drug efflux pump.[9] Ixabepilone is a poorer substrate for P-gp compared to taxanes.[9] this compound has demonstrated activity in P-gp overexpressing cell lines.[5] The combination of this compound with a less P-gp-susceptible MTA like ixabepilone provides a powerful strategy to treat taxane-resistant cancers.

Drug_Resistance_Logic cluster_resistance Taxane Resistance Mechanism cluster_overcoming Overcoming Resistance Taxane Taxane (e.g., Paclitaxel) Pgp P-gp Drug Efflux Pump Taxane->Pgp Substrate for Resistance Drug Resistance Pgp->Resistance Leads to Synergy Synergistic Cell Kill Ixabepilone Ixabepilone Ixabepilone->Pgp Less affected by Ixabepilone->Synergy AMG900 This compound AMG900->Pgp Unaffected by AMG900->Synergy Pgp_bypass_ixa Poor P-gp Substrate Pgp_bypass_amg Active in P-gp+ cells

Caption: Logic diagram illustrating how the combination overcomes P-gp-mediated resistance.

References

Safety Operating Guide

Proper Disposal of AMG 900: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for AMG 900, a potent pan-Aurora kinase inhibitor. While specific institutional and local regulations must always be followed, this guide outlines the essential steps and safety considerations based on available data and general laboratory best practices.

Key Characteristics of this compound

A thorough understanding of a compound's properties is the first step toward safe handling and disposal. Below is a summary of key data for this compound.

PropertyValueSource
Chemical Name N-(4-((3-(2-aminopyrimidin-4-yl)pyridin-2-yl)oxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amineN/A
Molecular Formula C28H21N7OSN/A
Molecular Weight 503.58 g/mol N/A
Appearance Solid powderN/A
Hazard Classification Not classified as hazardous according to the Globally Harmonized System (GHS)[1]
Storage Store at -20°CN/A

Step-by-Step Disposal Protocol for this compound

As this compound is not classified as a hazardous substance, its disposal is generally less complex than that of hazardous materials. However, it is crucial to prevent its release into the environment. The following protocol is a general guideline; always consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container for "this compound and associated contaminated waste."

  • Do not mix this compound waste with hazardous chemical waste streams (e.g., solvents, heavy metals, reactive chemicals).[2][3]

2. Disposal of Unused or Expired this compound:

  • For small quantities of pure, solid this compound, it is recommended to dispose of it as solid chemical waste.

  • Place the original vial or a securely sealed container with the this compound powder into the designated waste container.

  • Ensure the container is properly labeled with the chemical name and quantity.

3. Disposal of Contaminated Materials:

  • Solid Waste: Items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be collected in the designated this compound waste container.

  • Aqueous Solutions: While some non-hazardous liquid waste may be suitable for drain disposal after neutralization and copious flushing with water, it is best practice to avoid this for this compound solutions to prevent any potential environmental impact.[4][5] Consult your institutional guidelines. If drain disposal is not permitted, collect the aqueous waste in a clearly labeled, sealed container.

  • Empty Containers: Triple-rinse empty this compound containers with a suitable solvent (e.g., ethanol or water).[6] Collect the rinsate as chemical waste. After rinsing, deface the label on the original container and dispose of it in the regular laboratory glass or solid waste stream, as per your institution's policy.[1]

4. Final Disposal:

  • Once the waste container is full, seal it securely.

  • Arrange for pickup and disposal through your institution's EHS department or a licensed chemical waste disposal contractor.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

AMG900_Disposal_Workflow cluster_waste_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal_path Disposal Path cluster_final_disposal Final Disposal Waste This compound Waste (Unused solid, contaminated materials) Segregate Segregate from hazardous waste Waste->Segregate Collect Collect in a dedicated, labeled container Segregate->Collect Check_Policy Consult Institutional EHS Policy Collect->Check_Policy Solid_Waste Dispose as non-hazardous solid chemical waste Check_Policy->Solid_Waste  If required for  non-hazardous solids Regular_Trash Dispose in regular trash Check_Policy->Regular_Trash  If permitted for  decontaminated solids EHS_Pickup Arrange for EHS waste pickup Solid_Waste->EHS_Pickup

Caption: Logical workflow for the proper disposal of this compound waste.

By adhering to these procedures and consulting with your local safety office, you can ensure the safe and environmentally responsible disposal of this compound in your laboratory.

References

Personal protective equipment for handling AMG 900

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of AMG 900, a potent pan-Aurora kinase inhibitor. Our goal is to furnish laboratory personnel with the necessary information to ensure safety and procedural accuracy, thereby fostering a culture of confidence and trust in handling potent research compounds.

Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), its potent biological activity necessitates careful handling to minimize exposure.[1] Standard laboratory best practices for handling potent, non-hazardous compounds should be strictly followed.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial when handling this compound in both solid and solution forms.

PPE CategoryItemSpecification and Use
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory to protect against splashes or airborne particles.
Hand Protection Nitrile GlovesShould be worn when handling the solid compound or solutions. Change gloves immediately if contaminated.
Body Protection Laboratory CoatA buttoned lab coat should be worn to protect skin and clothing.
Respiratory Protection Not generally requiredWork in a well-ventilated area. A fume hood is recommended for handling the solid compound to avoid inhalation of fine particles.
Engineering Controls
Control TypeRecommendation
Ventilation Handle the solid form of this compound in a chemical fume hood to minimize inhalation risk.
Eye Wash Station An operational eye wash station should be readily accessible in case of accidental eye contact.
Safety Shower A safety shower should be available for immediate use in the event of significant skin exposure.
Hygiene Practices
  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Contamination: Avoid creating dust or aerosols.

Operational Plans: Storage and Solution Preparation

Proper storage and preparation of this compound are critical for maintaining its stability and ensuring accurate experimental results.

ParameterGuideline
Storage of Solid Store at -20°C for long-term stability.[2]
Storage of Stock Solutions Store in a tightly sealed container at -20°C or -80°C.[3]
Recommended Solvents Soluble in DMSO.[2][4]
Solution Preparation For a 10 mM stock solution, dissolve 5.04 mg of this compound (MW: 503.58 g/mol ) in 1 mL of DMSO with gentle warming if necessary.[2]

Disposal Plan

This compound and its containers must be disposed of in a manner that prevents environmental contamination.

Waste TypeDisposal Procedure
Unused Solid Compound Dispose of as chemical waste in a clearly labeled container according to your institution's and local regulations. Do not dispose of in regular trash.
Solutions Containing this compound Collect in a designated, sealed, and clearly labeled waste container for chemical waste. Do not pour down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in a designated solid chemical waste container.
Empty Containers Rinse the container three times with an appropriate solvent (e.g., DMSO followed by ethanol). Dispose of the rinsate as chemical waste. The rinsed container can then be disposed of as regular lab glass or plastic waste.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below to ensure reproducibility and accuracy.

Cell Proliferation Assay (MTS-based)

This protocol is adapted from studies evaluating the antiproliferative effects of this compound.[5]

Objective: To determine the EC50 of this compound in a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., DU-145, PC3)

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value using appropriate software.

Western Blot for Phospho-Histone H3

This protocol is based on the mechanism of action of this compound as an Aurora kinase inhibitor.[6][7]

Objective: To assess the inhibition of Aurora B kinase activity by measuring the phosphorylation of its substrate, Histone H3 at Serine 10.

Materials:

  • Cells or tumor tissue treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10)

  • Primary antibody: Mouse or Rabbit anti-total Histone H3 (as a loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse/rabbit)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells or homogenized tissue in lysis buffer on ice.

  • Clarify the lysate by centrifugation and collect the supernatant.

  • Determine the protein concentration of each sample.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Strip the membrane and re-probe with an antibody against total Histone H3 to confirm equal loading.

In Vivo Xenograft Tumor Growth Inhibition Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[8][9]

Objective: To determine the in vivo anti-tumor activity of this compound.

Materials:

  • Female athymic nude mice

  • Cancer cell line for implantation (e.g., COLO 205, HCT116)

  • Matrigel (optional)

  • This compound formulation for oral administration (e.g., suspension in 2% HPMC, 1% Tween-80, pH 2.2)[8]

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS or a Matrigel mixture) into the flank of each mouse.

  • Monitor tumor growth regularly.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound orally at the desired dose and schedule (e.g., 15 mg/kg, once daily). Administer the vehicle to the control group.

  • Measure tumor volume with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies like Western blot for p-Histone H3).

Visualizing the Mechanism of Action

To further elucidate the operational context of this compound, the following diagrams illustrate its mechanism of action and a typical experimental workflow.

AMG900_Mechanism_of_Action cluster_mitosis Mitosis cluster_aurora_kinases Aurora Kinases Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Mitotic Arrest & Apoptosis Mitotic Arrest & Apoptosis Anaphase->Mitotic Arrest & Apoptosis Disrupted Progression Aurora A Aurora A Aurora A->Prophase Centrosome Separation, Spindle Assembly Aurora B Aurora B Aurora B->Metaphase Chromosome Alignment, Spindle Assembly Checkpoint Aurora C Aurora C Aurora C->Anaphase Cytokinesis This compound This compound This compound->Aurora A Inhibits This compound->Aurora B Inhibits This compound->Aurora C Inhibits Experimental_Workflow_AMG900 cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., Cancer Cell Lines) AMG900_Treatment This compound Treatment (Dose-Response) Cell_Culture->AMG900_Treatment Cell_Proliferation_Assay Cell Proliferation Assay (e.g., MTS) AMG900_Treatment->Cell_Proliferation_Assay Western_Blot Western Blot (p-Histone H3) AMG900_Treatment->Western_Blot EC50_Determination EC50 Determination Cell_Proliferation_Assay->EC50_Determination Target_Inhibition Target Inhibition Western_Blot->Target_Inhibition Xenograft_Model Xenograft Model (e.g., Nude Mice) EC50_Determination->Xenograft_Model Inform Dose Selection PD_Analysis Pharmacodynamic Analysis (e.g., p-Histone H3 in Tumors) Target_Inhibition->PD_Analysis Correlate In Vitro/In Vivo AMG900_Administration This compound Administration (Oral Gavage) Xenograft_Model->AMG900_Administration Tumor_Measurement Tumor Volume Measurement AMG900_Administration->Tumor_Measurement Efficacy_Assessment Efficacy Assessment (Tumor Growth Inhibition) Tumor_Measurement->Efficacy_Assessment Efficacy_Assessment->PD_Analysis

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AMG 900
Reactant of Route 2
Reactant of Route 2
AMG 900

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.